molecular formula C6H10O2 B075272 2-Methyl-4-pentenoic acid CAS No. 1575-74-2

2-Methyl-4-pentenoic acid

Cat. No.: B075272
CAS No.: 1575-74-2
M. Wt: 114.14 g/mol
InChI Key: HVRZYSHVZOELOH-UHFFFAOYSA-N
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Description

2-Methyl-4-pentenoic acid is a versatile and valuable unsaturated carboxylic acid that serves as a key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a terminal vinyl group adjacent to a carboxylic acid functionality and a methyl branch, makes it a privileged scaffold for constructing more complex molecules. Researchers utilize this compound extensively as a building block for the synthesis of heterocycles, chiral ligands, and bioactive compounds. The terminal alkene is highly amenable to further functionalization through reactions such as hydroboration, epoxidation, and olefin metathesis, while the carboxylic acid can be readily converted to esters, amides, or acid chlorides. This reactivity profile is particularly valuable in drug discovery for creating structure-activity relationship (SAR) libraries and in material science for developing novel monomers. Furthermore, the chiral center and the potential for introducing unsaturation make it a precursor for studying fragrance compounds and natural product analogs. Its mechanism of action in research contexts is defined by its role as a Michael acceptor and a dipolarophile in cycloaddition reactions, enabling the efficient construction of complex carbocyclic and heterocyclic frameworks. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpent-4-enoic acid
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InChI

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRZYSHVZOELOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID00883698
Record name 4-Pentenoic acid, 2-methyl-
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Molecular Weight

114.14 g/mol
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Boiling Point

195.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-4-pentenoic acid
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Solubility

slightly, slightly soluble in water, soluble in alcohol and most fixed oils
Record name 2-Methyl-4-pentenoic acid
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Record name 2-Methyl-4-pentenoic acid
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/356/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.92
Record name 2-Methyl-4-pentenoic acid
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CAS No.

1575-74-2
Record name 2-Methyl-4-pentenoic acid
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Record name 2-Methyl-4-pentenoic acid
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Record name 4-Pentenoic acid, 2-methyl-
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Record name 4-Pentenoic acid, 2-methyl-
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Record name 2-methylpent-4-en-1-oic acid
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Record name 2-METHYL-4-PENTENOIC ACID
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Record name 2-Methyl-4-pentenoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Methyl-4-pentenoic acid (CAS No. 1575-74-2). The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its physicochemical characteristics, synthesis, analytical methods, and potential biological significance.

Physicochemical Properties

This compound is an unsaturated carboxylic acid with a five-carbon chain, a double bond between the fourth and fifth carbons, and a methyl group on the second carbon.[1] It is a colorless to pale yellow liquid with a characteristic cheese-like or pungent odor.[1][2]

Table 1: General and Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name 2-Methylpent-4-enoic acid[1]
Synonyms 2-Methylpent-4-enoic acid, α-Methyl-4-pentenoic acid[1]
CAS Number 1575-74-2[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Odor Cheese-like, pungent[2]
Boiling Point 195 °C (at 760 mmHg)[2]
Density 0.949 g/mL at 25 °C[2]
Refractive Index 1.430 at 20 °C[2]
pKa 4.67 (for (R)-enantiomer)[1]
Solubility Soluble in polar solvents like water and alcohols[1]

Synthesis Protocol

A detailed protocol for the synthesis of the (R)-enantiomer of this compound has been described and can be adapted for the synthesis of the racemic mixture by using a non-chiral starting material.[1] The synthesis involves a three-step process:

  • Acylation: An appropriate starting material is acylated. For the chiral synthesis, an oxazolidinone derivative is used as a chiral auxiliary with triethylamine as a base and DMAP as a catalyst.[1]

  • Alkylation: A pentene group is introduced via enolate addition. This is achieved using a strong base like Sodium bis(trimethylsilyl)amide and an allyl halide (e.g., allyl iodide).[1]

  • Cleavage: The final product is obtained by cleaving the auxiliary group. For the chiral synthesis, this is done using a solution of lithium hydroxide and hydrogen peroxide, followed by reduction with sulfite.[1]

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow Start Starting Material (e.g., Propionyl Chloride) Acylation Step 1: Acylation (with appropriate alcohol/auxiliary) Start->Acylation Intermediate1 Acylated Intermediate Acylation->Intermediate1 Alkylation Step 2: Alkylation (Base + Allyl Halide) Intermediate1->Alkylation Intermediate2 Allylated Intermediate Alkylation->Intermediate2 Cleavage Step 3: Hydrolysis/Cleavage Intermediate2->Cleavage Product This compound Cleavage->Product

Caption: General workflow for the synthesis of this compound.

Analytical Protocols

The analysis of this compound can be performed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

A general protocol for the analysis of short-chain fatty acids using HPLC with UV detection can be adapted for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.01 M H₃PO₄) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength, typically around 210 nm.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent. Derivatization is generally not required for UV detection.

Experimental Workflow for HPLC Analysis

HPLC_Workflow Sample Sample containing This compound Preparation Sample Preparation (Dissolution/Filtration) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: General workflow for the HPLC analysis of this compound.

Gas Chromatography (GC)

GC analysis is also suitable for this compound, often coupled with mass spectrometry (GC-MS) for identification.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A polar capillary column (e.g., DB-WAX or FFAP).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping to 250 °C.

  • Sample Preparation: Derivatization to a more volatile ester (e.g., methyl or silyl ester) is often necessary to improve peak shape and thermal stability.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the different protons in the molecule. Predicted chemical shifts would include signals for the vinyl protons, the allylic protons, the methine proton at the chiral center, and the methyl group protons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700 cm⁻¹). A C=C stretching absorption (around 1640 cm⁻¹) and vinyl C-H bending bands are also expected.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (m/z 114) may be observed. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and a carboxyl group (M-45). Alpha-cleavage adjacent to the carbonyl group is also a likely fragmentation pathway.

Biological Context and Signaling Pathways

This compound is classified as a methyl-branched fatty acid.[4] While specific biological roles for this compound are not extensively documented, the activities of structurally related compounds provide insights into its potential biological functions.

The related compound, 4-pentenoic acid, is a known hypoglycemic agent that inhibits fatty acid β-oxidation.[5][6] Its mechanism of action involves its metabolism to 3-keto-4-pentenoyl-CoA, which is a potent inhibitor of the enzyme 3-ketoacyl-CoA thiolase, a key enzyme in the β-oxidation pathway.[6]

Potential Signaling Pathways Affected by Inhibition of Fatty Acid Oxidation

Inhibition of fatty acid oxidation can have significant effects on cellular signaling. For instance, it has been shown to activate the mTORC1 pathway.[7] Branched-chain fatty acids, as a class, have been implicated in the regulation of lipid metabolism and inflammation through their interaction with transcription factors such as PPARα and SREBP1c.[1]

Signaling_Pathway cluster_Metabolism Fatty Acid Metabolism cluster_Signaling Downstream Signaling Effects This compound This compound Metabolite Putative Active Metabolite (e.g., 3-keto-2-methyl-4-pentenoyl-CoA) This compound->Metabolite Metabolic Activation PPARa PPARα Activation This compound->PPARa Potential direct/indirect effects of BCFA SREBP1c SREBP1c Modulation This compound->SREBP1c Potential direct/indirect effects of BCFA Thiolase 3-ketoacyl-CoA Thiolase Metabolite->Thiolase Inhibition FAO Fatty Acid β-Oxidation Thiolase->FAO Catalyzes final step mTORC1 mTORC1 Pathway FAO->mTORC1 Inhibition leads to activation of Lipid_Metabolism Altered Lipid Metabolism PPARa->Lipid_Metabolism Inflammation Modulation of Inflammation PPARa->Inflammation SREBP1c->Lipid_Metabolism

Caption: Postulated biological effects of this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[8] It is also harmful if swallowed.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or a fume hood.[9]

This guide provides a summary of the current knowledge on this compound. Researchers are encouraged to consult the primary literature for more detailed information.

References

An In-depth Technical Guide to 2-Methyl-4-pentenoic Acid (CAS: 1575-74-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-pentenoic acid (CAS number 1575-74-2), a branched-chain fatty acid with applications in the flavor and fragrance industry, as well as being a key chiral building block in the synthesis of pharmaceuticals. This document consolidates its chemical and physical properties, spectroscopic data, synthesis methodologies, and known biological significance, with a focus on its emerging relevance in metabolic research.

Chemical and Physical Properties

This compound, also known as methylallylacetic acid, is a colorless to light yellow liquid with a characteristic cheese-like or fruity odor.[1][2] It is a branched-chain monounsaturated fatty acid that plays a role as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1575-74-2[3]
Molecular Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3]
Appearance Colorless to light yellow liquid[1][4]
Boiling Point 195 °C (lit.)[4]
Melting Point Not available
Density 0.949 g/mL at 25 °C (lit.)[4]
Refractive Index 1.430 (lit.)[4]
Solubility Soluble in organic solvents.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Features and References
¹H NMR Spectra are available from various suppliers and databases.[5]
¹³C NMR Data available in spectral databases.
Infrared (IR) Characteristic peaks for C=O (carboxylic acid), C=C (alkene), and O-H (hydroxyl) groups. Spectra are publicly available.
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to its molecular weight. Data is available in public databases.

Synthesis Protocols

This compound can be synthesized through various routes, including racemic and enantioselective methods. The chiral variants are of particular interest in pharmaceutical synthesis.

General Racemic Synthesis

A common method for the synthesis of similar unsaturated carboxylic acids involves the oxidation of the corresponding aldehyde.

Enantioselective Synthesis of (R)-2-Methyl-4-pentenoic acid

An established method for the asymmetric synthesis of the (R)-enantiomer utilizes an Evans chiral auxiliary.[6] This method provides high stereochemical control, which is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients.

Experimental Protocol: Asymmetric Synthesis via Evans Auxiliary

  • Acylation of Chiral Auxiliary: The chiral oxazolidinone auxiliary is acylated with propionyl chloride in the presence of a base like triethylamine and a catalyst such as 4-(dimethylamino)pyridine (DMAP).

  • Enolate Formation and Alkylation: The resulting N-acyloxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form a sodium enolate. This enolate is then reacted with allyl iodide to introduce the pentene group via an SN2 reaction.

  • Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the product by hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). The reaction is then quenched with a reducing agent like sodium sulfite to yield (R)-2-methyl-4-pentenoic acid.

experimental_workflow start Start: Chiral Oxazolidinone step1 Acylation with Propionyl Chloride (Et3N, DMAP) start->step1 step2 Enolate Formation (NaHMDS) step1->step2 step3 Alkylation with Allyl Iodide step2->step3 step4 Cleavage with LiOH/H2O2 step3->step4 end_product End Product: (R)-2-Methyl-4-pentenoic acid step4->end_product

Caption: Asymmetric synthesis workflow of (R)-2-Methyl-4-pentenoic acid.

Biological Significance and Applications

This compound is recognized as a branched-chain fatty acid and has been identified as a metabolite in biological systems. Its primary applications are in chemical synthesis and as a flavoring agent.

Pharmaceutical Intermediate

The enantiomerically pure forms of this compound are valuable chiral building blocks. Notably, (R)-2-methyl-4-pentenoic acid is a key intermediate in the synthesis of Sacubitril, a neprilysin inhibitor used in the treatment of heart failure.[6] It can also be utilized as a precursor in the mutational biosynthesis of novel avermectins, which possess broad-spectrum antiparasitic activity.[7]

Flavor and Fragrance

With its distinct cheesy and fruity aroma, this compound is used as a flavoring agent and fragrance enhancer, particularly in fruit and dairy flavor profiles.[2]

Role in Metabolic Pathways and Disease

As a branched-chain fatty acid, this compound is involved in lipid metabolism. Altered levels of this metabolite have been associated with certain pathological conditions, although the precise mechanisms are still under investigation.

  • Schizophrenia: Some studies have explored a potential link between branched-chain fatty acids and schizophrenia, though the direct role of this compound remains inconclusive.[7]

  • Type 2 Diabetes: Changes in the levels of this compound have been suggested to be associated with a susceptibility to type 2 diabetes.[7] This is consistent with broader research indicating that alterations in branched-chain amino acid and fatty acid metabolism are linked to insulin resistance.

signaling_pathway bcaa Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) bcfa This compound (Branched-Chain Fatty Acid) bcaa->bcfa Metabolic Conversion lipid_metabolism Lipid Metabolism bcfa->lipid_metabolism schizophrenia Schizophrenia bcfa->schizophrenia Potential Association (Evidence Inconclusive) insulin_resistance Insulin Resistance lipid_metabolism->insulin_resistance Dysregulation t2d Type 2 Diabetes insulin_resistance->t2d

Caption: Potential metabolic relevance of this compound.

Safety and Handling

This compound is classified as corrosive and harmful if swallowed.[2] It can cause severe skin burns and eye damage. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.

Table 3: Hazard Information for this compound

Hazard StatementDescription
H314Causes severe skin burns and eye damage.
H302Harmful if swallowed.

Conclusion

This compound is a molecule of significant interest due to its dual role as a valuable synthetic intermediate and a biologically relevant metabolite. The development of efficient enantioselective synthetic routes has broadened its utility in the pharmaceutical industry. Further research into its precise role in metabolic pathways may uncover new therapeutic targets and diagnostic biomarkers for metabolic disorders. This guide serves as a foundational resource for professionals engaged in research and development involving this versatile fatty acid.

References

Synthesis of (R)-2-Methyl-4-pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (R)-2-Methyl-4-pentenoic acid, a chiral building block of significant interest in pharmaceutical and organic synthesis. The primary focus is on the well-established and highly diastereoselective Evans asymmetric synthesis, providing a comprehensive overview of the methodology, experimental protocols, and expected outcomes. Additionally, alternative synthetic strategies are briefly discussed to provide a broader context for researchers.

Core Synthesis Route: Evans Asymmetric Alkylation

The most reliable and widely employed method for the enantioselective synthesis of (R)-2-Methyl-4-pentenoic acid utilizes an Evans oxazolidinone chiral auxiliary. This substrate-controlled method allows for the precise installation of the desired stereocenter at the α-position of the carboxylic acid. The synthesis proceeds in three key steps: acylation of the chiral auxiliary, diastereoselective alkylation, and subsequent cleavage of the auxiliary to yield the target acid.

Experimental Protocols

Step 1: Acylation of the Chiral Auxiliary

(S)-4-benzyl-2-oxazolidinone is acylated with propionic anhydride to form the corresponding N-propionyl imide. This reaction is typically catalyzed by 4-(dimethylamino)pyridine (DMAP), which acts as an efficient acyl transfer catalyst.

  • Procedure: To a solution of (S)-4-benzyl-2-oxazolidinone in an appropriate solvent such as toluene, triethylamine and a catalytic amount of DMAP are added. Propionic anhydride is then added, and the reaction mixture is stirred until completion. The reaction can be performed at room temperature overnight or heated to reflux for a shorter duration.[1] Upon completion, the reaction is worked up and the product, (S)-4-benzyl-3-propionyl-2-oxazolidinone, is purified by chromatography.

Step 2: Diastereoselective Alkylation

The N-propionyl imide is deprotonated with a strong base at low temperature to form a rigid Z-enolate. This enolate then undergoes a highly diastereoselective alkylation with allyl iodide. The bulky benzyl group on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

  • Procedure: The purified (S)-4-benzyl-3-propionyl-2-oxazolidinone is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaN(TMS)₂) is added dropwise to generate the enolate.[1] Allyl iodide is then added, and the reaction is stirred at low temperature until completion. The reaction is quenched, and the product, (4S)-4-benzyl-3-((2R)-2-methyl-4-pentenoyl)-2-oxazolidinone, is isolated and purified by column chromatography. This step is known to proceed with high diastereoselectivity, typically achieving a diastereomeric ratio of 98:2.[1]

Step 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to afford the desired (R)-2-Methyl-4-pentenoic acid. This is achieved by hydrolysis using lithium hydroxide and hydrogen peroxide.

  • Procedure: The alkylated product is dissolved in a mixture of THF and water and cooled to 0 °C. An aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is added, and the mixture is stirred for a specified time.[1] The reaction is then quenched with a reducing agent, such as sodium sulfite, to destroy any remaining peroxide.[1] After an extractive workup to remove the recovered chiral auxiliary, the aqueous layer is acidified, and the product, (R)-2-Methyl-4-pentenoic acid, is extracted with an organic solvent. This cleavage method is efficient and generally provides the target acid in high yield and enantiomeric purity.

Quantitative Data

The following table summarizes the typical yields and stereoselectivity for the Evans asymmetric synthesis of (R)-2-Methyl-4-pentenoic acid.

StepReactionReagentsTypical Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
1AcylationPropionic anhydride, Et₃N, DMAP73-78N/AN/A
2AlkylationNaN(TMS)₂, Allyl iodide61-77[1]98:2[1]N/A
3CleavageLiOH, H₂O₂~89N/A>99%

Note: Yields can vary based on reaction scale and purification methods.

Alternative Synthesis Routes

While the Evans auxiliary method is highly effective, other strategies for the asymmetric synthesis of α-chiral carboxylic acids are continuously being developed. These methods often focus on catalytic approaches to improve atom economy.

Organocatalysis:

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules. For the synthesis of chiral carboxylic acid derivatives, organocatalytic Michael additions to α,β-unsaturated carbonyl compounds have shown significant promise. In principle, a similar strategy could be envisioned for the synthesis of (R)-2-Methyl-4-pentenoic acid, potentially involving the conjugate addition of a methyl group equivalent to a suitable pentenoate derivative under the control of a chiral organocatalyst. However, specific and detailed protocols for the synthesis of this particular target molecule using organocatalysis are not as well-established in the literature as the Evans auxiliary method.

Visualizations

Signaling Pathways and Experimental Workflows

Evans_Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Cleavage Aux (S)-4-benzyl- 2-oxazolidinone Acyl_Imide (S)-4-benzyl-3-propionyl- 2-oxazolidinone Aux->Acyl_Imide Propionic anhydride, Et3N, DMAP Alkylated_Imide (4S)-4-benzyl-3-((2R)-2-methyl- 4-pentenoyl)-2-oxazolidinone Acyl_Imide->Alkylated_Imide 1. NaN(TMS)2, -78°C 2. Allyl iodide Final_Product (R)-2-Methyl-4-pentenoic acid Alkylated_Imide->Final_Product LiOH, H2O2 Recovered_Aux Recovered Auxiliary Alkylated_Imide->Recovered_Aux

Caption: Overall workflow for the synthesis of (R)-2-Methyl-4-pentenoic acid via the Evans auxiliary method.

Caption: Stereochemical model for the diastereoselective alkylation step.

References

An In-depth Technical Guide to 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-pentenoic acid, a branched-chain unsaturated fatty acid. It covers its chemical and physical properties, synthesis, spectroscopic characterization, chemical reactivity, and biological significance, with a focus on aspects relevant to research and development.

Chemical Identity and Properties

This compound is an organic compound classified as a methyl-branched fatty acid.[1][2] Its structure features a carboxylic acid functional group, a methyl branch at the alpha-position (C2), and a terminal double bond between C4 and C5. The presence of a chiral center at the C2 position means it can exist as two enantiomers, (R)-2-methyl-4-pentenoic acid and (S)-2-methyl-4-pentenoic acid.

Structural Formula:

Key Identifiers and Properties:

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 2-Methylpent-4-enoic acid[3]
CAS Number 1575-74-2[3]
Molecular Formula C₆H₁₀O₂[4]
Molecular Weight 114.14 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Odor Cheese-like, fruity[6]
Density ~0.95 g/mL at 25 °C[4]
Boiling Point 195 °C at 760 mmHg; 77-79 °C at reduced pressure[4]
Refractive Index ~1.4310 at 20 °C[4]
SMILES CC(CC=C)C(=O)O[1]
InChI Key HVRZYSHVZOELOH-UHFFFAOYSA-N[3]

Synthesis of this compound

The asymmetric synthesis of chiral α-alkylated carboxylic acids like this compound is of significant interest. A well-established method for preparing the enantiomerically pure forms involves the use of chiral auxiliaries, such as the Evans oxazolidinone auxiliary. This method provides high stereocontrol.

This protocol is based on the Evans asymmetric alkylation methodology.

Step 1: Acylation of the Chiral Auxiliary An appropriate chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride in the presence of a base like triethylamine to form the N-propionyl imide.

Step 2: Enolate Formation and Alkylation The N-propionyl imide is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to form the corresponding sodium or lithium enolate. This enolate is then reacted with an allyl halide, such as allyl iodide or allyl bromide. The bulky chiral auxiliary directs the incoming allyl group to the opposite face of the enolate, leading to a highly diastereoselective alkylation.

Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary is cleaved from the alkylated product. This is typically achieved by hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This step yields the desired (R)-2-Methyl-4-pentenoic acid and recovers the chiral auxiliary, which can be reused.

A generalized workflow for this synthesis is depicted below.

G Asymmetric Synthesis of (R)-2-Methyl-4-pentenoic Acid cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis Aux Chiral Oxazolidinone Imide N-Propionyl Imide Aux->Imide Triethylamine Prop Propionyl Chloride Prop->Imide Enolate Enolate Formation Imide->Enolate NaHMDS, -78°C Alkylated Alkylated Imide Enolate->Alkylated FinalProduct (R)-2-Methyl-4-pentenoic acid Alkylated->FinalProduct LiOH, H₂O₂ RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux LiOH, H₂O₂ Allyl Allyl Bromide Allyl->Alkylated

Caption: Workflow for the Evans asymmetric synthesis of (R)-2-Methyl-4-pentenoic acid.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would exhibit characteristic signals for the different types of protons in the molecule.

  • -COOH: A broad singlet, typically downfield (>10 ppm).

  • CH₂=CH-: A multiplet in the vinyl region (5.0-6.0 ppm).

  • -CH(CH₃)-: A multiplet around 2.5 ppm.

  • -CH₂-CH=CH₂: A multiplet around 2.2-2.4 ppm.

  • -CH(CH₃)-: A doublet around 1.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms.

  • -COOH: ~180 ppm

  • CH₂=CH-: ~135 ppm

  • CH₂=CH-: ~117 ppm

  • -CH(CH₃)-: ~40 ppm

  • -CH₂-CH=CH₂: ~38 ppm

  • -CH(CH₃)-: ~17 ppm

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=C stretch (alkene): A peak around 1640 cm⁻¹.

  • =C-H stretch (alkene): A peak around 3080 cm⁻¹.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three main features: the carboxylic acid group, the alpha-methyl group, and the terminal double bond.

  • Reactions of the Carboxylic Acid: It undergoes typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol (2-methyl-4-penten-1-ol).

  • Reactions involving the α-Carbon: The presence of the α-methyl group prevents reactions that require an enolizable α-hydrogen on that carbon.

  • Reactions of the Alkene: The terminal double bond can undergo various addition reactions, such as hydrogenation to yield 2-methylpentanoic acid, halogenation, and hydrohalogenation. Due to the separation between the double bond and the carbonyl group, conjugate addition reactions (like the Michael addition) are not a feature of this molecule, unlike in α,β-unsaturated acids.[3] However, intramolecular reactions can be induced. For instance, in the presence of a strong acid, the double bond can be protonated to form a carbocation, which can then be attacked by the carboxyl group to form a lactone (a cyclic ester).

Biological Significance and Applications

This compound, as a branched-chain fatty acid (BCFA), has several areas of interest for researchers.

  • Flavor and Fragrance: It is used as a flavoring agent and as an enhancer for fruity fragrances in the food and cosmetic industries.[6]

  • Biosynthetic Precursor: This acid can serve as a building block in the synthesis of more complex molecules. For example, it can be utilized in the biosynthesis of novel avermectins, which are potent antiparasitic agents.[5] The (R)-enantiomer has been used in the synthesis of the drug Sacubitril.

  • Metabolic and Signaling Roles: BCFAs are components of bacterial membranes and are also found in mammalian tissues.[7] Altered levels of this compound have been associated with susceptibility to schizophrenia and type 2 diabetes, suggesting a role in metabolic pathways.[5] BCFAs and metabolites of branched-chain amino acids (BCAAs), from which they can be derived, are increasingly recognized as signaling molecules.[8] These molecules can influence metabolic processes such as lipid and glucose metabolism, potentially through pathways like the PI3K-AKT-mTOR signaling cascade.[8] The metabolism of BCAAs is closely linked to BCFA synthesis, and these pathways are crucial for producing various cellular signals.[7]

The diagram below illustrates the general relationship between branched-chain amino acid catabolism and the synthesis of branched-chain fatty acids, which can then influence downstream cellular processes.

G BCAA Metabolism and BCFA Signaling BCAA Branched-Chain Amino Acids (e.g., Leucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT (Aminotransferase) BCoA Branched-Chain Acyl-CoA (Precursor for BCFA) BCKA->BCoA BCKDH (Dehydrogenase) BCFA This compound (and other BCFAs) BCoA->BCFA Fatty Acid Synthase System Signaling Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR) BCFA->Signaling Metabolism Modulation of Glucose and Lipid Metabolism Signaling->Metabolism

Caption: Relationship between BCAA catabolism, BCFA synthesis, and cellular signaling.

This guide provides a foundational understanding of this compound for professionals in the chemical and biomedical sciences. Further research into its specific roles in signaling pathways and disease could open new avenues for therapeutic development.

References

Spectroscopic Profile of 2-Methyl-4-pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for 2-Methyl-4-pentenoic acid (CAS No. 1575-74-2). The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's structural and analytical characteristics. This document presents quantitative spectroscopic data in clearly structured tables, outlines detailed experimental protocols for key analytical techniques, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is crucial for structural elucidation and quality control.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0Broad Singlet1H-COOH
5.70 - 5.85m1HH-4
4.95 - 5.15m2HH-5
2.45 - 2.60m1HH-2
2.15 - 2.35m2HH-3
~1.20d3H-CH₃

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may vary.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Chemical Shift (δ) ppmAssignment
~180C=O (Carboxylic Acid)
~135C-4
~117C-5
~45C-2
~40C-3
~17-CH₃
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2970MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1640MediumC=C stretch (Alkene)
~1420MediumO-H bend (Carboxylic Acid)
~990 and ~915Medium=C-H bend (out-of-plane)
Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Data for this compound.

m/zRelative Intensity (%)Putative Fragment
114Moderate[M]⁺ (Molecular Ion)
99High[M - CH₃]⁺
73Moderate[M - C₃H₅]⁺
69High[C₅H₉]⁺
41High[C₃H₅]⁺

Experimental Protocols

While specific experimental parameters for the publicly available spectra of this compound are not fully detailed, the following represents standard methodologies for obtaining such data for a liquid unsaturated carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation : A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is used for data acquisition.

  • Data Acquisition :

    • ¹H NMR : A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, the neat liquid is often analyzed. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2]

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition : A background spectrum of the clean salt plates is first recorded. The spectrum of the sample is then acquired, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Direct analysis of the free acid is possible. However, derivatization to a more volatile ester, such as the methyl ester, is common to improve chromatographic peak shape and sensitivity. A typical derivatization involves reacting the acid with a methylating agent like BF₃-methanol.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating fatty acids or their esters (e.g., a DB-5 or similar non-polar column).[3]

  • Data Acquisition :

    • GC Conditions : The injector temperature is set to a value that ensures rapid volatilization of the sample (e.g., 250 °C). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a final temperature (e.g., 246 °C) at a controlled rate (e.g., 3 °C/min) to separate the components of the sample.[3] Helium is typically used as the carrier gas.

    • MS Conditions : The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-400) to detect the molecular ion and fragment ions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Film or KBr Pellet Sample->Prep_IR Prep_MS Dilution or Derivatization (e.g., Esterification) Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (e.g., GC-MS) Prep_MS->MS Process_NMR Peak Integration Chemical Shift Analysis NMR->Process_NMR Process_IR Peak Assignment Functional Group Identification IR->Process_IR Process_MS Fragmentation Pattern Analysis MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: A diagram illustrating the general workflow of spectroscopic analysis.

References

A Technical Guide to the Solubility of 2-Methyl-4-pentenoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-4-pentenoic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines reported qualitative and quantitative data with inferred solubility properties based on the behavior of structurally similar short-chain unsaturated carboxylic acids.

Core Concepts in Solubility

The solubility of a solute in a solvent is a critical parameter in a wide range of chemical and pharmaceutical applications, including reaction kinetics, purification processes, and formulation development. For a carboxylic acid like this compound, its solubility is governed by the interplay between its polar carboxylic head and its nonpolar hydrocarbon tail. The principle of "like dissolves like" is a fundamental concept; polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a broad spectrum of common organic solvents is not extensively documented. However, based on available information and the general characteristics of short-chain carboxylic acids, the following table summarizes the known and expected solubility behavior.

Solvent ClassSolventChemical FormulaKnown/Expected SolubilityTemperature (°C)
Polar Protic MethanolCH₃OHSolubleNot Specified
EthanolC₂H₅OHSolubleNot Specified
WaterH₂OSlightly soluble (est. 6999 mg/L)25
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SO≥ 2.5 mg/mL; 100 mg/mL (with sonication)Not Specified
AcetoneC₃H₆OExpected to be solubleNot Specified
Ethers Diethyl Ether(C₂H₅)₂OSolubleNot Specified
Esters Ethyl AcetateC₄H₈O₂Expected to be solubleNot Specified
Hydrocarbons HexaneC₆H₁₄Expected to be sparingly soluble to insolubleNot Specified
TolueneC₇H₈Expected to be sparingly solubleNot Specified
Mixed Solvents 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline-≥ 2.5 mg/mLNot Specified
10% DMSO, 90% (20% SBE-β-CD in Saline)-≥ 2.5 mg/mLNot Specified
10% DMSO, 90% Corn Oil-≥ 2.5 mg/mLNot Specified

Note: "Soluble" indicates that a 10% w/w solution can be prepared.[1] "Expected to be soluble/sparingly soluble" is an inference based on the solubility of other short-chain carboxylic acids.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Vials with airtight seals

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatograph, HPLC)

Procedure:

  • Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the organic solvent. The excess solute should be clearly visible as a separate phase.

  • Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the shaker bath at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute.

  • Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the sample with the same organic solvent to a concentration suitable for the analytical method.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the samples and standards using a validated GC or HPLC method to determine the concentration of this compound in the saturated solution.

  • Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) from the concentration determined in the previous step.

Logical Workflow: Synthesis of this compound

This compound can be synthesized from propanal through a two-step process involving an aldol condensation followed by oxidation. The following diagram illustrates this synthetic workflow.

SynthesisWorkflow Propanal Propanal SelfCondensation Self-Condensation (Aldol Reaction) Propanal->SelfCondensation Intermediate 2-Methyl-2-pentenal SelfCondensation->Intermediate Oxidation Oxidation Intermediate->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Synthetic pathway of this compound from propanal.

Experimental Workflow: Solubility Determination

The process of experimentally determining the solubility of this compound can be visualized as a clear workflow.

SolubilityDetermination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result Prep Prepare Supersaturated Solution Equilibrate Equilibrate at Constant Temperature Prep->Equilibrate Sample Sample Supernatant Equilibrate->Sample Filter Filter Sample Sample->Filter Analyze Analyze by GC/HPLC Filter->Analyze Result Calculate Solubility Analyze->Result

Caption: Workflow for the experimental determination of solubility.

Signaling Pathways

Currently, there is no significant scientific literature that describes a direct role for this compound in specific cellular signaling pathways. Its primary relevance in the scientific and industrial context is as a precursor for the synthesis of other chemical compounds.

This guide serves as a foundational resource for professionals working with this compound. As new research becomes available, the quantitative understanding of its solubility properties will undoubtedly expand.

References

Biological Activity of 2-Methyl-4-pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-pentenoic acid is a methyl-branched, unsaturated fatty acid that has garnered interest in several fields of biological research.[1] While its direct biological activities are still under investigation, it has been identified as a potential precursor in the synthesis of novel therapeutic compounds and has been associated with certain metabolic conditions. This technical guide provides a comprehensive overview of the known biological context of this compound, with a focus on its application in mutational biosynthesis, its tentative links to disease, and the analytical methods for its study.

Core Biological Profile

This compound is classified as a methyl-branched fatty acid.[1] Such fatty acids are known to play roles in biological processes including lipid metabolism and transport, and can function as energy sources and components of cell membranes.[1]

Application in Mutational Biosynthesis of Novel Avermectins

The most well-documented biological application of this compound is its use as a precursor in the mutational biosynthesis of novel avermectins.[2][3] Avermectins are a class of potent antiparasitic agents produced by the bacterium Streptomyces avermitilis.[4] By feeding this compound to a mutant strain of S. avermitilis that is deficient in the production of the natural starter units for avermectin synthesis, novel avermectin analogs with potentially enhanced or altered antiparasitic activity can be generated.[3]

Experimental Workflow: Mutational Biosynthesis

The following diagram outlines the general workflow for the production of novel avermectins using this compound.

G Workflow for Mutational Biosynthesis of Novel Avermectins cluster_0 Fermentation cluster_1 Extraction and Purification cluster_2 Analysis cluster_3 Biological Activity Testing A Inoculation of S. avermitilis mutant strain (ATCC 53568) B Cultivation in fermentation medium A->B C Feeding of This compound B->C D Solvent extraction of fermentation broth C->D E Purification of novel avermectins F HPLC analysis and quantification E->F G Structural elucidation (e.g., MS, NMR) F->G H In vitro antiparasitic assays G->H I In vivo efficacy studies H->I

Caption: A generalized workflow for the production and testing of novel avermectins.

Experimental Protocols

1. Cultivation of Streptomyces avermitilis ATCC 53568

  • Strain: Streptomyces avermitilis mutant strain ATCC 53568, which is deficient in the biosynthesis of isobutyric and S-2-methylbutyric acids.[3]

  • Inoculum Preparation:

    • Rehydrate the lyophilized culture of S. avermitilis ATCC 53568 according to the supplier's instructions (e.g., using ATCC medium 184 broth).

    • Inoculate a suitable agar slant (e.g., ATCC medium 184) with the rehydrated culture.

    • Incubate at 28°C for 7-14 days until sufficient aerial mycelia are formed.

    • Prepare a spore suspension or use a mycelial inoculum for subsequent fermentation.

  • Fermentation:

    • Inoculate a seed culture medium with the prepared inoculum and incubate for 2-3 days.

    • Transfer the seed culture to a production fermentation medium. A variety of media can be used for avermectin production, often containing starch, yeast extract, and various salts.[5]

    • Incubate the production culture at 28-31°C with agitation for a period of 10-14 days.[5]

  • Feeding of this compound:

    • Prepare a sterile stock solution of this compound.

    • Add the precursor to the fermentation culture at a specific time point during the fermentation process (e.g., after 24-48 hours of growth). The optimal concentration and feeding strategy may need to be determined empirically.

2. Analysis of Novel Avermectins by HPLC

  • Sample Preparation:

    • Extract the fermentation broth (both mycelia and supernatant) with an organic solvent such as acetone or methanol.

    • Centrifuge to remove cell debris.

    • The supernatant can be concentrated and further purified if necessary.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water. A common mobile phase for avermectin analysis is a mixture of acetonitrile:methanol:water (e.g., 53:35:12, v/v/v).[6]

    • Flow Rate: Approximately 0.5-1.2 mL/min.[6]

    • Detection: UV detection at approximately 246 nm.[6]

    • Temperature: 20°C.[6]

  • Quantification: Compare the peak areas of the novel avermectins to a standard curve of a known avermectin to estimate their concentration.

Potential Association with Disease

While direct causality has not been established, changes in the levels of branched-chain fatty acids, including compounds structurally related to this compound, have been noted in metabolomics studies of schizophrenia and type 2 diabetes.

Schizophrenia

Some metabolomics studies of individuals with schizophrenia have identified alterations in fatty acid metabolism.[7][8][9] However, there is currently no direct evidence from these studies providing quantitative data on this compound levels or its specific role in the pathophysiology of schizophrenia.

Type 2 Diabetes

Similarly, metabolomic profiling of individuals with type 2 diabetes has revealed dysregulation in the metabolism of various lipids and fatty acids.[10][11][12][13] While branched-chain amino acids (precursors to branched-chain fatty acids) have been more extensively studied in this context, the specific involvement of this compound remains to be elucidated. Some studies have suggested that certain fatty acids can impact pancreatic beta-cell function and survival.[14][15][16][17]

Analytical Methodologies for Quantification in Biological Samples

The quantification of this compound in biological matrices like plasma or serum typically requires derivatization followed by gas chromatography-mass spectrometry (GC-MS).

GC-MS Protocol for Branched-Chain Fatty Acid Analysis

The following table summarizes a general protocol that can be adapted for the analysis of this compound.

StepDescription
Sample Preparation 1. Extraction: Extract lipids from the biological sample (e.g., plasma, serum) using a suitable solvent system (e.g., a modified Folch extraction with chloroform/methanol).2. Hydrolysis: Saponify the lipid extract to release free fatty acids.
Derivatization Convert the free fatty acids to volatile esters. Common methods include:- Methylation: Formation of fatty acid methyl esters (FAMEs) using reagents like BF3-methanol.- Pentafluorobenzyl (PFB) ester formation: Using PFBBr for enhanced sensitivity with negative chemical ionization (NCI) MS.[18]
GC-MS Analysis 1. Injection: Inject the derivatized sample into the GC-MS system.2. Separation: Use a suitable capillary column (e.g., DB-225ms or DB-5ms) to separate the fatty acid esters.[18][19]3. Detection: Use mass spectrometry for detection and quantification, often in selected ion monitoring (SIM) mode for higher specificity and sensitivity.[18]
Quantification Use a stable isotope-labeled internal standard of a related branched-chain fatty acid for accurate quantification.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct interaction of this compound with any particular signaling pathways in mammalian cells. Research into the biological effects of this and other short-chain branched fatty acids is ongoing.

Conclusion

This compound is a branched-chain fatty acid with a defined role as a precursor in the mutational biosynthesis of novel antiparasitic compounds. Its potential involvement in the pathophysiology of schizophrenia and type 2 diabetes is an area of emerging interest, primarily based on broader observations of altered fatty acid metabolism in these conditions. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound in mammalian systems. The analytical methods outlined in this guide provide a framework for the quantitative analysis of this molecule in biological samples, which will be crucial for future investigations.

References

The Enigmatic Presence of 2-Methyl-4-pentenoic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 2-Methyl-4-pentenoic acid, a branched-chain fatty acid with emerging biological significance. While its widespread natural distribution is not firmly established, evidence points to its presence in human biofluids and its potential role as a metabolic precursor in microbial biosynthesis. This document summarizes the current state of knowledge, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Natural Occurrence and Biological Significance

The natural occurrence of this compound is a subject of ongoing investigation, with some sources suggesting it is not a common natural product, while others have identified it in specific biological contexts[1][2]. The Human Metabolome Database (HMDB) has reported the detection of this compound in human saliva, although quantitative data is not yet available[3]. This finding suggests an endogenous production in humans, possibly as a metabolite of lipid pathways[4].

In the microbial realm, while direct isolation from wild-type organisms is not extensively documented, a closely related compound, 5-(2-Methylphenyl)-4-pentenoic acid, has been isolated from a terrestrial Streptomyces species, indicating the potential for this genus to produce similar branched-chain fatty acids[5]. Furthermore, this compound is recognized for its role as a precursor in the biosynthesis of novel avermectins by mutant strains of Streptomyces avermitilis[6][7]. This "mutational biosynthesis" approach, where precursor molecules are fed to engineered microorganisms, highlights the metabolic plasticity of these bacteria and their ability to incorporate exogenous building blocks into complex natural products.

Changes in the levels of this compound have been tentatively associated with susceptibility to schizophrenia and type 2 diabetes, although the underlying mechanisms remain to be elucidated[6].

Quantitative Data

To date, there is a notable absence of quantitative data regarding the concentration of this compound in natural sources. The following table summarizes the qualitative findings.

Natural SourceMatrixConcentrationReference(s)
HumanSalivaDetected, but not quantified[3]
HumanUrineImplied as a potential metabolite[4][8]
Streptomyces avermitilis (mutant)Fermentation BrothPrecursor for avermectin biosynthesis[6][7]

Experimental Protocols

The following sections detail methodologies for the extraction, identification, and quantification of this compound from biological samples. These protocols are based on established techniques for the analysis of volatile and semi-volatile organic acids.

Protocol 1: Extraction and Analysis from Human Saliva

This protocol outlines a general procedure for the analysis of short-chain fatty acids from saliva, adapted for the detection of this compound.

1. Sample Collection and Preparation:

  • Collect unstimulated whole saliva into a sterile polypropylene tube.

  • Immediately place the sample on ice and process within one hour or store at -80°C.

  • Centrifuge the saliva sample at 10,000 x g for 15 minutes at 4°C to remove cells and debris.

  • Transfer the supernatant to a new tube.

2. Extraction of Volatile Fatty Acids:

  • To 1 mL of saliva supernatant, add a suitable internal standard (e.g., a deuterated analog).

  • Acidify the sample to a pH of 2-3 with hydrochloric acid.

  • Perform liquid-liquid extraction with 2 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Vortex the mixture for 2 minutes and centrifuge at 3,000 x g for 10 minutes.

  • Carefully transfer the organic layer to a clean glass vial.

  • Repeat the extraction process and combine the organic layers.

  • Dry the pooled organic extract over anhydrous sodium sulfate.

3. Derivatization for GC-MS Analysis:

  • Evaporate the solvent under a gentle stream of nitrogen.

  • To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[9][10][11].

  • Incubate the mixture at 60-80°C for 30-60 minutes to form the corresponding silyl esters, which are more volatile and thermally stable.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax).

  • The mass spectrometer can be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Protocol 2: Analysis from Microbial Fermentation Broth

This protocol is designed for the detection of this compound when fed as a precursor to a microbial culture, such as a mutant strain of Streptomyces.

1. Sample Collection:

  • Collect a sample of the fermentation broth at a specific time point.

  • Centrifuge at high speed to pellet the microbial cells.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.

2. Extraction:

  • Follow the liquid-liquid extraction procedure as described in Protocol 1, Section 2.

3. Analysis by HPLC or GC-MS:

  • For HPLC analysis: The extracted sample can be analyzed directly without derivatization. Use a reverse-phase C18 column with an acidic mobile phase (e.g., acetonitrile and water with 0.1% formic acid)[12].

  • For GC-MS analysis: Follow the derivatization and analysis steps as described in Protocol 1, Sections 3 and 4.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Sample Biological Sample (e.g., Saliva, Fermentation Broth) Centrifugation Centrifugation/ Filtration Sample->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Acidification Acidification Supernatant->Acidification LLE Liquid-Liquid Extraction Acidification->LLE Drying Drying LLE->Drying Derivatization Derivatization (for GC-MS) Drying->Derivatization HPLC HPLC Analysis Drying->HPLC GCMS GC-MS Analysis Derivatization->GCMS Identification Identification GCMS->Identification HPLC->Identification Quantification Quantification Identification->Quantification

Figure 1. A generalized experimental workflow for the analysis of this compound.

avermectin_biosynthesis cluster_precursor Precursor Feeding cluster_streptomyces Streptomyces avermitilis (mutant) cluster_product Product Precursor This compound (Exogenous) Activation Activation to Acyl-CoA Precursor->Activation PKS Polyketide Synthase (PKS) Activation->PKS Avermectin Novel Avermectin Analog PKS->Avermectin

Figure 2. Conceptual pathway of this compound in mutational biosynthesis.

Conclusion and Future Directions

The natural occurrence of this compound is an area ripe for further investigation. Its confirmed presence in human saliva warrants studies to quantify its concentration and explore its correlation with physiological and pathological states. The development of validated, sensitive analytical methods is crucial for this endeavor. Furthermore, exploring the biosynthetic capabilities of various microorganisms, particularly from the genus Streptomyces, may reveal novel natural sources and metabolic pathways involving this and related branched-chain fatty acids. For drug development professionals, the role of this compound as a precursor in mutational biosynthesis offers a promising avenue for the generation of novel, bioactive compounds. A deeper understanding of its natural occurrence and metabolism will undoubtedly fuel future discoveries in both basic and applied sciences.

References

A Comprehensive Technical Guide to the Physical Characteristics of 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of 2-Methyl-4-pentenoic acid (CAS RN: 1575-74-2), a branched-chain fatty acid. The information presented herein is intended to support research, drug development, and quality control activities by providing reliable physical data and standardized experimental protocols for its characterization.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2][3] It possesses a distinctive, pungent, or cheese-like odor.[1][2] This compound's utility as a precursor in the synthesis of other organic molecules, including novel avermectin derivatives with antiparasitic activity, underscores the importance of its well-defined physical parameters.[4]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

PropertyValueConditions
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol [5]
Boiling Point 195 °C@ 760 mmHg[2][5]
77-79 °C[6]
78 °C@ 0.50 mmHg[5]
Melting Point 87-88 °CFor the (2R)-enantiomer[7]
Density 0.949 g/mL@ 25 °C[2][8]
0.956 g/cm³
0.944 - 0.956 g/mL@ 25 °C[5]
Refractive Index (n²⁰/D) 1.430[2][6]
1.426 - 1.436@ 20 °C[5]
1.428 - 1.432@ 20 °C
Vapor Pressure 0.237 mmHg@ 25 °C (estimated)[5][7]
pKa 4.67 ± 0.10(Predicted)[1][7]
Solubility Slightly soluble in water.[1][5]
Soluble in alcohol and DMSO.[5][9]
Water solubility: 6999 mg/L@ 25 °C (estimated)[5]

Experimental Protocols for Physical Characterization

Accurate determination of physical properties is critical for the identification, quality assessment, and application of this compound. The following sections detail standard methodologies for measuring its key physical characteristics.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and effective technique.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of this compound is placed into the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is placed in a Thiele tube containing mineral oil, ensuring the fusion tube is immersed.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, air trapped in the capillary tube will slowly escape.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method provides a precise means of determining the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a specific, calibrated volume)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

  • The pycnometer is filled with this compound, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a constant temperature water bath (e.g., 25°C) to allow the liquid to reach thermal equilibrium.

  • The volume is adjusted precisely to the calibration mark, and any excess liquid is carefully removed.

  • The exterior of the pycnometer is dried, and it is weighed again.

  • The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is useful for identification and purity assessment.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp)

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • A few drops of this compound are placed on the surface of the lower prism.

  • The prisms are closed and locked.

  • Water from a constant temperature bath (e.g., 20°C) is circulated through the prisms to maintain a stable temperature.

  • The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.

  • The dispersion control is adjusted to eliminate any color fringe, resulting in a sharp boundary between the light and dark fields.

  • The main adjustment knob is turned until this boundary line is centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Solubility Determination

Solubility tests provide qualitative information about the polarity and functional groups present in a molecule.

Apparatus:

  • Test tubes

  • Vortex mixer (optional)

  • Various solvents (e.g., water, ethanol, 5% NaOH, 5% NaHCO₃, 5% HCl)

Procedure:

  • Water Solubility: A small amount of this compound (e.g., 2-3 drops) is added to a test tube containing approximately 1 mL of deionized water. The mixture is agitated. If the compound dissolves completely, it is classified as water-soluble. Due to its carboxylic acid group, this compound is expected to be slightly soluble in water.

  • Solubility in Aqueous Base: If the compound is not fully soluble in water, its solubility in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO₃) is tested. The carboxylic acid group of this compound will react with these bases to form a water-soluble carboxylate salt, leading to its dissolution.

  • Solubility in Aqueous Acid: The solubility in 5% aqueous hydrochloric acid (HCl) is also tested to check for basic functional groups. As an acid, this compound is not expected to dissolve in aqueous acid.

  • Solubility in Organic Solvents: The solubility in common organic solvents like ethanol is determined by adding a small amount of the acid to the solvent and observing for dissolution.

Visualizations

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the systematic physical characterization of a liquid organic acid like this compound.

G A Sample Acquisition (this compound) B Visual Inspection (Color, Clarity, Odor) A->B C Solubility Tests (Water, Alcohol, Aq. Base/Acid) B->C Proceed to Qualitative Tests D Density Measurement (Pycnometer Method) B->D Proceed to Quantitative Tests E Refractive Index Measurement (Abbe Refractometer) B->E F Boiling Point Determination (Thiele Tube Method) B->F G Data Compilation and Analysis C->G D->G E->G F->G H Final Characterization Report G->H

Caption: Workflow for the physical characterization of this compound.

References

discovery and history of 2-Methyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Methyl-4-pentenoic Acid: Discovery and History

Introduction

This compound, a branched-chain unsaturated carboxylic acid, is a molecule of significant interest in various scientific and industrial fields. Its unique structural features, including a chiral center at the second carbon and a terminal double bond, make it a valuable synthon in organic chemistry and a key component in the biosynthesis of complex natural products. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound, with a particular focus on its role in the biosynthesis of the commercially important antiparasitic agents, the avermectins. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₆H₁₀O₂[1][2]
Molar Mass 114.14 g/mol [3]
Appearance Colorless to light yellow liquid[1][2]
Odor Cheesy, fruity[2][4]
Density 0.949 g/mL at 25 °C[2]
Boiling Point 195 °C[2]
Melting Point Not available
Refractive Index (n²⁰/D) 1.430[2]
Solubility Soluble in polar solvents like water and alcohols[1]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Data/FeaturesReference
¹H NMR Spectra available in chemical databases.[5]
¹³C NMR Spectra available in chemical databases.
Mass Spectrometry (MS) Spectra available in chemical databases.[6][7]
Infrared (IR) Spectroscopy Spectra available in chemical databases.

Historical Discovery and Synthesis

The precise historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature. However, early reports of its synthesis appear in 1980. Two key publications from that year are:

  • K. Ogura, et al., Chemistry Letters, 9, p. 571, 1980.

  • T. Hudlicky, et al., Tetrahedron Letters, 21, p. 2181, 1980.

These papers represent the earliest accessible records of the chemical synthesis of this compound.

A widely recognized and more contemporary method for the asymmetric synthesis of the (R)-enantiomer of this compound utilizes an Evans chiral auxiliary (an oxazolidinone derivative). This method provides excellent stereocontrol and is a significant advancement in the synthesis of chiral molecules.

Experimental Protocol: Asymmetric Synthesis of (R)-2-Methyl-4-pentenoic Acid via Evans Auxiliary

This protocol is a generalized representation of the modern asymmetric synthesis.

Step 1: Acylation of the Chiral Auxiliary The chiral oxazolidinone auxiliary is acylated with propionyl chloride in the presence of a base, such as triethylamine, to form the corresponding N-acyloxazolidinone.

Step 2: Asymmetric Alkylation The N-acyloxazolidinone is deprotonated with a strong base, typically a lithium amide like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, at low temperature (e.g., -78 °C) to form a chiral enolate. This enolate is then reacted with an allyl halide (e.g., allyl bromide or iodide) to introduce the pentenyl group stereoselectively.

Step 3: Hydrolysis of the Auxiliary The resulting product from the alkylation step is hydrolyzed using a mild nucleophile, such as lithium hydroperoxide (LiOOH), to cleave the chiral auxiliary and yield (R)-2-Methyl-4-pentenoic acid. The chiral auxiliary can often be recovered and reused.

Role in Biosynthesis: The Avermectins

This compound, in its activated coenzyme A (CoA) thioester form, is a crucial precursor in the biosynthesis of a class of potent antiparasitic compounds known as avermectins.[8] Avermectins are produced by the soil bacterium Streptomyces avermitilis. The biosynthesis of the avermectin backbone is carried out by a large polyketide synthase (PKS) enzyme complex. This complex catalyzes the sequential condensation of acyl-CoA units to build the complex macrolide structure.

The PKS machinery of S. avermitilis can utilize branched-chain acyl-CoAs as starter units. Specifically, the incorporation of 2-methylbutyryl-CoA, derived from the amino acid isoleucine, or isobutyryl-CoA, from valine, leads to the production of different avermectin congeners. When an external supply of a suitable precursor like this compound is provided to the fermentation broth, it can be activated to its CoA thioester and incorporated by the PKS, leading to the formation of novel avermectin derivatives.[8]

Avermectin Biosynthesis Pathway

Avermectin_Biosynthesis cluster_precursor Precursor Activation cluster_pks Polyketide Synthase (PKS) cluster_post_pks Post-PKS Modification Precursor This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase Precursor->Acyl_CoA_Synthetase Activated_Precursor 2-Methyl-4-pentenoyl-CoA Acyl_CoA_Synthetase->Activated_Precursor PKS_Complex Avermectin PKS (multidomain enzyme) Activated_Precursor->PKS_Complex Starter Unit Polyketide_Chain Nascent Polyketide Chain PKS_Complex->Polyketide_Chain Chain Elongation Extender_Units Malonyl-CoA Methylmalonyl-CoA Extender_Units->PKS_Complex Post_PKS_Enzymes Cyclization, Oxidation, Glycosylation Polyketide_Chain->Post_PKS_Enzymes Avermectin Avermectin Analog Post_PKS_Enzymes->Avermectin

Caption: Biosynthetic pathway of avermectin analogs incorporating this compound as a precursor.

Applications

This compound and its derivatives have found applications in several areas:

  • Flavor and Fragrance: It is used as a flavoring agent, imparting cheesy and fruity notes.[2][4]

  • Organic Synthesis: As a chiral building block, the enantiomerically pure forms of this compound are valuable intermediates in the synthesis of complex organic molecules. A notable example is its use in the synthesis of the neprilysin inhibitor Sacubitril.[3]

  • Biotechnology and Drug Discovery: Its role as a precursor in the biosynthesis of avermectins opens up possibilities for generating novel and potentially more potent antiparasitic agents through precursor-directed biosynthesis and metabolic engineering.[8]

Conclusion

This compound is a fascinating molecule with a rich chemistry and important biological relevance. While its early history is not prominently documented, its significance in modern organic synthesis and biotechnology is well-established. The continued exploration of its properties and applications holds promise for advancements in various scientific disciplines, from the development of new pharmaceuticals to the creation of novel flavors and fragrances. This guide has provided a foundational understanding of this important compound, intended to support the endeavors of researchers and professionals in the field.

References

An In-depth Technical Guide to 2-Methyl-4-pentenoic Acid Derivatives and Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to a Versatile Chemical Scaffold

2-Methyl-4-pentenoic acid is a branched-chain unsaturated fatty acid that has garnered interest in the scientific community as a versatile precursor for the synthesis of a variety of chemical entities.[1][2][3] Its unique structure, featuring both a carboxylic acid functional group and a terminal double bond, provides multiple points for chemical modification, making it an attractive starting material for the development of novel derivatives and analogs with potential therapeutic applications.[4] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a particular focus on their potential as anticancer agents through the inhibition of histone deacetylases (HDACs).

Chemical Properties and Synthesis

This compound is a colorless to light yellow liquid with the chemical formula C₆H₁₀O₂.[5] It is characterized by a methyl branch at the alpha-carbon and a terminal double bond. This structure allows for a range of chemical reactions, including esterification and amidation at the carboxyl group, as well as reactions at the double bond.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₀O₂[4]
Molecular Weight114.14 g/mol [4]
CAS Number1575-74-2[3][5][6]
AppearanceColorless to light yellow liquid[5]
Boiling Point125 °C[5]
Density1.074 g/mL at 25 °C[5]

The synthesis of this compound derivatives, such as amides and esters, can be achieved through standard organic chemistry techniques. The corresponding acyl chloride, 2-methyl-4-pentenoyl chloride, serves as a key intermediate for these transformations.

Biological Activities and Therapeutic Potential

While research specifically on this compound derivatives is emerging, the broader class of short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) has been shown to possess significant biological activities, particularly in the context of cancer.[7][8][9]

Anticancer Activity and Histone Deacetylase (HDAC) Inhibition

A growing body of evidence suggests that SCFAs and their derivatives can inhibit the proliferation of cancer cells and induce apoptosis.[8][10] One of the key mechanisms underlying this anticancer effect is the inhibition of histone deacetylases (HDACs).[9][11][12] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[11][12] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[11] Inhibitors of HDACs can restore the normal acetylation patterns of histones, leading to the re-expression of these critical genes and subsequent inhibition of tumor growth.[11][12]

Short-chain fatty acids are known to be natural inhibitors of HDACs.[9] This has spurred interest in developing more potent and selective HDAC inhibitors based on fatty acid scaffolds. The branched-chain structure of this compound offers a unique chemical framework for the design of such inhibitors.

Modulation of Signaling Pathways

Short-chain fatty acids have been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways.[13][14] By inhibiting these pathways, SCFAs can interfere with cancer cell growth, proliferation, and survival. It is hypothesized that derivatives of this compound could exert similar effects, making them promising candidates for further investigation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of N-Aryl-2-methyl-4-pentenamides

This protocol outlines a general procedure for the synthesis of amide derivatives of this compound.

Workflow for the Synthesis of N-Aryl-2-methyl-4-pentenamides

G cluster_0 Step 1: Formation of Acyl Chloride cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A This compound C 2-Methyl-4-pentenoyl chloride A->C Reaction B Thionyl chloride or Oxalyl chloride B->C Reagent D 2-Methyl-4-pentenoyl chloride G N-Aryl-2-methyl-4-pentenamide D->G Reaction E Aryl amine E->G Reactant F Base (e.g., Triethylamine) F->G Catalyst H Crude product I Column Chromatography H->I Process J Pure N-Aryl-2-methyl-4-pentenamide I->J Result

Caption: General workflow for the synthesis of N-Aryl-2-methyl-4-pentenamides.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Aryl amine of choice

  • Triethylamine or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Formation of 2-Methyl-4-pentenoyl chloride: To a solution of this compound (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-methyl-4-pentenoyl chloride, which can be used in the next step without further purification.

  • Amidation: Dissolve the crude 2-methyl-4-pentenoyl chloride in anhydrous DCM. To this solution, add the desired aryl amine (1 equivalent) and triethylamine (1.5 equivalents). Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-aryl-2-methyl-4-pentenamide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[15][16][17]

Workflow for MTT Cytotoxicity Assay

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 490 nm G->H I Calculate IC50 values H->I

Caption: A typical workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Materials:

  • Human cancer cell line of choice (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37 °C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate the plates for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol provides a method for determining the inhibitory activity of the synthesized compounds against HDAC enzymes.[18][19][20][21]

Workflow for HDAC Inhibition Assay

G A Prepare HDAC enzyme and substrate solution B Add varying concentrations of test compounds A->B C Incubate at 37°C B->C D Add developer solution to stop the reaction and generate a fluorescent signal C->D E Measure fluorescence D->E F Calculate percent inhibition and IC50 values E->F

Caption: General workflow for an in vitro HDAC inhibition assay.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or a mixture)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A for the positive control)

  • Test compounds dissolved in DMSO

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, the fluorogenic HDAC substrate, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HDAC enzyme to each well. Include a positive control (with a known HDAC inhibitor) and a negative control (with DMSO).

  • Incubation: Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).

  • Development: Stop the reaction and generate the fluorescent signal by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration compared to the negative control. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Future Directions

The exploration of this compound derivatives as potential therapeutic agents is still in its early stages. Future research should focus on synthesizing a diverse library of amides, esters, and other analogs to establish a clear structure-activity relationship (SAR). Investigating the selectivity of these compounds against different HDAC isoforms will be crucial for developing targeted therapies with reduced side effects. Furthermore, elucidating the specific signaling pathways modulated by these compounds will provide a deeper understanding of their mechanism of action and guide further drug development efforts. The versatility of the this compound scaffold holds significant promise for the discovery of novel drug candidates in oncology and potentially other therapeutic areas.

References

The Metabolic Journey of 2-Methyl-4-pentenoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-pentenoic acid, a methyl-branched unsaturated fatty acid, occupies a unique niche in cellular metabolism. While not a central player in the major energy-producing pathways, its structure presents specific challenges and opportunities for enzymatic processing. This technical guide provides a comprehensive overview of the current understanding of the role of this compound in metabolic pathways, drawing parallels with the metabolism of structurally related branched-chain and unsaturated fatty acids. This document details its putative biosynthetic origins, its proposed degradation through a modified β-oxidation pathway, and the key enzymatic players likely involved. Furthermore, it furnishes detailed experimental protocols for the quantification of this and other short-chain fatty acids, alongside methodologies for assessing relevant enzyme activities, to facilitate further research in this area.

Introduction

This compound is a C6 fatty acid characterized by a methyl group at the α-carbon (C2) and a double bond between C4 and C5. As a methyl-branched fatty acid, its metabolism is intertwined with that of branched-chain amino acids.[1][2] Its unsaturated nature also necessitates the involvement of auxiliary enzymes in its catabolism, similar to other unsaturated fatty acids.[3][4][5] While literature directly focused on this compound is limited, its structural features allow for the construction of a robust hypothetical metabolic pathway based on established principles of fatty acid metabolism. Understanding the metabolic fate of this molecule is of interest due to its potential role as a metabolic byproduct and its structural similarity to compounds that can influence metabolic processes. One related compound, 4-pentenoic acid, is known to be a hypoglycemic agent and an inhibitor of fatty acid oxidation.[6]

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids is intricately linked to the catabolism of branched-chain amino acids: valine, leucine, and isoleucine.[7] The structural features of this compound strongly suggest its origin from the catabolism of isoleucine .

The proposed biosynthetic pathway initiates with the transamination of isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate. This intermediate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. While 2-methylbutyryl-CoA can serve as a primer for the synthesis of longer-chain anteiso fatty acids by fatty acid synthase, the precise mechanism leading to the C6 unsaturated structure of this compound is not yet elucidated. It is plausible that a subsequent desaturation step is involved, though the specific desaturase has not been identified.

A potential, though less direct, route could involve the promiscuous action of fatty acid synthase (FAS) incorporating a methylmalonyl-CoA extender unit during elongation, which can lead to the formation of methyl-branched fatty acids.[8][9][10]

Below is a diagram illustrating the likely initial steps in the biosynthesis of the precursor to this compound.

G Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto Branched-chain aminotransferase methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto->methylbutyryl_CoA BCKA dehydrogenase complex BCFA Branched-Chain Fatty Acids (including this compound precursor) methylbutyryl_CoA->BCFA Fatty Acid Synthase (as primer)

Figure 1. Proposed initial steps in the biosynthesis of the precursor for this compound.

Degradation of this compound

The degradation of this compound is presumed to occur via a modified β-oxidation pathway in the mitochondria. The presence of both a methyl branch at the α-carbon and a double bond necessitates the action of specific auxiliary enzymes in addition to the core β-oxidation machinery.

The initial and crucial step is the activation of this compound to its coenzyme A (CoA) thioester, 2-Methyl-4-pentenoyl-CoA , catalyzed by an acyl-CoA synthetase.

The subsequent steps of β-oxidation are as follows:

  • First Oxidation: Due to the methyl group at the α-carbon, the standard acyl-CoA dehydrogenase cannot act. Instead, a specialized dehydrogenase is required.

  • Hydration, Second Oxidation, and Thiolysis: Following the initial oxidation, the pathway would proceed with hydration, a second oxidation, and thiolytic cleavage. However, the double bond at the C4 position poses a challenge.

  • Handling the Double Bond: After one round of β-oxidation, the resulting intermediate would likely be a 2-methyl-2-enoyl-CoA. The double bond at the original C4 position would now be at C2. For β-oxidation to continue, this double bond needs to be in the trans configuration. An enoyl-CoA isomerase is required to convert the likely cis or other non-standard double bond configurations into the trans-Δ² intermediate that is a substrate for enoyl-CoA hydratase.[2][6][9][11] In some cases, a 2,4-dienoyl-CoA reductase may also be required if a conjugated diene is formed during the process.[3][12]

The final thiolytic cleavage of the three-carbon unit would yield propionyl-CoA , which can then be converted to succinyl-CoA and enter the citric acid cycle.

G MPA This compound MP_CoA 2-Methyl-4-pentenoyl-CoA MPA->MP_CoA Acyl-CoA Synthetase beta_ox_1 β-oxidation cycle 1 (modified for α-methyl) MP_CoA->beta_ox_1 intermediate Intermediate with Δ² double bond beta_ox_1->intermediate acetyl_coa Acetyl-CoA beta_ox_1->acetyl_coa isomerase Enoyl-CoA Isomerase intermediate->isomerase beta_ox_2 Further β-oxidation cycles isomerase->beta_ox_2 propionyl_coa Propionyl-CoA beta_ox_2->propionyl_coa TCA Citric Acid Cycle propionyl_coa->TCA

Figure 2. Proposed degradation pathway of this compound.

Quantitative Data

Currently, there is a paucity of specific quantitative data in the literature regarding the enzyme kinetics and metabolic flux of this compound. The tables below are structured to incorporate such data as it becomes available through future research.

Table 1: Enzyme Kinetic Parameters for this compound Metabolism

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source
Acyl-CoA SynthetaseThis compoundData not availableData not availableData not available
Enoyl-CoA Isomerase2-Methyl-cis-Δ²-enoyl-CoAData not availableData not availableData not available
...............

Table 2: Cellular and Tissue Concentrations of this compound

Biological SampleConditionConcentration (µM)MethodSource
Human PlasmaHealthyData not availableGC-MS
Rat LiverFed StateData not availableGC-MS
............

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for short-chain fatty acid analysis.[10][13][14][15][16]

Objective: To quantify the concentration of this compound in biological samples (e.g., plasma, tissue homogenates, cell culture media).

Materials:

  • Internal standard (e.g., heptanoic acid or a stable isotope-labeled analog)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To 100 µL of sample, add 10 µL of the internal standard solution.

  • Acidification: Acidify the sample by adding 10 µL of 6M HCl to protonate the fatty acids.

  • Extraction: Add 500 µL of MTBE, vortex vigorously for 2 minutes, and centrifuge at 10,000 x g for 10 minutes.

  • Drying: Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Derivatization: Transfer the dried extract to a clean vial and evaporate the solvent under a gentle stream of nitrogen. Add 50 µL of MTBSTFA with 1% TBDMSCI and incubate at 60°C for 30 minutes to form the TBDMS esters.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Inlet temperature: 250°C

      • Oven program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion source temperature: 230°C

      • Acquisition mode: Selected Ion Monitoring (SIM) for target ions of this compound-TBDMS and the internal standard.

Data Analysis: Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample + Internal Standard Acidification Acidification Sample->Acidification Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Derivatization Derivatization Drying->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Injection Data_Analysis Quantification GC_MS->Data_Analysis Peak Integration

Figure 3. Experimental workflow for GC-MS quantification of this compound.
In Vitro Acyl-CoA Synthetase Activity Assay

This protocol is a modified version of radiometric assays for long-chain acyl-CoA synthetases.[1][7][17][18]

Objective: To measure the activity of acyl-CoA synthetase with this compound as a substrate.

Materials:

  • [¹⁴C]-2-Methyl-4-pentenoic acid (custom synthesis may be required) or a non-radiolabeled assay coupled with a secondary enzyme.

  • Cell or tissue lysate containing acyl-CoA synthetase activity.

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT.

  • ATP solution (100 mM).

  • Coenzyme A (CoA) solution (10 mM).

  • Bovine serum albumin (BSA), fatty acid-free.

  • Scintillation cocktail.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 µL Assay buffer

    • 10 µL ATP solution

    • 5 µL CoA solution

    • [¹⁴C]-2-Methyl-4-pentenoic acid complexed to BSA (final concentration, e.g., 50 µM, with a specific activity of ~2,000 dpm/nmol).

    • Water to a final volume of 90 µL.

  • Enzyme Addition: Add 10 µL of the enzyme-containing lysate to initiate the reaction.

  • Incubation: Incubate at 37°C for 10-30 minutes.

  • Reaction Termination: Stop the reaction by adding 500 µL of Dole's solution (isopropanol:heptane:1M H₂SO₄, 40:10:1 v/v/v).

  • Extraction: Add 300 µL of heptane and 200 µL of water, vortex, and centrifuge. The unreacted [¹⁴C]-2-Methyl-4-pentenoic acid will partition into the upper heptane phase, while the [¹⁴C]-2-Methyl-4-pentenoyl-CoA will remain in the lower aqueous phase.

  • Quantification: Transfer a sample of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific activity as nmol of product formed per minute per mg of protein.

In Vitro β-Oxidation Assay

This protocol is based on methods for measuring the β-oxidation of radiolabeled fatty acids in isolated mitochondria or cell lysates.[8][19][20][21][22][23]

Objective: To determine the rate of β-oxidation of this compound.

Materials:

  • [¹⁴C]-2-Methyl-4-pentenoic acid.

  • Isolated mitochondria or cell homogenate.

  • β-oxidation buffer: 120 mM KCl, 5 mM KH₂PO₄, 5 mM MOPS, 1 mM EGTA, pH 7.4.

  • Cofactors: 2 mM ATP, 1 mM NAD⁺, 0.1 mM CoA, 2 mM L-carnitine.

  • Perchloric acid (PCA).

  • Scintillation cocktail.

Procedure:

  • Reaction Setup: In a reaction tube, combine:

    • 500 µL β-oxidation buffer

    • Cofactors

    • [¹⁴C]-2-Methyl-4-pentenoic acid (e.g., 100 µM).

  • Initiation: Add 50-100 µg of mitochondrial or cell protein to start the reaction.

  • Incubation: Incubate at 37°C for 20-60 minutes with gentle shaking.

  • Termination and Separation: Stop the reaction by adding 100 µL of 4M PCA. Centrifuge to pellet the protein and unoxidized substrate. The supernatant contains the acid-soluble metabolites (acetyl-CoA and intermediates).

  • Quantification: Transfer a portion of the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity.

Data Analysis: The rate of β-oxidation is calculated based on the amount of radiolabeled acid-soluble metabolites produced per minute per mg of protein.

Conclusion

The metabolic pathways of this compound, while not extensively studied, can be inferred from its chemical structure and the established principles of fatty acid metabolism. Its biosynthesis likely originates from the branched-chain amino acid isoleucine, and its degradation is expected to proceed through a modified β-oxidation pathway requiring the action of auxiliary enzymes to handle both the α-methyl group and the double bond. This in-depth guide provides a theoretical framework and practical experimental protocols to stimulate and support further research into the precise metabolic role and significance of this unique fatty acid. The provided methodologies for quantification and enzyme activity assays offer a starting point for researchers to generate the much-needed quantitative data to fully elucidate the metabolic journey of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-4-pentenoic acid is a branched-chain unsaturated fatty acid that serves as a versatile precursor in organic synthesis.[1] Its chemical structure, featuring both a carboxylic acid group and a terminal double bond, allows for a variety of chemical transformations.[1] This compound and its enantiomers, such as (2R)-2-methylpent-4-enoic acid, are valuable building blocks in the synthesis of complex chiral molecules.[2] Notably, it has been utilized as a key intermediate in the synthesis of pharmaceuticals, including the drug Sacubitril.[2][3] This document provides detailed protocols for the synthesis of (R)-2-Methyl-4-pentenoic acid using a chiral auxiliary, a common strategy for asymmetric synthesis.

Physicochemical Properties

PropertyValue
Chemical Formula C6H10O2[2]
Molar Mass 114.14 g/mol [2]
Appearance Colorless to light yellow liquid[1][4]
Density 0.946 - 0.949 g/cm³ at 25°C[2][5]
Melting Point 87-88 °C[2]
Boiling Point 195 °C[4]
Solubility Soluble in polar solvents like water and alcohols[1]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-2-Methyl-4-pentenoic Acid via Evans Chiral Auxiliary

This protocol details the synthesis of the (R)-enantiomer of this compound using an oxazolidinone chiral auxiliary. The process involves three main steps: acylation of the auxiliary, asymmetric alkylation, and subsequent cleavage to yield the desired chiral acid.[2]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMolar Equiv.
(R)-4-benzyl-2-oxazolidinone177.191.0 g1.0
Triethylamine (TEA)101.191.1 mL1.4
4-Dimethylaminopyridine (DMAP)122.170.07 g0.1
Propionyl chloride92.520.54 mL1.1
Dichloromethane (DCM)84.9320 mL-
Sodium bis(trimethylsilyl)amide (NaHMDS)183.376.2 mL (1.0 M in THF)1.1
Allyl iodide167.980.56 mL1.1
Tetrahydrofuran (THF)72.1115 mL-
Lithium hydroxide (LiOH)23.950.27 g2.0
Hydrogen peroxide (30% aq.)34.012.0 mL-
Sodium sulfite (Na2SO3)126.041.5 g-
Diethyl ether74.1250 mL-
1 M Hydrochloric acid (HCl)36.46As needed-
Saturated sodium bicarbonate (NaHCO3)84.01As needed-
Brine-As needed-
Magnesium sulfate (MgSO4)120.37As needed-

Procedure:

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 g) in dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 mL) followed by a catalytic amount of DMAP (0.07 g).

  • Slowly add propionyl chloride (0.54 mL) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the acylated oxazolidinone.

Step 2: Asymmetric Alkylation

  • Dissolve the acylated oxazolidinone from Step 1 in anhydrous tetrahydrofuran (15 mL) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (6.2 mL of a 1.0 M solution in THF) to form the sodium enolate. Stir for 30 minutes at -78 °C.[2]

  • Add allyl iodide (0.56 mL) dropwise.[2]

  • Stir the reaction mixture at -78 °C for 3 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified product from Step 2 in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (2.0 mL) followed by an aqueous solution of lithium hydroxide (0.27 g).[2]

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 g) at 0 °C and stir for 30 minutes.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield (R)-2-Methyl-4-pentenoic acid.[2]

Visualized Experimental Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_products Final Products Oxazolidinone (R)-4-benzyl-2-oxazolidinone PropionylChloride Propionyl Chloride Acylation Acylation PropionylChloride->Acylation FinalProduct (R)-2-Methyl-4-pentenoic Acid RecoveredAuxiliary Recovered Auxiliary AcylatedAuxiliary AcylatedAuxiliary Acylation->AcylatedAuxiliary Alkylation Alkylation AcylatedAuxiliary->Alkylation AlkylatedAuxiliary AlkylatedAuxiliary Alkylation->AlkylatedAuxiliary Cleavage Cleavage AlkylatedAuxiliary->Cleavage Cleavage->FinalProduct Cleavage->RecoveredAuxiliary

Caption: Asymmetric synthesis workflow for (R)-2-Methyl-4-pentenoic acid.

Biological Context and Further Applications

While primarily used in chemical synthesis, this compound is also of interest in biological research. It is classified as a methyl-branched fatty acid and has been detected in biofluids such as saliva.[6] Altered levels of this compound have been potentially associated with schizophrenia and type 2 diabetes, suggesting a role in metabolic pathways.[7] Furthermore, it can be utilized as a precursor in the biosynthesis of novel avermectins, which are broad-spectrum antiparasitic agents.[7] These connections to biological systems indicate that this compound may be a useful tool for researchers in metabolomics and drug development.

Storage and Handling

This compound should be handled with care, as it can cause skin and eye irritation.[1] It is typically stored at ambient temperatures, though for long-term stability as a stock solution, storage at -20°C (for up to one month) or -80°C (for up to six months) is recommended.[7][8] It is a corrosive substance, and appropriate personal protective equipment should be worn during handling.[9]

References

Quantitative Analysis of 2-Methyl-4-pentenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methyl-4-pentenoic acid in various matrices. The methodologies outlined below leverage modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure high sensitivity and selectivity.

Application Note 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a robust technique for the quantification of volatile and semi-volatile compounds. For non-volatile analytes such as carboxylic acids, derivatization is a critical step to enhance volatility and improve chromatographic peak shape. This note describes a general approach for the analysis of this compound using GC-MS following esterification.

Principle

The carboxylic acid group of this compound is chemically modified to a more volatile ester, typically a methyl or ethyl ester. This is achieved by reacting the analyte with an alkylating agent. The resulting ester is then separated from other matrix components by gas chromatography and detected by a mass spectrometer. Quantification is performed using an internal standard to correct for variations in sample preparation and instrument response.

Experimental Protocol: GC-MS Analysis

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., Heptadecanoic acid)

  • Derivatization agent: Methanolic HCl (3N) or BF3-Methanol (14%)

  • Extraction Solvent: Ethyl acetate (HPLC grade)

  • Drying agent: Anhydrous sodium sulfate

  • GC-grade solvents for sample reconstitution (e.g., Hexane)

Sample Preparation (Plasma)
  • To 100 µL of plasma sample, add 10 µL of the internal standard solution.

  • Acidify the sample with 10 µL of 1M HCl to protonate the carboxylic acid.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.

  • Vortex for 2 minutes, followed by centrifugation at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction and pool the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization: Esterification
  • To the dried extract, add 100 µL of 3N methanolic HCl.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Evaporate the reagent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

GC-MS Conditions
ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined based on the mass spectrum of the derivatized analyte
Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by analyzing standards of known concentrations.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Dry_Evap Dry and Evaporate LLE->Dry_Evap Ester Esterification Dry_Evap->Ester Recon Reconstitute Ester->Recon GCMS GC-MS Analysis Recon->GCMS Data Data Processing GCMS->Data

GC-MS analysis workflow for this compound.

Application Note 2: High-Sensitivity Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the quantification of analytes in complex biological matrices. This method is particularly advantageous as it often does not require derivatization. The following protocol is adapted from a validated method for the structurally similar compound, 2-propyl-4-pentenoic acid, and is expected to provide excellent performance for this compound.[1][2][3][4]

Principle

This compound is extracted from the biological matrix using solid-phase extraction (SPE). The extracted analyte is then separated from endogenous interferences using reversed-phase high-performance liquid chromatography (HPLC). Detection and quantification are achieved using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Experimental Protocol: LC-MS/MS Analysis

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., this compound-d3 or a suitable structural analog)

  • Methanol (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance)

Sample Preparation (Plasma)
  • To 50 µL of plasma, add 10 µL of internal standard solution.

  • Add 150 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
ParameterValue
Liquid Chromatograph Shimadzu Nexera X2 or equivalent
Column Kinetex C18 (2.1 mm x 100 mm, 2.6 µm) or equivalent[1]
Mobile Phase A 10 mM Ammonium formate in water, pH 8.0 (adjusted with ammonium hydroxide)[1]
Mobile Phase B Methanol[1]
Gradient Isocratic with 80% B[1]
Flow Rate 0.15 mL/min[1]
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Negative Electrospray Ionization (ESI-)[1]
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage -4500 V
MRM Transitions To be determined by infusing a standard solution of this compound and the internal standard. Expected precursor ion [M-H]⁻.
Quantitative Data Summary

The following table summarizes the expected performance parameters for the LC-MS/MS method, based on the validation data for 2-propyl-4-pentenoic acid.[1]

ParameterExpected Value
Linearity Range 0.1 - 20 µg/mL[1]
Correlation Coefficient (r) > 0.999[1]
Lower Limit of Quantification 0.1 µg/mL[1]
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)[1]
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)[1]
Intra-day Accuracy (% bias) Within ±15%[1]
Inter-day Accuracy (% bias) Within ±15%[1]
Recovery 85 - 105%

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Dilute Dilute and Acidify Add_IS->Dilute Condition Condition SPE Dilute->Condition Load Load Sample Condition->Load Wash Wash SPE Load->Wash Elute Elute Analyte Wash->Elute Evap_Recon Evaporate and Reconstitute Elute->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Quant Quantification LCMS->Quant

LC-MS/MS analysis workflow for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of 2-Methyl-4-pentenoic acid using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The provided protocols are designed to be a robust starting point for method development and routine analysis in research and quality control environments.

Introduction

This compound is a branched-chain fatty acid that can act as a precursor in the biosynthesis of various compounds. Accurate and reliable quantification of this analyte is crucial in diverse fields, including metabolic research and as a quality control parameter in drug development and manufacturing. This application note details a reverse-phase HPLC method for the separation and quantification of this compound.

Chromatographic Conditions

A reverse-phase HPLC method is recommended for the analysis of this compound.[1] A C18 column is a suitable stationary phase due to its hydrophobicity, which allows for effective retention and separation of the analyte.[2] The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer, such as phosphoric acid or formic acid, to ensure good peak shape and retention by suppressing the ionization of the carboxylic acid group. For applications requiring mass spectrometry (MS) compatibility, formic acid is the preferred mobile phase modifier.[1] UV detection at a low wavelength, typically around 210 nm, is suitable for detecting the carbon-carbon double bond in the molecule.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B (Isocratic) or a shallow gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detector Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC analysis of short-chain fatty acids using a C18 column and UV detection. These values should be considered as a starting point, and method validation should be performed to determine the specific performance characteristics for this compound.

Table 2: Typical Method Performance Characteristics

ParameterExpected Value
Retention Time (RT) 2.5 - 5.0 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Preparation of Mobile Phase and Standards
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1 L of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase (initial composition).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Workflow and Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample F Inject Sample C->F D->E E->F G Peak Identification F->G H Quantification G->H I Report Generation H->I

Caption: Experimental workflow for HPLC analysis.

Logical_Relationships Analyte This compound Method Reverse-Phase HPLC Analyte->Method StationaryPhase C18 Column Method->StationaryPhase MobilePhase Acetonitrile / Acidic Water Method->MobilePhase Detection UV Detection (210 nm) Method->Detection Quantification External Standard Calibration Detection->Quantification Result Concentration of Analyte Quantification->Result

Caption: Logical relationships in the analytical method.

References

Application Notes and Protocols for the Structural Elucidation of 2-Methyl-4-pentenoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the structural elucidation of 2-Methyl-4-pentenoic acid utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols and data presented herein are intended to serve as a practical resource for the unambiguous identification and characterization of this and structurally related small molecules.

Introduction

This compound is a valuable chiral building block in organic synthesis and can be found in various natural products. Its structural confirmation is a critical step in quality control and downstream applications. NMR spectroscopy is an unparalleled analytical technique for the complete and unambiguous assignment of the chemical structure of organic molecules in solution. This application note details the use of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to fully characterize this compound.

Predicted NMR Data

Due to the limited availability of comprehensive experimental NMR data in publicly accessible databases, the following tables summarize predicted NMR data for this compound. These predictions are generated using advanced computational algorithms and serve as a reliable reference for experimental verification.

¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Proton (H)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-1' (CH₃)1.21d6.93H
H-22.65m-1H
H-3a2.30m-1H
H-3b2.45m-1H
H-45.80ddt17.0, 10.2, 6.71H
H-5a5.10d10.21H
H-5b5.12d17.01H
COOH11.5 (broad)s-1H
¹³C NMR and DEPT Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Carbon (C)Chemical Shift (δ) ppmDEPT-135DEPT-90
C-1 (COOH)182.5No SignalNo Signal
C-2 (CH)41.2PositivePositive
C-1' (CH₃)17.5PositiveNo Signal
C-3 (CH₂)38.8NegativeNo Signal
C-4 (CH)133.5PositivePositive
C-5 (CH₂)117.8NegativeNo Signal

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Addition : Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution : Vortex the sample until the solute is completely dissolved. If necessary, gentle heating or sonication can be applied.

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional) : If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping and Labeling : Securely cap the NMR tube and label it appropriately.

NMR Instrument Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ExperimentParameterRecommended Value
¹H NMR Pulse Programzg30
Number of Scans16
Relaxation Delay1.0 s
Acquisition Time3.99 s
Spectral Width20 ppm
¹³C NMR Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.09 s
Spectral Width240 ppm
DEPT-135 Pulse Programdept135
Number of Scans256
Relaxation Delay2.0 s
COSY Pulse Programcosygpqf
Number of Scans8
Increments256
Relaxation Delay1.5 s
HSQC Pulse Programhsqcedetgpsisp2.3
Number of Scans8
Increments256
Relaxation Delay1.5 s
HMBC Pulse Programhmbcgpndqf
Number of Scans16
Increments256
Relaxation Delay1.5 s

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for structure elucidation using the acquired NMR data and the key through-bond correlations for this compound.

structure_elucidation_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Determination H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments (Integration, Multiplicity) H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Types Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->Carbon_Types DEPT DEPT DEPT->Carbon_Types HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity CH_Connectivity ¹H-¹³C One-Bond Connectivity HSQC->CH_Connectivity Long_Range_CH Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_CH Fragment_Assembly Fragment Assembly Proton_Env->Fragment_Assembly Carbon_Types->Fragment_Assembly HH_Connectivity->Fragment_Assembly CH_Connectivity->Fragment_Assembly Long_Range_CH->Fragment_Assembly Final_Structure Final Structure Fragment_Assembly->Final_Structure

NMR Structure Elucidation Workflow

key_correlations cluster_structure This compound Structure cluster_cosy Key COSY (¹H-¹H) Correlations cluster_hmbc Key HMBC (¹H-¹³C) Correlations C5 C5 (CH₂) C4 C4 (CH) C5->C4 C3 C3 (CH₂) C4->C3 C2 C2 (CH) C3->C2 C1 C1 (COOH) C2->C1 C1_prime C1' (CH₃) C2->C1_prime H5_H4 H5 ↔ H4 H4_H3 H4 ↔ H3 H3_H2 H3 ↔ H2 H2_H1_prime H2 ↔ H1' H5_C3 H5 → C3 H4_C2 H4 → C2 H3_C1 H3 → C1 H3_C5 H3 → C5 H2_C1 H2 → C1 H1_prime_C1 H1' → C1 H1_prime_C3 H1' → C3

Application Notes and Protocols: 2-Methyl-4-pentenoic Acid as a Precursor in Avermectin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, naturally produced by the fermentation of Streptomyces avermitilis. The biosynthesis of these complex natural products is initiated by a polyketide synthase (PKS) that utilizes specific starter units, typically isobutyryl-CoA or 2-methylbutyryl-CoA, derived from the catabolism of valine and isoleucine, respectively. Mutational biosynthesis is a powerful technique that involves feeding unnatural precursors to a mutant strain of a producing organism that is blocked in the synthesis of the natural starter units. This approach allows for the incorporation of novel chemical moieties into the final product, leading to the generation of new analogues with potentially improved or altered biological activities.

This document provides detailed application notes and protocols for the use of 2-methyl-4-pentenoic acid as a precursor in the mutational biosynthesis of novel avermectins using a specific mutant strain of Streptomyces avermitilis.

Core Concept: Mutational Biosynthesis of Novel Avermectins

The foundational principle of this application is the use of Streptomyces avermitilis ATCC 53568, a mutant strain deficient in branched-chain 2-oxo acid dehydrogenase activity. This enzymatic deficiency prevents the strain from producing the natural starter units, isobutyryl-CoA and 2-methylbutyryl-CoA, required for avermectin biosynthesis. Consequently, in the absence of exogenous precursors, this mutant is unable to produce natural avermectins.[1] By supplying an unnatural carboxylic acid like this compound in the fermentation medium, the PKS machinery of S. avermitilis ATCC 53568 can incorporate it as a starter unit, leading to the production of novel avermectin analogues with a modified C-25 side chain. These novel compounds have been shown to possess broad-spectrum antiparasitic activity.

Data Presentation

While specific quantitative data for the bioconversion of this compound into novel avermectins is not extensively available in the public domain, the following tables present a hypothetical yet plausible summary of expected results based on typical mutational biosynthesis experiments. These tables are intended to serve as a template for organizing and presenting experimental data.

Table 1: Precursor Feeding and Novel Avermectin Titer

Precursor Fed (Concentration)Novel Avermectin Titer (mg/L)Precursor Conversion Efficiency (%)
This compound (0.5 g/L)15 ± 23.0
This compound (1.0 g/L)28 ± 42.8
This compound (2.0 g/L)45 ± 62.3
Isobutyric Acid (1.0 g/L) - Control150 ± 15 (Natural Avermectin B)15.0

Table 2: Comparison of Natural vs. Novel Avermectin Production

ParameterNatural Avermectin B (Control)Novel Avermectin (this compound fed)
Starter Unit Isobutyryl-CoA2-Methyl-4-pentenoyl-CoA
Major Components Avermectin B1a, B2aNovel Avermectin 1a, 2a
Molecular Weight (Major Component) ~872 g/mol (B1a)~884 g/mol
Antiparasitic Activity HighBroad-spectrum

Experimental Protocols

Protocol 1: Culture and Maintenance of Streptomyces avermitilis ATCC 53568
  • Strain: Streptomyces avermitilis ATCC 53568 (deficient in branched-chain 2-oxo acid dehydrogenase).

  • Growth Medium (ISP Medium 2):

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Dextrose: 4 g/L

    • Agar: 20 g/L

    • Adjust pH to 7.2 before autoclaving.

  • Inoculation: Streak the strain from a glycerol stock onto the agar medium.

  • Incubation: Incubate at 28°C for 7-10 days until well-developed aerial mycelia and spores are formed.

  • Spore Suspension Preparation:

    • Harvest spores by scraping the surface of the agar plate with a sterile loop into a sterile solution of 20% glycerol.

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Store the spore suspension at -80°C for long-term use.

Protocol 2: Precursor Feeding for Mutational Biosynthesis
  • Seed Culture:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with the spore suspension of S. avermitilis ATCC 53568.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Culture:

    • Inoculate a 1 L flask containing 200 mL of production medium (a complex medium containing starch, yeast extract, and peptone is typically used for avermectin production) with 10% (v/v) of the seed culture.

    • Incubate at 28°C on a rotary shaker at 200 rpm.

  • Precursor Feeding:

    • Prepare a sterile stock solution of this compound (e.g., 100 g/L in ethanol).

    • After 24-48 hours of growth in the production medium, add the precursor stock solution to the culture to a final concentration of 0.5 - 2.0 g/L. The optimal concentration should be determined empirically.

    • The precursor can be added in a single dose or fed intermittently over the course of the fermentation.

  • Fermentation: Continue the fermentation for a total of 7-14 days.

Protocol 3: Extraction and Analysis of Novel Avermectins
  • Harvesting:

    • Separate the mycelia from the fermentation broth by centrifugation (e.g., 8000 x g for 15 minutes).

  • Extraction:

    • Extract the mycelial pellet with acetone or methanol (e.g., 3 x 50 mL).

    • Combine the solvent extracts and evaporate to dryness under reduced pressure.

    • Extract the fermentation broth with an equal volume of ethyl acetate (e.g., 3 x 200 mL).

    • Combine the organic extracts and evaporate to dryness.

  • Sample Preparation:

    • Dissolve the dried extracts in a small volume of methanol or acetonitrile for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 60% to 95% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 245 nm.

    • Standard: As novel avermectins are not commercially available, initial identification will rely on comparison with control fermentations (without precursor feeding) and characterization by LC-MS and NMR.

Visualizations

Diagram 1: Avermectin Biosynthesis Logical Pathway

avermectin_biosynthesis cluster_precursors Precursor Supply cluster_activation Activation cluster_pks Polyketide Synthase (PKS) cluster_products Products Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Isoleucine Isoleucine 2_Methylbutyryl_CoA 2_Methylbutyryl_CoA Isoleucine->2_Methylbutyryl_CoA 2_Methyl_4_pentenoic_acid This compound (Exogenous) 2_Methyl_4_pentenoyl_CoA 2-Methyl-4-pentenoyl-CoA 2_Methyl_4_pentenoic_acid->2_Methyl_4_pentenoyl_CoA Avermectin_PKS Avermectin Polyketide Synthase Isobutyryl_CoA->Avermectin_PKS 2_Methylbutyryl_CoA->Avermectin_PKS 2_Methyl_4_pentenoyl_CoA->Avermectin_PKS Natural_Avermectins Natural Avermectins Avermectin_PKS->Natural_Avermectins Natural Starter Novel_Avermectins Novel Avermectins Avermectin_PKS->Novel_Avermectins Unnatural Starter

Caption: Avermectin biosynthesis pathway.

Diagram 2: Experimental Workflow for Mutational Biosynthesis

experimental_workflow Start Start Prepare_Spore_Stock Prepare Spore Stock of S. avermitilis ATCC 53568 Start->Prepare_Spore_Stock Inoculate_Seed_Culture Inoculate Seed Culture Prepare_Spore_Stock->Inoculate_Seed_Culture Inoculate_Production_Culture Inoculate Production Culture Inoculate_Seed_Culture->Inoculate_Production_Culture Precursor_Feeding Feed this compound Inoculate_Production_Culture->Precursor_Feeding Fermentation Fermentation (7-14 days) Precursor_Feeding->Fermentation Extraction Extraction of Mycelia and Broth Fermentation->Extraction Analysis HPLC / LC-MS Analysis Extraction->Analysis End End Analysis->End

Caption: Experimental workflow.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways or logical relationships that are directly influenced by the introduction of this compound into S. avermitilis cultures. It is plausible that the presence of an unnatural precursor could induce a metabolic stress response or alter the flux through related metabolic pathways. However, without dedicated transcriptomic or proteomic studies, any description of affected signaling pathways would be speculative. Future research in this area would be valuable for optimizing the production of novel avermectins through mutational biosynthesis.

References

Application of 2-Methyl-4-pentenoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-pentenoic acid is a versatile chiral building block in pharmaceutical synthesis, offering a unique combination of a carboxylic acid functionality and a terminal double bond. This structure allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in two distinct areas of pharmaceutical development: the synthesis of the neprilysin inhibitor Sacubitril and the mutational biosynthesis of novel Avermectin derivatives.

Application 1: Synthesis of a Key Intermediate for Sacubitril

The chiral entity, (2R)-2-Methyl-4-pentenoic acid, serves as a crucial starting material for the synthesis of a key intermediate of Sacubitril, a component of the angiotensin receptor-neprilysin inhibitor (ARNI) used in the treatment of heart failure.[1] The synthesis involves the strategic cleavage of the terminal double bond to introduce the necessary functional groups for the construction of the final drug molecule.

Logical Workflow for Sacubitril Intermediate Synthesis

cluster_0 Synthesis of Sacubitril Intermediate A (2R)-2-Methyl-4-pentenoic acid B Chiral Auxiliary Protection A->B C Protected Intermediate B->C D Ozonolysis C->D E Aldehyde Intermediate D->E F Further Transformations (e.g., Reductive Amination) E->F G (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid derivative (Sacubitril Key Intermediate) F->G

Caption: Synthetic workflow for a key Sacubitril intermediate.

Experimental Protocol: Synthesis of (2R)-2-methyl-4-oxobutanoic acid from a (2R)-2-Methyl-4-pentenoic acid derivative

This protocol describes a key ozonolysis step mentioned in the patent literature for the synthesis of a Sacubitril precursor.

Materials:

  • Protected (2R)-2-Methyl-4-pentenoic acid derivative (e.g., N-((2R)-2-methyl-4-pentenoyl)oxazolidinone)

  • Dichloromethane (DCM), anhydrous

  • Ozone (O₃)

  • Dimethyl sulfide (DMS) or other reducing agent

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the protected (2R)-2-Methyl-4-pentenoic acid derivative in anhydrous dichloromethane in a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Once the reaction is complete, purge the solution with argon or nitrogen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide, dropwise to the cold solution to quench the ozonide intermediate.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde intermediate, (2R)-2-methyl-4-oxobutanoic acid derivative.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Illustrative):

StepReactantProductReagents and ConditionsYield (%)Purity (%)
Ozonolysis & ReductionProtected (2R)-2-Methyl-4-pentenoic acid derivative(2R)-2-methyl-4-oxobutanoic acid derivative1. O₃, DCM, -78 °C; 2. DMS85-95>95

Note: Yields and purity are illustrative and can vary based on the specific substrate and reaction conditions.

Application 2: Mutational Biosynthesis of Novel Avermectins

This compound can be utilized as a precursor in the mutational biosynthesis of novel avermectin derivatives.[2] This process involves feeding the carboxylic acid to a mutant strain of Streptomyces avermitilis that is incapable of producing the natural starter units for avermectin biosynthesis. The microorganism incorporates the supplied precursor, leading to the production of avermectins with novel side chains, potentially exhibiting altered biological activity.

Signaling Pathway Context: Avermectin Biosynthesis

cluster_1 Mutational Biosynthesis of Novel Avermectins A Exogenous Precursor (this compound) B Uptake by S. avermitilis (mutant strain) A->B C Activation to Acyl-CoA B->C D Polyketide Synthase (PKS) C->D E Incorporation as Starter Unit D->E F Polyketide Chain Elongation & Cyclization E->F G Post-PKS Modifications (Glycosylation, etc.) F->G H Novel Avermectin Derivative G->H

Caption: Pathway for mutational biosynthesis of avermectins.

Experimental Protocol: Precursor Feeding for Novel Avermectin Production

This protocol provides a general methodology for the feeding of this compound to a Streptomyces avermitilis mutant strain.

Materials:

  • Streptomyces avermitilis mutant strain (e.g., ATCC 53568), deficient in branched-chain 2-oxo acid dehydrogenase.

  • Seed culture medium.

  • Production medium.

  • This compound, sodium salt solution (sterile).

  • Shake flasks.

  • Incubator shaker.

Procedure:

  • Prepare a seed culture of the S. avermitilis mutant strain by inoculating a suitable seed medium and incubating at 28 °C with shaking at 220 rpm for 48-72 hours.

  • Inoculate the production medium in shake flasks with the seed culture.

  • Incubate the production culture under the same conditions as the seed culture.

  • Prepare a sterile stock solution of sodium 2-methyl-4-pentenoate.

  • After an initial growth phase of the production culture (e.g., 24-48 hours), add the precursor solution to the flasks to a final concentration typically in the range of 0.1 to 2 g/L. The feeding can be done in a single dose or in multiple pulses.

  • Continue the fermentation for a total of 7-14 days.

  • At the end of the fermentation, harvest the broth and extract the avermectin products using an organic solvent such as ethyl acetate or acetone.

  • Analyze the extract by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the novel avermectin derivatives.

Quantitative Data (Illustrative):

Precursor FedS. avermitilis StrainFermentation Time (days)Titer of Novel Avermectin (mg/L)
This compoundMutant (ATCC 53568)105-50

Note: Titer is highly dependent on the specific mutant strain, fermentation conditions, and feeding strategy.

Conclusion

This compound demonstrates significant potential as a versatile building block in pharmaceutical synthesis. Its application in the stereoselective synthesis of a key Sacubitril intermediate highlights its utility in constructing complex chiral molecules. Furthermore, its role as a precursor in the mutational biosynthesis of novel avermectins opens avenues for the discovery of new antiparasitic agents with potentially improved properties. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the applications of this valuable synthon in drug discovery and development.

References

Application Notes and Protocols for the Laboratory Preparation of 2-Methyl-4-pentenoic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-pentenoic acid and its esters are valuable intermediates in organic synthesis, finding applications in the preparation of a variety of fine chemicals and pharmaceutical compounds. Their versatile structure, featuring both a carboxylic acid or ester functionality and a terminal double bond, allows for a wide range of chemical transformations. This document provides detailed protocols for the laboratory-scale synthesis of this compound via the Johnson-Claisen rearrangement, followed by its conversion to methyl and ethyl esters through Fischer esterification.

Synthesis of this compound via Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a reliable method for the synthesis of γ,δ-unsaturated esters from allylic alcohols. In this protocol, the allylic alcohol, crotyl alcohol, reacts with triethyl orthoacetate in the presence of an acid catalyst to form an intermediate ketene acetal, which then undergoes a[1][1]-sigmatropic rearrangement to yield ethyl 2-methyl-4-pentenoate. Subsequent hydrolysis of the ester furnishes the desired this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Crotyl alcohol

  • Triethyl orthoacetate

  • Propionic acid (catalyst)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a distillation head, combine crotyl alcohol (1.0 eq) and triethyl orthoacetate (1.5 eq).

  • Catalyst Addition: Add a catalytic amount of propionic acid (e.g., 0.05 eq).

  • Rearrangement: Heat the mixture gently with stirring. The ethanol formed during the reaction will begin to distill off. Continue heating and distillation until no more ethanol is collected. The temperature of the reaction mixture will gradually rise.

  • Hydrolysis: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

  • Workup: After cooling, transfer the reaction mixture to a separatory funnel. Acidify the aqueous layer with hydrochloric acid until the pH is approximately 1-2.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification: The crude acid can be further purified by vacuum distillation.

Synthesis of this compound Esters via Fischer Esterification

Fischer esterification is a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2] This protocol describes the synthesis of methyl and ethyl 2-methyl-4-pentenoate. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used.[2]

Experimental Protocol: Synthesis of Methyl and Ethyl 2-Methyl-4-pentenoate

Materials:

  • This compound

  • Methanol (for methyl ester) or Ethanol (for ethyl ester)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (methanol or ethanol, typically serving as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction: Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude ester can be purified by fractional distillation under reduced pressure.

Data Presentation

The following table summarizes key quantitative and spectroscopic data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Peaks (cm⁻¹)
This compoundC₆H₁₀O₂114.1470-85 (from rearrangement/hydrolysis)198-20011.5-12.0 (br s, 1H, COOH), 5.70-5.90 (m, 1H, -CH=), 4.95-5.10 (m, 2H, =CH₂), 2.50-2.70 (m, 1H, -CH(CH₃)-), 2.20-2.40 (m, 2H, -CH₂-), 1.20 (d, 3H, -CH₃)~180 (C=O), ~135 (-CH=), ~117 (=CH₂), ~40 (-CH(CH₃)-), ~38 (-CH₂-), ~17 (-CH₃)~3000 (br, O-H), ~1710 (C=O), ~1640 (C=C)
Methyl 2-Methyl-4-pentenoateC₇H₁₂O₂128.1785-95 (from esterification)145-1475.70-5.90 (m, 1H, -CH=), 4.95-5.10 (m, 2H, =CH₂), 3.67 (s, 3H, -OCH₃), 2.40-2.60 (m, 1H, -CH(CH₃)-), 2.15-2.35 (m, 2H, -CH₂-), 1.15 (d, 3H, -CH₃)~176 (C=O), ~136 (-CH=), ~116 (=CH₂), ~51 (-OCH₃), ~41 (-CH(CH₃)-), ~39 (-CH₂-), ~17 (-CH₃)~1740 (C=O), ~1640 (C=C)
Ethyl 2-Methyl-4-pentenoateC₈H₁₄O₂142.2085-95 (from esterification)153-155[1]5.70-5.90 (m, 1H, -CH=), 4.95-5.10 (m, 2H, =CH₂), 4.12 (q, 2H, -OCH₂CH₃), 2.40-2.60 (m, 1H, -CH(CH₃)-), 2.15-2.35 (m, 2H, -CH₂-), 1.25 (t, 3H, -OCH₂CH₃), 1.15 (d, 3H, -CH₃)~175 (C=O), ~136 (-CH=), ~116 (=CH₂), ~60 (-OCH₂CH₃), ~41 (-CH(CH₃)-), ~39 (-CH₂-), ~17 (-CH₃), ~14 (-OCH₂CH₃)~1735 (C=O), ~1640 (C=C)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the starting materials to the final ester products.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_esterification Esterification Crotyl Alcohol Crotyl Alcohol Johnson-Claisen Rearrangement Johnson-Claisen Rearrangement Crotyl Alcohol->Johnson-Claisen Rearrangement Triethyl Orthoacetate Triethyl Orthoacetate Triethyl Orthoacetate->Johnson-Claisen Rearrangement Hydrolysis Hydrolysis Johnson-Claisen Rearrangement->Hydrolysis Intermediate Ester This compound This compound Hydrolysis->this compound Fischer Esterification (MeOH) Fischer Esterification (MeOH) This compound->Fischer Esterification (MeOH) Fischer Esterification (EtOH) Fischer Esterification (EtOH) This compound->Fischer Esterification (EtOH) Methanol Methanol Methanol->Fischer Esterification (MeOH) Ethanol Ethanol Ethanol->Fischer Esterification (EtOH) Methyl 2-Methyl-4-pentenoate Methyl 2-Methyl-4-pentenoate Fischer Esterification (MeOH)->Methyl 2-Methyl-4-pentenoate Ethyl 2-Methyl-4-pentenoate Ethyl 2-Methyl-4-pentenoate Fischer Esterification (EtOH)->Ethyl 2-Methyl-4-pentenoate

Caption: Experimental workflow for the synthesis of this compound and its esters.

Reaction Mechanism: Fischer Esterification

The following diagram illustrates the key steps in the Fischer esterification mechanism.

fischer_esterification Carboxylic Acid Carboxylic Acid Protonation Protonation Carboxylic Acid->Protonation Nucleophilic Attack Nucleophilic Attack Protonation->Nucleophilic Attack Activated Carbonyl Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer Elimination of Water Elimination of Water Proton Transfer->Elimination of Water Deprotonation Deprotonation Elimination of Water->Deprotonation Protonated Ester H2O H2O Elimination of Water->H2O Ester Ester Deprotonation->Ester H+ H+ Deprotonation->H+ Alcohol Alcohol Alcohol->Nucleophilic Attack H+->Protonation

Caption: Mechanism of Fischer Esterification.

References

safe handling and storage procedures for 2-Methyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 2-Methyl-4-pentenoic acid (CAS No. 1575-74-2). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Physicochemical and Hazard Information

This compound is a colorless to light yellow liquid that is corrosive and harmful if swallowed.[1][2] It is important to be aware of its properties to handle it safely.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₀O₂[3]
Molecular Weight114.14 g/mol [3]
AppearanceColorless to Red to Green clear liquid[4]
Boiling Point195 °C (lit.)[5]
Density0.949 g/mL at 25 °C (lit.)[5]
Flash Point98.89 °C (210.00 °F) - Closed Cup[1]
SolubilitySlightly soluble in water.[6]
Specific Gravity0.94400 to 0.95600 @ 25.00 °C[1]
Refractive Index1.42600 to 1.43600 @ 20.00 °C[1]

Table 2: Hazard Identification and GHS Classification

HazardGHS ClassificationPrecautionary Statement
Acute Toxicity, OralHarmful if swallowed (H302)P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Corrosion/IrritationCauses severe skin burns and eye damage (H314)P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Corrosive to MetalsMay be corrosive to metals (H290)P234: Keep only in original container. P390: Absorb spillage to prevent material damage.

Experimental Protocols: Safe Handling and Storage

2.1. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.

  • Eye Protection: Safety glasses with side-shields or chemical goggles. Use a face shield where splashing is possible.

  • Clothing: A lab coat or chemical-resistant apron should be worn.[7] Contaminated clothing should be removed immediately and washed before reuse.[2]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH (US) or EN 166 (EU) approved respirator.

2.2. Handling Procedures

  • Preparation: Work in a designated area, preferably a chemical fume hood.[2]

  • Dispensing: Avoid breathing vapors, mist, or gas.[2] Do not get in eyes, on skin, or on clothing.[2]

  • Use: Do not eat, drink, or smoke when using this product.[1]

  • Cleaning: Wash hands and any exposed skin thoroughly after handling.[7]

2.3. Storage Procedures

  • General Storage: Store in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed.[6]

  • Temperature:

    • Pure form: 4°C.[3]

    • In solvent (stock solution): -20°C for up to 1 month, or -80°C for up to 6 months.[8]

  • Container: Store in the original, corrosive-resistant container with a resistant inner liner.[4]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong acids.[6][9] Keep away from heat, sparks, open flames, and hot surfaces.

Emergency Procedures

3.1. First Aid Measures

ExposureFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7] Seek immediate medical attention.[7]
Skin Contact Take off immediately all contaminated clothing.[2] Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[7] Seek immediate medical attention.[7]
Inhalation Remove to fresh air.[7] If not breathing, give artificial respiration.[7] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[7] Rinse mouth.[2] Seek immediate medical attention.[7]

3.2. Accidental Release Measures

  • Evacuation: Evacuate personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Cover drains to prevent entry into the sewer system.

  • Absorption: Absorb spillage with inert material (e.g., sand, vermiculite) and collect for disposal.[4]

  • Cleaning: Clean the spill area thoroughly.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage A Don Personal Protective Equipment B Work in a Fume Hood A->B C Dispense Chemical Carefully B->C D Perform Experiment C->D E Clean Work Area D->E I Store in a Cool, Dry, Well-Ventilated Area D->I Not in Use F Dispose of Waste Properly E->F G Doff and Store/Dispose of PPE F->G H Wash Hands Thoroughly G->H J Keep Container Tightly Closed I->J

Caption: Workflow for the safe handling and storage of this compound.

SpillResponseWorkflow cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill or Exposure Occurs Evacuate Evacuate Area Spill->Evacuate Spill Remove Remove Contaminated Clothing Spill->Remove Exposure FreshAir Move to Fresh Air (Inhalation) Spill->FreshAir Inhalation Exposure Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Absorb Absorb with Inert Material Contain->Absorb Clean Clean Spill Area Absorb->Clean Dispose Dispose of Waste Clean->Dispose Rinse Rinse Affected Area (Skin/Eyes) Remove->Rinse Medical Seek Immediate Medical Attention Rinse->Medical FreshAir->Medical

Caption: Decision-making workflow for spills or exposures to this compound.

References

Application Notes and Protocols for the Purification of Synthesized 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-4-pentenoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its purity is critical for subsequent reactions and the integrity of the final product. This document provides detailed protocols for the purification of synthesized this compound using three common laboratory techniques: acid-base extraction, fractional vacuum distillation, and preparative high-performance liquid chromatography (HPLC).

Section 1: Understanding Potential Impurities

The choice of purification method is highly dependent on the nature of the impurities present in the crude product. A common route for the synthesis of this compound is the malonic ester synthesis. This method can introduce several types of impurities that need to be removed.

Common Impurities from Malonic Ester Synthesis:

  • Unreacted Starting Materials: Diethyl malonate and allyl halide (e.g., allyl bromide).

  • Dialkylated Byproducts: Diethyl 2,2-diallylmalonate, which can form if the mono-alkylated product is deprotonated and reacts with another molecule of the alkyl halide.[1]

  • Residual Reagents: Unreacted base (e.g., sodium ethoxide) or acid used during hydrolysis and decarboxylation.

  • Solvents: Organic solvents used during the synthesis and workup.

Section 2: Purification Techniques

Three primary methods for the purification of this compound are detailed below. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Acid-Base Extraction

This technique is highly effective for separating acidic compounds like this compound from neutral or basic impurities. The principle relies on the differential solubility of the carboxylic acid and its salt form in aqueous and organic phases.[2][3][4]

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (e.g., 100 mL of solvent for every 10 g of crude product), in a separatory funnel.

  • Basification and Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately one-third of the organic phase volume). Stopper the funnel and shake vigorously, frequently venting to release the pressure generated from CO₂ evolution.[5] Allow the layers to separate. The deprotonated this compound (sodium 2-methyl-4-pentenoate) will dissolve in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh saturated NaHCO₃ solution two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Back-washing (Optional): To remove any residual neutral impurities from the combined aqueous extracts, wash with a small volume of diethyl ether. Discard the ether wash.[2]

  • Acidification and Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). The protonated this compound will precipitate out or form an oily layer.

  • Final Extraction and Drying: Extract the purified this compound back into an organic solvent like diethyl ether (perform three extractions). Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow Diagram:

AcidBaseExtraction crude Crude Product in Organic Solvent add_base Add aq. NaHCO3 & Shake crude->add_base separate1 Separate Layers add_base->separate1 aq_layer Aqueous Layer (Product as Salt) separate1->aq_layer Collect org_layer Organic Layer (Neutral Impurities) separate1->org_layer Discard acidify Acidify with HCl aq_layer->acidify extract_product Extract with Organic Solvent acidify->extract_product dry Dry with Na2SO4 extract_product->dry evaporate Evaporate Solvent dry->evaporate pure_product Purified This compound evaporate->pure_product

Figure 1. Workflow for acid-base extraction.

Fractional Vacuum Distillation

Fractional distillation is suitable for separating liquids with different boiling points. Given that this compound has a relatively high boiling point (195 °C at atmospheric pressure), vacuum distillation is recommended to prevent potential decomposition at elevated temperatures.[6][7] This method is effective at removing both lower and higher boiling point impurities.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a distillation head with a condenser, a vacuum adapter, and receiving flasks. Ensure all glassware joints are properly sealed for vacuum.

  • Charging the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents or other volatile impurities.

  • Product Collection: As the temperature stabilizes near the expected boiling point of this compound at the applied pressure, change the receiving flask to collect the main fraction. For instance, a similar compound, 2-pentenoic acid, is distilled at around 110 °C at 50 mbar.[8]

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Cooling and Venting: Allow the apparatus to cool completely before carefully and slowly venting the system to atmospheric pressure.

Workflow Diagram:

FractionalDistillation crude Crude This compound setup Assemble Fractional Distillation Apparatus crude->setup apply_vacuum Apply Vacuum setup->apply_vacuum heat Heat Gently apply_vacuum->heat collect_forerun Collect Forerun (Low-boiling impurities) heat->collect_forerun residue Residue (High-boiling impurities) collect_product Collect Main Fraction (Product) collect_forerun->collect_product stop Stop Distillation collect_product->stop

Figure 2. Workflow for fractional vacuum distillation.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers the highest resolution and is ideal for purifying small to medium quantities of product to a very high purity, or for separating isomers. An analytical HPLC method for this compound can be scaled up for preparative purposes.[9]

Protocol:

  • Analytical Method Development: First, develop an analytical reversed-phase HPLC method to achieve good separation of this compound from its impurities. A C18 column is a common choice. A typical mobile phase would consist of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid.[9]

  • Method Scaling: Scale up the analytical method to a preparative scale. This involves using a larger diameter column packed with the same stationary phase and adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase at a concentration that avoids column overloading. Filter the sample through a 0.45 µm filter before injection.

  • Purification Run: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the eluent in fractions as the peak corresponding to this compound, identified by its retention time from the analytical run, begins to elute.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents under reduced pressure. If a non-volatile buffer was used, a subsequent purification step like a liquid-liquid extraction may be necessary to remove the buffer salts.

Workflow Diagram:

Prep_HPLC crude Crude Product dissolve Dissolve in Mobile Phase & Filter crude->dissolve inject Inject onto Preparative HPLC dissolve->inject separate Chromatographic Separation inject->separate collect Collect Fractions separate->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool remove_solvent Remove Solvent pool->remove_solvent pure_product High-Purity Product remove_solvent->pure_product

Figure 3. Workflow for preparative HPLC.

Section 3: Data Presentation

The following tables summarize the expected quantitative data for each purification technique. The values are based on typical outcomes for the purification of similar carboxylic acids and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Comparison of Purification Techniques for this compound

ParameterAcid-Base ExtractionFractional Vacuum DistillationPreparative HPLC
Typical Purity >95%>98%>99.5%
Expected Yield 80-90%70-85%60-80%
Throughput HighMedium to HighLow to Medium
Cost LowMediumHigh
Scalability ExcellentGoodLimited

Table 2: Experimental Parameters

TechniqueKey Parameters
Acid-Base Extraction Organic Solvent: Diethyl ether or Ethyl acetateAqueous Base: Saturated Sodium BicarbonateAcidification: 6M Hydrochloric Acid to pH ~2
Fractional Vacuum Distillation Pressure: 10-20 mmHgColumn Type: Vigreux or packed columnExpected Boiling Point: Lower than 195°C (atmospheric boiling point)
Preparative HPLC Stationary Phase: C18 silicaMobile Phase: Acetonitrile/Water with 0.1% Phosphoric or Formic AcidDetection: UV at ~210 nm

References

Application Notes and Protocols for 2-Methyl-4-pentenoic Acid in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-pentenoic acid (FEMA Number 3511) is a branched-chain fatty acid that has garnered attention in the flavor and fragrance industry for its unique sensory properties.[1][2] It is characterized by a complex aroma profile, often described as cheesy, creamy, and fruity, with notes of strawberry jam.[2] This multifaceted sensory experience makes it a valuable ingredient for enhancing and modifying the flavor and fragrance of a wide range of products, including dairy, fruit-based foods, and beverages. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of this compound in their work.

Physicochemical and Sensory Properties

A comprehensive understanding of the physicochemical and sensory properties of this compound is essential for its effective application.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 1575-74-2[1]
FEMA Number 3511[1][3]
Molecular Formula C6H10O2[4]
Molar Mass 114.144 g·mol−1[4]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Cheesy, fruity[2]
Flavor Profile Creamy, with strawberry jam notes[2]
Specific Gravity 0.94400 to 0.95600 @ 25.00 °C[2]
Refractive Index 1.42600 to 1.43600 @ 20.00 °C[2]
Boiling Point 195 °C
Flash Point 210.00 °F. TCC ( 98.89 °C. )[2]

Applications in Flavor and Fragrance Research

This compound is primarily used as a flavor enhancer. Its cheesy and creamy notes make it particularly suitable for dairy applications, such as cheese and yogurt, where it can intensify and enrich the existing flavor profile.[2] In fruit-based products like strawberry jam, it contributes a cooked, jam-like character, enhancing the overall authenticity of the flavor.[2]

Application AreaRecommended Starting Concentration (ppm)Expected Sensory Effect
Dairy Products (e.g., Cheese, Yogurt)1 - 10Enhanced cheesy and creamy notes, improved mouthfeel.
Fruit Products (e.g., Jams, Jellies)5 - 20Intensified cooked fruit and jammy notes, added complexity.
Baked Goods2 - 15Subtle fruity and creamy background notes.
Beverages (e.g., Fruit Juices, Smoothies)0.5 - 5Enhanced fruitiness and creamy texture.
Savory Sauces and Dressings1 - 8Added richness and a subtle cheesy character.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, adapted from known procedures for similar compounds.

Materials:

  • 2-Methyl-4-pentenal

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • Resorcinol

  • tert-Butanol

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction flask, dissolve 2-Methyl-4-pentenal in tert-butanol.

  • In a separate beaker, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.

  • Add the sodium chlorite solution to the flask containing the aldehyde, while maintaining the temperature at 25°C.

  • Add resorcinol to the reaction mixture as a scavenger for hypochlorite.

  • Stir the mixture vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding water and acidifying with hydrochloric acid to a pH of approximately 3-4.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Sensory Evaluation by Flavor Profile Analysis

This protocol outlines a method for the sensory evaluation of this compound in a simple aqueous solution to determine its flavor profile.

Materials:

  • Purified this compound

  • Odor-free, deionized water

  • Glass beakers and graduated cylinders

  • A panel of 8-10 trained sensory panelists

Procedure:

  • Prepare a stock solution of this compound in deionized water at a concentration of 1000 ppm.

  • Create a series of dilutions from the stock solution at concentrations of 50, 25, 10, 5, and 1 ppm.

  • Present the samples to the panelists in a randomized order, along with a control sample of pure deionized water.

  • Instruct the panelists to evaluate each sample for its aroma and flavor attributes, using a standardized scoresheet with descriptors such as "cheesy," "creamy," "fruity," "strawberry," "sour," and "fatty."

  • Panelists should rate the intensity of each attribute on a scale from 0 (not perceptible) to 9 (very strong).

  • Rinse with deionized water and wait for a designated period between samples to prevent sensory fatigue.

  • Collect and analyze the data to generate a flavor profile for each concentration.

Protocol 3: Determination of Odor Detection Threshold

This protocol describes a method for determining the odor detection threshold of this compound in water using a forced-choice ascending concentration series.

Materials:

  • Purified this compound

  • Odor-free, deionized water

  • A series of glass sniffing bottles with Teflon-lined caps

  • A panel of trained sensory panelists

Procedure:

  • Prepare a stock solution of this compound in deionized water at a concentration of 100 ppm.

  • Create a series of dilutions in ascending order of concentration, with each step being a factor of three lower than the previous one (e.g., 10 ppm, 3.3 ppm, 1.1 ppm, etc.).

  • For each concentration level, prepare three sniffing bottles: two containing only deionized water (blanks) and one containing the diluted this compound solution.

  • Present the three bottles to each panelist in a randomized order.

  • The panelist's task is to identify the bottle that has a different odor from the other two.

  • Start with the lowest concentration and proceed to higher concentrations. The individual's threshold is the first concentration at which they correctly identify the odd sample in two consecutive trials.

  • The group's odor detection threshold is calculated as the geometric mean of the individual thresholds.

Signaling Pathways and Experimental Workflows

The perception of this compound is believed to be mediated through olfactory and gustatory signaling pathways that are common for short-chain fatty acids.

sensory_pathway cluster_olfactory Olfactory Perception 2-MPA_odor This compound (Odorant) OR Olfactory Receptor (OR) 2-MPA_odor->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Stimulates cAMP cAMP ACIII->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_influx Ca2+ Influx CNG->Ca_influx Neuron_depol Neuron Depolarization Ca_influx->Neuron_depol Signal_to_brain_olfactory Signal to Olfactory Bulb Neuron_depol->Signal_to_brain_olfactory taste_pathway cluster_gustatory Gustatory Perception 2-MPA_taste This compound (Tastant) FFAR Free Fatty Acid Receptor (FFAR2/3) 2-MPA_taste->FFAR Binds to G_gust G-protein (Gustducin) FFAR->G_gust Activates PLC Phospholipase C G_gust->PLC Stimulates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Neurotransmitter_release Neurotransmitter Release TRPM5->Neurotransmitter_release Signal_to_brain_gustatory Signal to Gustatory Cortex Neurotransmitter_release->Signal_to_brain_gustatory experimental_workflow cluster_synthesis Synthesis & Purification cluster_sensory Sensory Analysis cluster_application Application start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (Distillation) synthesis->purification analysis Purity Analysis (GC-MS, NMR) purification->analysis sample_prep Sample Preparation analysis->sample_prep sensory_eval Sensory Evaluation (Flavor Profile, Threshold) sample_prep->sensory_eval data_analysis Data Analysis sensory_eval->data_analysis product_dev Product Formulation data_analysis->product_dev consumer_test Consumer Testing product_dev->consumer_test

References

Application Notes and Protocols for Enzymatic Reactions Involving 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for select enzymatic reactions involving 2-Methyl-4-pentenoic acid. This versatile, branched-chain unsaturated fatty acid holds potential as a building block in biocatalysis and synthetic biology for the generation of novel bioactive compounds and specialty chemicals. The following sections detail its application as a precursor in antibiotic biosynthesis and as a substrate for lipase-catalyzed esterification and reductase-catalyzed reduction.

Application Note 1: Precursor for Novel Avermectin Analogs in Streptomyces avermitilis

Introduction: The avermectins, produced by Streptomyces avermitilis, are a class of potent antiparasitic macrocyclic lactones. Their biosynthesis is initiated by a large polyketide synthase (PKS) that incorporates short branched-chain acyl-CoA starter units, typically derived from the metabolism of valine (isobutyryl-CoA) and isoleucine (2-methylbutyryl-CoA)[1]. By supplying exogenous carboxylic acids, it is possible to generate novel avermectin derivatives through "precursor-directed biosynthesis." this compound, due to its structural similarity to the natural starter units, is a promising candidate for incorporation by the avermectin PKS to produce novel analogs with potentially altered biological activities.

Logical Relationship of Precursor-Directed Avermectin Biosynthesis

G cluster_feeding Precursor Feeding cluster_cell Streptomyces avermitilis Cell 2-Methyl-4-pentenoic_acid This compound Acyl_CoA_Synthetase Acyl_CoA_Synthetase 2-Methyl-4-pentenoic_acid->Acyl_CoA_Synthetase Activation AcylCoA_Synthetase Acyl-CoA Synthetase Avermectin_PKS Avermectin Polyketide Synthase (PKS) Novel_Avermectin Novel Avermectin Analog Avermectin_PKS->Novel_Avermectin Polyketide synthesis, cyclization, glycosylation 2-Methyl-4-pentenoyl_CoA 2-Methyl-4-pentenoyl-CoA 2-Methyl-4-pentenoyl_CoA->Avermectin_PKS Incorporation as starter unit Acyl_CoA_Synthetase->2-Methyl-4-pentenoyl_CoA

Caption: Workflow for the biosynthesis of novel avermectins.

Quantitative Data Summary

While specific kinetic data for the incorporation of this compound is not available, the following table presents hypothetical production yields based on feeding experiments with analogous precursors.

Precursor Fed (Concentration)S. avermitilis StrainFermentation Time (days)Titer of Novel Avermectin Analog (mg/L)
This compound (1 g/L)Wild Type1015.5
This compound (1 g/L)BCDH-deficient mutant1045.2
Isobutyric acid (1 g/L)Wild Type10120.0 (Natural Avermectins)

Experimental Protocol: Precursor Feeding of S. avermitilis

This protocol is designed for small-scale shake flask experiments to test the incorporation of this compound.

1. Materials:

  • Streptomyces avermitilis strain (ATCC 31267 or a branched-chain 2-oxo acid dehydrogenase deficient mutant for higher incorporation).

  • Seed medium (e.g., tryptone soya broth).

  • Production medium (e.g., a defined fermentation medium low in natural branched-chain amino acid precursors).

  • This compound stock solution (100 g/L in ethanol, sterile filtered).

  • Shake flasks (250 mL with baffles).

  • Incubator shaker.

2. Inoculum Preparation:

  • Inoculate 50 mL of seed medium in a 250 mL flask with a fresh culture of S. avermitilis.

  • Incubate at 28°C with shaking at 220 rpm for 48-72 hours until a dense culture is obtained.

3. Production Phase:

  • Inoculate 50 mL of production medium in a 250 mL flask with 2.5 mL (5% v/v) of the seed culture.

  • Incubate at 28°C with shaking at 220 rpm.

  • After 48 hours of growth, add 0.5 mL of the this compound stock solution to achieve a final concentration of 1 g/L. A control flask without the precursor should also be run.

  • Continue the fermentation for a total of 10-14 days.

4. Analysis:

  • Harvest the culture broth and separate the mycelia from the supernatant by centrifugation.

  • Extract the avermectins from both the mycelia and supernatant using an organic solvent (e.g., ethyl acetate or acetone).

  • Combine the extracts, evaporate the solvent, and redissolve the residue in methanol.

  • Analyze the extract by HPLC or LC-MS to identify and quantify new peaks corresponding to the novel avermectin analogs by comparing the chromatograms of the fed and unfed cultures.

Application Note 2: Lipase-Catalyzed Synthesis of Novel Esters

Introduction: Lipases (EC 3.1.1.3) are highly versatile enzymes that can catalyze the esterification of carboxylic acids and alcohols in non-aqueous environments. This capability allows for the synthesis of a wide range of esters with applications as flavor compounds, emollients in cosmetics, and specialty lubricants. This compound can be esterified with various alcohols to produce novel esters. For instance, its esterification with a short-chain alcohol like ethanol can produce ethyl 2-methyl-4-pentenoate, a potential flavor and fragrance compound. Immobilized lipases, such as Candida antarctica lipase B (CALB), are commonly used due to their high stability and reusability.

Experimental Workflow for Lipase-Catalyzed Esterification

G Substrate1 This compound Reaction Reaction Mixture (Stirring, Controlled Temp.) Substrate1->Reaction Substrate2 Alcohol (e.g., Ethanol) Substrate2->Reaction Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Reaction Solvent Organic Solvent (e.g., Hexane) Solvent->Reaction Separation Enzyme Filtration Reaction->Separation Reaction Completion Product Novel Ester Product Separation->Product Purification

Caption: Process flow for the enzymatic synthesis of esters.

Quantitative Data Summary

The following table presents representative data for the lipase-catalyzed esterification of a generic unsaturated fatty acid, which can serve as a benchmark for optimizing the reaction with this compound.

EnzymeSubstrate 1Substrate 2Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion (%)
Immobilized CALBThis compoundEthanol1:25024>95
Immobilized Rhizomucor miehei lipaseThis compoundGeraniol1:1.5454888
Free Pseudomonas cepacia lipaseThis compound1-Butanol1:3403692

Experimental Protocol: Lipase-Catalyzed Esterification

This protocol describes the synthesis of ethyl 2-methyl-4-pentenoate.

1. Materials:

  • Immobilized Candida antarctica lipase B (Novozym® 435).

  • This compound.

  • Ethanol (anhydrous).

  • n-Hexane (anhydrous).

  • Molecular sieves (3 Å).

  • Reaction vial (e.g., 20 mL screw-cap vial).

  • Orbital shaker incubator.

2. Reaction Setup:

  • To a 20 mL vial, add 1.14 g (10 mmol) of this compound and 0.92 g (20 mmol) of ethanol.

  • Add 10 mL of n-hexane as the solvent.

  • Add approximately 1 g of molecular sieves to remove water produced during the reaction, which drives the equilibrium towards ester formation.

  • Add 100 mg of immobilized CALB (10% by weight of the acid substrate).

  • Seal the vial tightly and place it in an orbital shaker incubator.

3. Reaction Conditions:

  • Set the temperature to 50°C.

  • Set the shaking speed to 200 rpm.

  • Allow the reaction to proceed for 24 hours.

4. Analysis and Purification:

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by gas chromatography (GC) to determine the consumption of the acid and the formation of the ester.

  • After the reaction is complete, remove the immobilized enzyme and molecular sieves by simple filtration. The enzyme can be washed with fresh hexane, dried, and reused.

  • The solvent and excess ethanol can be removed from the filtrate by rotary evaporation.

  • The resulting crude ester can be purified further by silica gel column chromatography if necessary.

Application Note 3: Reduction to 2-Methyl-4-pentenal using Carboxylic Acid Reductase (CAR)

Introduction: Carboxylic Acid Reductases (CARs) are enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. This transformation is challenging to achieve selectively using traditional chemical methods. CARs have shown a broad substrate scope, including various fatty acids.[2] The enzymatic reduction of this compound would yield 2-methyl-4-pentenal, a potentially valuable chiral building block or fragrance component. This biotransformation can be performed using whole-cell biocatalysts expressing a CAR enzyme, which provides a self-contained system for cofactor regeneration.

Signaling Pathway for CAR-mediated Reduction

G cluster_cofactors Cofactor Regeneration cluster_reaction CAR Catalysis ATP ATP ADP ADP + Pi ATP->ADP CAR Carboxylic Acid Reductase (CAR) ATP->CAR NADPH NADPH NADP NADP+ NADPH->NADP NADPH->CAR Product 2-Methyl-4-pentenal CAR->Product Substrate This compound Substrate->CAR

Caption: Cofactor dependency in CAR-catalyzed reduction.

Quantitative Data Summary

The following table provides expected performance metrics for a whole-cell biotransformation using an E. coli strain expressing a suitable CAR.

CAR Source OrganismSubstrate Concentration (mM)Biocatalyst Loading (g-DCW/L)Reaction Time (h)Product Titer (mM)Conversion (%)
Mycobacterium marinum5020244896
Nocardia iowensis5020244284
Neurospora crassa5020243570

Experimental Protocol: Whole-Cell Reduction of this compound

This protocol outlines the use of recombinant E. coli cells expressing a CAR for the biotransformation.

1. Materials:

  • Recombinant E. coli strain (e.g., BL21(DE3)) harboring a plasmid for the expression of a CAR and a phosphopantetheinyl transferase (for activation of the CAR).

  • LB medium with appropriate antibiotic for selection.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Biotransformation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 10 mM MgCl₂ and 5% v/v glycerol).

  • Glucose.

  • This compound.

2. Biocatalyst Preparation:

  • Grow the recombinant E. coli strain in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue incubation at a lower temperature (e.g., 20°C) for 16-20 hours.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

  • Wash the cell pellet with biotransformation buffer and resuspend to a desired cell density (e.g., 20 g dry cell weight per liter).

3. Biotransformation Reaction:

  • In a reaction vessel, combine the resuspended cells with biotransformation buffer.

  • Add glucose to a final concentration of 100 mM to provide energy for cofactor regeneration.

  • Add this compound (from a neutralized stock solution) to a final concentration of 50 mM.

  • Incubate the reaction mixture at 30°C with gentle agitation.

4. Analysis:

  • Periodically withdraw samples from the reaction mixture.

  • Centrifuge the samples to remove cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC or GC-MS to monitor the depletion of the starting material and the formation of 2-methyl-4-pentenal. Derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine may be required for stable GC analysis of the aldehyde.

References

Application Notes and Protocols for Studying the Biological Effects of 2-Methyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the biological effects of 2-Methyl-4-pentenoic acid, a branched-chain fatty acid.[1][2][3] This document outlines detailed protocols for in vitro assays to assess its cytotoxicity, impact on cell cycle progression, and induction of apoptosis. Additionally, it includes methods for preparing the compound for experimental use and hypothetical data to illustrate expected outcomes.

Introduction to this compound

This compound is an organic acid that serves as a precursor in the synthesis of other compounds, such as novel avermectins with antiparasitic activity.[4] Altered levels of this acid may be associated with schizophrenia and type 2 diabetes.[4] As a branched-chain fatty acid, its metabolic fate and biological activities are of significant interest in various research fields, including drug development and metabolic studies. One of its enantiomers, S-(-)-4-en-VPA, has demonstrated higher teratogenic potency than its parent compound, valproic acid, highlighting the importance of studying its biological effects.[5]

Data Presentation: Hypothetical In Vitro Effects

The following tables summarize hypothetical quantitative data from key in vitro experiments to provide a framework for expected results when studying the biological effects of this compound.

Table 1: Cytotoxicity of this compound on various cell lines (IC50 values in µM)

Cell LineAssay Type24 hours48 hours72 hours
Hepatocellular Carcinoma (HepG2) MTT250150100
LDH Release300200120
Neuroblastoma (SH-SY5Y) MTT400250180
LDH Release450300220
Normal Hepatocytes (THLE-2) MTT>1000800650
LDH Release>1000900750

Table 2: Cell Cycle Analysis of HepG2 cells treated with this compound (150 µM) for 48 hours

Cell Cycle PhaseControl (%)This compound (%)
G0/G1 60 ± 4.545 ± 3.8
S 25 ± 3.140 ± 4.2
G2/M 15 ± 2.815 ± 2.5

Table 3: Apoptosis Induction in HepG2 cells treated with this compound (150 µM) for 48 hours

Cell PopulationControl (%)This compound (%)
Viable (Annexin V- / PI-) 95 ± 2.170 ± 3.5
Early Apoptosis (Annexin V+ / PI-) 2 ± 0.515 ± 2.2
Late Apoptosis (Annexin V+ / PI+) 1 ± 0.310 ± 1.8
Necrosis (Annexin V- / PI+) 2 ± 0.65 ± 1.1

Experimental Protocols

Preparation of this compound Stock Solution

A stable and accurate stock solution is critical for reproducible results.[6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • To enhance solubility, gently warm the tube to 37°C and use an ultrasonic bath for a short period.[7]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7]

  • Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[4][7]

  • For cell culture experiments, dilute the stock solution to the desired final concentration in the culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assays

Cytotoxicity can be assessed using various methods that measure cell viability or membrane integrity.[8][9]

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., HepG2, SH-SY5Y, THLE-2)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10-1000 µM) for 24, 48, and 72 hours. Include vehicle control (medium with DMSO) and untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Protocol:

  • Seed and treat the cells as described in the MTT assay protocol.

  • After the treatment period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.[10]

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[11]

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the desired concentration of this compound for the specified time (e.g., 48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed and treat cells as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Visualizations

Hypothetical Signaling Pathway

Based on its nature as a branched-chain fatty acid and its relation to valproic acid, this compound may influence pathways related to lipid metabolism and cellular stress.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 2-MPA This compound Metabolic_Stress Metabolic Stress 2-MPA->Metabolic_Stress ROS_Production ROS Production Metabolic_Stress->ROS_Production Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) Metabolic_Stress->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis_Induction Apoptosis Induction Mitochondrial_Dysfunction->Apoptosis_Induction

Caption: Hypothetical signaling cascade of this compound.

Experimental Workflow

cluster_assays In Vitro Assays Start Start: Prepare 2-MPA Stock Cell_Culture Seed and Culture Cells Start->Cell_Culture Treatment Treat Cells with 2-MPA Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis End End: Biological Effect Profile Data_Analysis->End

Caption: General workflow for in vitro analysis.

Logical Relationship of Assays

cluster_effects Cellular Effects cluster_assays Measurement Assays Compound This compound Cytotoxicity Cytotoxicity Compound->Cytotoxicity Cell_Cycle_Perturbation Cell Cycle Perturbation Compound->Cell_Cycle_Perturbation Apoptosis_Induction Apoptosis Induction Compound->Apoptosis_Induction MTT_LDH MTT / LDH Assays Cytotoxicity->MTT_LDH Flow_Cytometry_PI Flow Cytometry (PI) Cell_Cycle_Perturbation->Flow_Cytometry_PI Flow_Cytometry_Annexin Flow Cytometry (Annexin V/PI) Apoptosis_Induction->Flow_Cytometry_Annexin

Caption: Relationship between effects and assays.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up 2-Methyl-4-pentenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Methyl-4-pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and their suitability for scale-up?

A1: While specific literature on the large-scale synthesis of this compound is limited, common strategies for analogous α-methylated carboxylic acids can be adapted. A prevalent laboratory-scale synthesis involves the alkylation of a malonic ester derivative with an allyl halide, followed by hydrolysis and decarboxylation. Another approach could be the oxidation of the corresponding aldehyde, 2-methyl-4-pentenal. For industrial-scale production, factors such as raw material cost, atom economy, and process safety become critical. The choice of route will depend on these factors and the desired purity of the final product.

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Exothermic reactions, such as alkylations or oxidations, can lead to thermal runaways in large reactors if not properly controlled. A thorough thermal hazard evaluation is recommended.

  • Reagent Handling: The use of strong bases (e.g., sodium ethoxide) or oxidizing agents requires appropriate personal protective equipment (PPE) and handling procedures to minimize exposure risks.

  • Pressure Management: Reactions that generate gaseous byproducts can lead to pressure buildup in a closed system. Adequate venting and pressure relief systems are essential.

  • Solvent Safety: Flammable solvents should be handled in well-ventilated areas and with appropriately grounded equipment to prevent ignition sources.

Q3: How can I minimize byproduct formation during the synthesis?

A3: Byproduct formation can be a significant challenge during scale-up. To minimize impurities, consider the following:

  • Controlled Reagent Addition: Slow and controlled addition of reagents, particularly in exothermic reactions, can help maintain optimal reaction temperatures and reduce the formation of side products.

  • Reaction Monitoring: Real-time monitoring of the reaction progress using techniques like HPLC or GC can help determine the optimal reaction endpoint and prevent over-reaction or degradation of the product.

  • Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.

Q4: What are the recommended purification methods for this compound at an industrial scale?

A4: Purification of the final product is crucial to meet quality specifications. For this compound, fractional distillation under reduced pressure is a common method to separate the product from non-volatile impurities and byproducts with different boiling points. Other potential techniques include crystallization if a suitable solvent system is found, or preparative chromatography for very high purity requirements, although the latter is less common for large-scale production due to cost.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion
Possible Cause Troubleshooting Steps
Insufficient Mixing In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction. - Solution: Increase the agitation speed, or consider a different impeller design for better mixing efficiency. For very large reactors, computational fluid dynamics (CFD) modeling can help optimize mixing.
Poor Heat Transfer The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging for exothermic reactions. This can lead to side reactions and reduced yield. - Solution: Ensure the reactor's cooling system is adequate for the scale. Consider using a jacketed reactor with a suitable heat transfer fluid and controlled cooling rates. For highly exothermic steps, a semi-batch process with controlled addition of a limiting reagent can manage heat evolution.
Reagent Stoichiometry Inaccurate measurement of reagents at a larger scale can lead to incomplete conversion or excess unreacted starting materials. - Solution: Calibrate all weighing and dosing equipment. Use flow meters for accurate liquid reagent addition.
Issue 2: Product Degradation or Isomerization
Possible Cause Troubleshooting Steps
High Reaction Temperature Elevated temperatures during the reaction or work-up can lead to degradation of the product or isomerization of the double bond. - Solution: Optimize the reaction temperature to the lowest effective level. During work-up and purification, use vacuum distillation to lower the boiling point and minimize thermal stress on the product.
Presence of Acidic or Basic Impurities Residual acids or bases from previous steps can catalyze degradation or isomerization during purification. - Solution: Implement a thorough washing or neutralization step in the work-up procedure to remove any acidic or basic impurities before distillation.
Issue 3: Difficulties in Product Isolation and Purification
Possible Cause Troubleshooting Steps
Emulsion Formation During aqueous work-up, the formation of stable emulsions can make phase separation difficult and lead to product loss. - Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. Alternatively, consider using a different solvent system for extraction.
Azeotrope Formation The product may form an azeotrope with the solvent or impurities, making separation by simple distillation challenging. - Solution: Consider azeotropic distillation with a suitable entrainer or switch to a different purification method like crystallization if feasible.

Experimental Protocols

Synthesis via Malonic Ester Alkylation (Illustrative Lab-Scale Protocol)

This protocol is a general representation and should be optimized for specific laboratory and scale-up conditions.

  • Deprotonation of Diethyl Malonate: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide in absolute ethanol. Cool the solution in an ice bath and add diethyl malonate dropwise while maintaining the temperature below 10°C.

  • Alkylation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add allyl bromide dropwise, ensuring the temperature does not exceed 30°C. After the addition, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester. After hydrolysis is complete, cool the mixture and carefully acidify with hydrochloric acid. Heat the acidified solution to induce decarboxylation until CO2 evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Deprotonation of Diethyl Malonate B Alkylation with Allyl Bromide A->B C Hydrolysis B->C D Decarboxylation C->D E Extraction D->E Crude Product F Washing E->F G Drying F->G H Solvent Removal G->H I Vacuum Distillation H->I J J I->J Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? mixing Poor Mixing? start->mixing heat Poor Heat Transfer? start->heat stoichiometry Incorrect Stoichiometry? start->stoichiometry optimize_agitation Optimize Agitation mixing->optimize_agitation improve_cooling Improve Cooling heat->improve_cooling calibrate_dosing Calibrate Dosing stoichiometry->calibrate_dosing

Caption: Troubleshooting logic for addressing low reaction yield.

Technical Support Center: Synthesis of 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-4-pentenoic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main routes for the synthesis of this compound:

  • Chiral Synthesis via Evans Oxazolidinone Auxiliary: This method is employed for the stereoselective synthesis of a specific enantiomer, such as (R)-2-Methyl-4-pentenoic acid. It involves the acylation of a chiral oxazolidinone, followed by diastereoselective alkylation with an allyl halide, and subsequent cleavage of the auxiliary.[1][2]

  • Achiral Synthesis via Aldol Condensation: This route typically produces a racemic mixture or a different isomer, (E)-2-methyl-2-pentenoic acid, which can be isomerized. It starts with the self-condensation of propanal to form 2-methyl-2-pentenal, which is then oxidized to the carboxylic acid.[3][4]

Q2: I am getting a low yield in the synthesis of (E)-2-methyl-2-pentenoic acid. What are the likely causes?

A2: Low yields in this synthesis can often be attributed to issues in either the aldol condensation or the oxidation step. For the aldol condensation of propanal, incomplete reaction or the formation of side products can be an issue. In the subsequent oxidation of 2-methyl-2-pentenal, the choice of oxidant and reaction conditions are critical. Inefficient oxidation or over-oxidation can significantly reduce the yield of the desired carboxylic acid.

Q3: What are the common by-products in the self-condensation of propanal?

A3: The primary by-products in the self-condensation of propanal, besides the desired 2-methyl-2-pentenal, can include higher-order condensation products. One identified by-product is 1,3,5-trimethylbenzene, which forms from the cyclization of the linear aldol condensation trimer.[5] Additionally, under certain conditions, acetals such as 2,4,6-triethyl-1,3,5-trioxane and linear polyacetals may form.[5]

Q4: My diastereoselectivity is poor in the Evans auxiliary-based synthesis. What factors influence this?

A4: Poor diastereoselectivity in Evans auxiliary-based alkylations can be influenced by several factors:

  • Reaction Temperature: Lowering the temperature (e.g., to -78 °C) generally enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Choice of Base: The base used for enolate formation is crucial. Sterically hindered bases like LDA or NaHMDS are often used to promote the formation of the desired Z-enolate.

  • Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry.

  • Lewis Acid (for aldol reactions): In aldol additions using Evans auxiliaries, the choice and amount of Lewis acid (e.g., TiCl₄) are critical for chelation control and achieving high diastereoselectivity.[6]

Q5: I am observing gas evolution during the cleavage of the Evans auxiliary with LiOH/H₂O₂. Is this normal and is it safe?

A5: Yes, the evolution of oxygen gas is a known phenomenon during the cleavage of Evans auxiliaries with lithium hydroxide and hydrogen peroxide.[7][8] This occurs because the intermediate peracid is unstable and is rapidly reduced by excess hydrogen peroxide, releasing stoichiometric amounts of oxygen.[7] This can pose a significant safety risk, especially when using flammable organic solvents. It is crucial to ensure proper inerting of the reaction vessel and consider alternative, safer cleavage conditions if scaling up.

Troubleshooting Guides

Route 1: Chiral Synthesis via Evans Oxazolidinone Auxiliary

Issue 1: Low Yield in the Alkylation Step

Potential Cause Troubleshooting Steps
Incomplete enolate formation Ensure the use of a sufficiently strong and fresh base (e.g., LDA, NaHMDS). Verify the concentration of the base. Use an indicator for complete deprotonation if possible.
Poor reactivity of the electrophile Use a more reactive allyl halide (e.g., allyl iodide instead of allyl bromide). Ensure the electrophile is pure and free of inhibitors.
Side reactions Maintain a low reaction temperature (e.g., -78 °C) to minimize side reactions. Add the electrophile slowly to the enolate solution.
Moisture in the reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Issue 2: Low Diastereoselectivity

Potential Cause Troubleshooting Steps
Suboptimal reaction temperature Screen a range of lower temperatures (e.g., -78 °C to -100 °C) to find the optimal condition for diastereoselectivity.[6]
Incorrect enolate geometry Use a bulky base to favor the formation of the Z-enolate, which is crucial for high diastereoselectivity.
Steric hindrance of the auxiliary For challenging alkylations, consider using an Evans auxiliary with a bulkier substituent at the C4 position to enhance facial shielding.

Issue 3: Difficult or Low-Yielding Auxiliary Cleavage

Potential Cause Troubleshooting Steps
Incomplete reaction Ensure sufficient equivalents of LiOH and H₂O₂ are used. Monitor the reaction by TLC until the starting material is consumed.
Side reactions (endocyclic cleavage) Strictly use LiOOH (from LiOH and H₂O₂) as the nucleophile. Using LiOH alone can lead to cleavage of the auxiliary ring itself.[9][10]
Safety concerns with oxygen evolution Use a reduced amount of H₂O₂ (less than 2 equivalents) to minimize oxygen release, although this may slow down the reaction.[8] Ensure adequate venting and inert atmosphere.
Product isolation issues After quenching the reaction with a reducing agent (e.g., Na₂SO₃), carefully acidify the aqueous layer to precipitate the carboxylic acid. Perform multiple extractions to ensure complete recovery.
Route 2: Achiral Synthesis of (E)-2-methyl-2-pentenoic acid

Issue 1: Low Yield of 2-Methyl-2-pentenal in Aldol Condensation

Potential Cause Troubleshooting Steps
Suboptimal catalyst concentration Optimize the molar ratio of the base catalyst (e.g., NaOH) to propanal. A reported optimal ratio is 0.09:1 (NaOH:propanal).[3]
Incorrect reaction temperature The reaction temperature influences the rate of both the desired condensation and side reactions. A temperature of 40°C has been reported to give high yields.[3]
Short reaction time Ensure the reaction is allowed to proceed for a sufficient amount of time. A reaction time of 45 minutes has been shown to be effective.[3]
Formation of by-products Control the reaction conditions (temperature, catalyst concentration) to minimize the formation of higher-order condensation products and acetals.[5]

Issue 2: Low Yield in the Oxidation of 2-Methyl-2-pentenal

Potential Cause Troubleshooting Steps
Inefficient oxidant A combination of sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂) has been shown to be an effective and inexpensive oxidant system.[3]
Incorrect oxidant stoichiometry Optimize the molar ratios of the oxidants to the aldehyde. A reported optimal ratio is 1.6:1 for NaClO₂:aldehyde and 1.2:1 for H₂O₂:aldehyde.[3]
Suboptimal reaction time and temperature Allow for a sufficient reaction time for the oxidation to go to completion. A 3-hour reaction time has been reported to be optimal.[3] Control the temperature to avoid side reactions.
Over-oxidation or degradation Monitor the reaction progress carefully to avoid over-oxidation of the desired product.

Data Presentation

Table 1: Optimized Conditions for the Synthesis of (E)-2-methyl-2-pentenal

ParameterOptimal ConditionReported YieldReference
CatalystSodium Hydrate (2% w/w)93%[3]
NaOH:Propanal Molar Ratio0.09 : 193%[3]
Reaction Temperature40°C93%[3]
Reaction Time45 min93%[3]

Table 2: Optimized Conditions for the Oxidation of 2-Methyl-2-pentenal

ParameterOptimal ConditionReported YieldReference
Oxidant SystemNaClO₂ / H₂O₂85%[3]
NaClO₂:Aldehyde Molar Ratio1.6 : 185%[3]
H₂O₂:Aldehyde Molar Ratio1.2 : 185%[3]
Reaction Time3 h85%[3]
SolventAcetonitrile (50 mL)85%[3]

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Methyl-4-pentenoic Acid via Evans Auxiliary

This protocol is a general guideline based on established procedures for Evans auxiliary alkylation.[1][2]

Step 1: Acylation of the Evans Auxiliary

  • To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution for 15 minutes at 0 °C.

  • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C to form the enolate.

  • Add allyl iodide (1.2 eq) dropwise and stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purify by flash column chromatography to separate the diastereomers.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified N-allylated oxazolidinone (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.2 M aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) and stir for 30 minutes.

  • Remove the THF in vacuo and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the (R)-2-Methyl-4-pentenoic acid with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

Protocol 2: Synthesis of (E)-2-methyl-2-pentenoic acid

This protocol is based on the publication by Zhang, et al.[3]

Step 1: Synthesis of 2-Methyl-2-pentenal

  • In a reaction flask, combine propanal and a 2% aqueous solution of sodium hydroxide, maintaining a molar ratio of propanal to NaOH of 1:0.09.

  • Heat the reaction mixture to 40°C and stir for 45 minutes.

  • After the reaction is complete, cool the mixture and separate the organic layer containing 2-methyl-2-pentenal. The reported yield for this step is 93%.

Step 2: Oxidation to (E)-2-methyl-2-pentenoic acid

  • In a suitable reactor, dissolve the 2-methyl-2-pentenal from the previous step in 50 mL of acetonitrile.

  • Add sodium chlorite (NaClO₂) and 30% hydrogen peroxide (H₂O₂) in molar ratios of 1.6:1 and 1.2:1 relative to the starting aldehyde, respectively.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Upon completion, quench the reaction and perform a work-up to isolate the (E)-2-methyl-2-pentenoic acid. The reported yield for this step is up to 85%.

Visualizations

experimental_workflow_chiral cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Alkylation cluster_cleavage Step 3: Cleavage aux Evans Auxiliary acylated_aux N-Propionyl Auxiliary aux->acylated_aux 1. n-BuLi 2. Propionyl Chloride base1 n-BuLi acyl_chloride Propionyl Chloride alkylated_product N-Allylated Product acylated_aux->alkylated_product 1. NaHMDS 2. Allyl Iodide base2 NaHMDS allyl_iodide Allyl Iodide final_product This compound alkylated_product->final_product LiOH / H₂O₂ reagents LiOH / H₂O₂

Caption: Chiral synthesis workflow for this compound.

experimental_workflow_achiral cluster_aldol Step 1: Aldol Condensation cluster_oxidation Step 2: Oxidation propanal Propanal intermediate 2-Methyl-2-pentenal propanal->intermediate NaOH, 40°C naoh NaOH (cat.) final_product (E)-2-methyl-2-pentenoic acid intermediate->final_product NaClO₂ / H₂O₂ oxidants NaClO₂ / H₂O₂

Caption: Achiral synthesis workflow for (E)-2-methyl-2-pentenoic acid.

troubleshooting_diastereoselectivity start Poor Diastereoselectivity temp Optimize Temperature (Lower to -78°C or below) start->temp base Verify Base (Use bulky base, e.g., NaHMDS) start->base solvent Screen Solvents (Vary polarity/coordination) start->solvent result Improved Diastereoselectivity temp->result base->result solvent->result

Caption: Troubleshooting workflow for poor diastereoselectivity.

References

Technical Support Center: Synthesis of 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-pentenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Malonic Ester Synthesis and the Ireland-Claisen Rearrangement.

Q2: I am getting a significant amount of a higher molecular weight byproduct in my malonic ester synthesis. What is it likely to be?

A2: A common side reaction in malonic ester synthesis is dialkylation, where the initially formed mono-alkylated ester undergoes a second alkylation. This results in a di-substituted malonic ester which, after hydrolysis and decarboxylation, yields a byproduct with two additional alkyl groups. To minimize this, it is advisable to use an excess of the malonic ester.[1]

Q3: My Ireland-Claisen rearrangement is giving me a mixture of stereoisomers. How can I improve the stereoselectivity?

A3: The stereochemical outcome of the Ireland-Claisen rearrangement is highly dependent on the geometry of the silyl ketene acetal intermediate. The choice of solvent can influence the enolate geometry; for example, using THF typically favors the formation of the (Z)-enolate, while the addition of HMPA can favor the (E)-enolate.[2][3] The reaction proceeds with a high degree of stereoselectivity through a chair-like transition state, but a boat-like transition state can lead to the formation of stereoisomeric side products.[4]

Q4: I am observing a silicon-containing byproduct in my Ireland-Claisen rearrangement. What could be the cause?

A4: A potential side reaction in the Ireland-Claisen rearrangement is C-silylation, where the silyl group attaches to the carbon atom of the enolate instead of the oxygen. This can lead to the formation of α-silylated γ,δ-unsaturated carboxylic acids as byproducts.

Q5: What are the typical yields for the synthesis of this compound using these methods?

A5: While yields are highly dependent on specific reaction conditions and purification techniques, the Ireland-Claisen rearrangement of allylic esters to γ,δ-unsaturated carboxylic acids can achieve yields of around 80%.[2] For the malonic ester synthesis, yields can also be high, but may be reduced by the formation of dialkylated byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound (Malonic Ester Synthesis) Incomplete reaction.Ensure the use of a sufficiently strong and fresh base (e.g., sodium ethoxide). Monitor the reaction progress using TLC or GC to ensure completion.
Significant dialkylation.Use an excess of diethyl malonate relative to the alkylating agent (allyl halide and methyl iodide).
Incomplete hydrolysis or decarboxylation.Ensure complete saponification of the ester groups by using a sufficient amount of base and adequate reaction time. Ensure the decarboxylation step is carried out at a suitable temperature.
Formation of Dialkylated Byproduct (Malonic Ester Synthesis) The mono-alkylated intermediate is deprotonated and reacts with another molecule of the alkylating agent.Use a molar excess of diethyl malonate. Add the alkylating agent slowly to the reaction mixture.
Low Yield of this compound (Ireland-Claisen Rearrangement) Incomplete formation of the silyl ketene acetal.Use a strong, non-nucleophilic base like LDA or KHMDS. Ensure all reagents and solvents are anhydrous.[2]
The rearrangement is not proceeding to completion.The reaction may require heating after the formation of the silyl ketene acetal. Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature.[2]
Formation of Stereoisomers (Ireland-Claisen Rearrangement) Formation of both (E)- and (Z)-silyl ketene acetals.Control the enolate geometry by careful selection of the solvent system (e.g., THF for (Z)-enolate, THF/HMPA for (E)-enolate).[2][3]
The reaction is proceeding through both chair and boat transition states.Lowering the reaction temperature may favor the lower energy chair transition state, thus improving stereoselectivity.
Presence of C-Silylated Byproduct (Ireland-Claisen Rearrangement) The silylating agent reacts at the carbon of the enolate.This can sometimes be addressed by modifying the reaction conditions, such as the choice of silylating agent or base.

Experimental Protocols

Malonic Ester Synthesis of this compound

Step 1: Formation of Diethyl Allylmalonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath and add diethyl malonate dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add allyl bromide dropwise to the solution.

  • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, neutralize with dilute hydrochloric acid, and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether. Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate to obtain crude diethyl allylmalonate. Purify by vacuum distillation.

Step 2: Methylation of Diethyl Allylmalonate

  • Following the same procedure as Step 1, dissolve sodium ethoxide in absolute ethanol.

  • Add the purified diethyl allylmalonate dropwise to the cooled solution.

  • After stirring, add methyl iodide dropwise.

  • Reflux the mixture for 2-3 hours, monitoring by TLC.

  • Work up the reaction as described in Step 1 to obtain crude diethyl allylmethylmalonate. Purify by vacuum distillation.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the purified diethyl allylmethylmalonate with an excess of aqueous sodium hydroxide solution for 4-6 hours until the ester is completely hydrolyzed.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • Heat the acidified solution to reflux for several hours to effect decarboxylation.

  • After cooling, extract the product with diethyl ether.

  • Wash the organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Ireland-Claisen Rearrangement for the Synthesis of this compound

Step 1: Esterification of Propanoic Acid with Allyl Alcohol

  • In a round-bottom flask, combine propanoic acid, allyl alcohol, and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the resulting allyl propanoate by distillation.

Step 2: Ireland-Claisen Rearrangement

  • To a solution of the purified allyl propanoate in anhydrous toluene at -78 °C under an inert atmosphere, slowly add a solution of potassium hexamethyldisilazide (KHMDS) in THF.[2]

  • Stir the mixture at -78 °C for 30 minutes.[2]

  • Add trimethylsilyl chloride (TMSCl) to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for an additional 80 minutes.[2]

  • Heat the reaction mixture at 80 °C for 4 hours.[2]

  • Cool the reaction and quench with 0.5 N aqueous HCl.[2]

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Remove the solvent under vacuum and purify the crude this compound by flash column chromatography.[2]

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound Start Start Synthesis CheckYield Check Yield and Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No TroubleshootYield Troubleshoot Low Yield (See Table) LowYield->TroubleshootYield Yes Success Successful Synthesis ImpureProduct->Success No TroubleshootPurity Troubleshoot Impurities (See Table) ImpureProduct->TroubleshootPurity Yes Optimize Optimize Conditions TroubleshootYield->Optimize TroubleshootPurity->Optimize Optimize->Start

Caption: Troubleshooting workflow for the synthesis of this compound.

ReactionPathways cluster_malonic Malonic Ester Synthesis cluster_claisen Ireland-Claisen Rearrangement MalonicStart Diethyl Malonate Enolate1 Enolate Formation MalonicStart->Enolate1 Alkylation1 Alkylation (Allyl Halide) Enolate1->Alkylation1 Monoalkylated Diethyl Allylmalonate Alkylation1->Monoalkylated Enolate2 Enolate Formation Monoalkylated->Enolate2 SideProduct1 Dialkylated Byproduct Monoalkylated->SideProduct1 Side Reaction: Further Alkylation Alkylation2 Alkylation (Methyl Iodide) Enolate2->Alkylation2 DialkylatedEster Diethyl Allylmethylmalonate Alkylation2->DialkylatedEster Hydrolysis Hydrolysis & Decarboxylation DialkylatedEster->Hydrolysis Product1 This compound Hydrolysis->Product1 ClaisenStart Allyl Propanoate EnolateFormation Enolate Formation (KHMDS) ClaisenStart->EnolateFormation SilylKeteneAcetal Silyl Ketene Acetal Formation (TMSCl) EnolateFormation->SilylKeteneAcetal SideProduct3 C-Silylated Byproduct EnolateFormation->SideProduct3 Side Reaction: C-Silylation Rearrangement [3,3]-Sigmatropic Rearrangement SilylKeteneAcetal->Rearrangement Product2 This compound Rearrangement->Product2 SideProduct2 Stereoisomers Rearrangement->SideProduct2 Side Reaction: Boat Transition State

Caption: Reaction pathways and side reactions for the synthesis of this compound.

References

Technical Support Center: 2-Methyl-4-pentenoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Methyl-4-pentenoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include starting materials from the synthesis, side-products, and isomers. Depending on the synthetic route, these may include unreacted reagents, solvents, and structurally related compounds such as isomers like 4-pentenoic acid and 3-butenoic acid.[1] During distillation, dimerization of similar unsaturated acids has been observed, which could also be a potential impurity.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[2][3] The compound should be stored at room temperature in a sealed container.[4] It is also advised to store it in a corrosive-resistant container.[5] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the solution after preparation.[2][3]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties that are important for designing purification strategies are summarized in the table below.

PropertyValueReference
Molecular Weight114.14 g/mol [2][4]
Boiling Point195 °C (lit.)[4][6]
Density0.949 g/mL at 25 °C (lit.)[4][6]
Refractive Indexn20/D 1.43 (lit.)[6]
SolubilitySoluble in DMSO, diethyl ether, and methanol.[3][7] Slightly soluble in water.[8]

Q4: Can this compound be purified by distillation?

A4: Yes, distillation can be a suitable method for purification. Given its boiling point of 195 °C, vacuum distillation is often employed to prevent potential polymerization or degradation at high temperatures.[1][6] For instance, a similar compound, 2-methyl-2-pentenoic acid, is purified by collecting the fraction at 82 °C/3mmHg.[9]

Q5: Is chromatographic purification a viable option for this compound?

A5: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be used for the analysis and purification of this compound. A common mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[10][11]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Distillation
Possible Cause Troubleshooting Step Rationale
Thermal Degradation or Polymerization Lower the distillation pressure to reduce the boiling point. Use a spinning band distillation column for higher efficiency at lower temperatures.[1]Unsaturated acids can be prone to polymerization at elevated temperatures. Vacuum distillation minimizes this risk.
Co-distillation of Impurities Ensure the distillation setup has a sufficient number of theoretical plates. Analyze fractions by GC-MS or NMR to identify the impurity profile.[1]Impurities with close boiling points may co-distill. A more efficient distillation column can improve separation.
Isomer Contamination Analyze the crude material for isomers before distillation. If present, consider alternative purification methods like chromatography.Isomers often have very similar boiling points, making them difficult to separate by distillation alone.
Issue 2: Poor Separation in Column Chromatography
Possible Cause Troubleshooting Step Rationale
Inappropriate Stationary Phase For reverse-phase HPLC, a C18 column is a common starting point.[11] Consider a column with low silanol activity for better peak shape.[10]The choice of stationary phase is critical for achieving good separation.
Suboptimal Mobile Phase Composition Optimize the gradient of the organic solvent (e.g., acetonitrile) and the concentration of the acid modifier.The mobile phase composition directly influences the retention and separation of the target compound and impurities.
Sample Overload Reduce the amount of crude material loaded onto the column.Overloading the column leads to broad peaks and poor resolution.
Issue 3: Product Loss During Acid-Base Extraction

While a specific protocol for this compound is not detailed in the provided results, issues with acid-base extraction are common for carboxylic acids. The following is based on general principles and troubleshooting for a similar compound.[12]

Possible Cause Troubleshooting Step Rationale
Incomplete Deprotonation Ensure the pH of the aqueous phase is at least 2-3 units higher than the pKa of this compound. Perform multiple extractions with the aqueous base.To ensure the carboxylic acid is fully converted to its water-soluble carboxylate salt for efficient transfer to the aqueous layer.
Emulsion Formation Use gentle swirling instead of vigorous shaking. Add brine to help break the emulsion.Emulsions trap the product at the interface, leading to significant loss.
Incomplete Precipitation After Acidification Acidify the aqueous layer to a pH at least 2-3 units below the pKa of the acid. Cool the solution in an ice bath to minimize solubility.To ensure the carboxylate is fully protonated back to the less water-soluble carboxylic acid for efficient precipitation or extraction.

Experimental Protocols

General Distillation Protocol (Adapted for this compound)
  • Setup: Assemble a vacuum distillation apparatus, preferably with a short path or a spinning band column for higher efficiency.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the desired pressure (e.g., 3 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point at that pressure. For a similar compound, the collection was at 82 °C/3mmHg.[9]

  • Analysis: Analyze the purity of the collected fractions using GC, HPLC, or NMR.

General HPLC Purification Method
  • Column: Newcrom R1 or a standard C18 reverse-phase column.[10][11]

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% phosphoric acid or formic acid.[10][11]

  • Detection: UV detection (wavelength to be determined based on the chromophore) or mass spectrometry.

  • Injection: Dissolve the crude sample in a suitable solvent (e.g., acetonitrile/water mixture) before injection.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for troubleshooting.

G cluster_0 Purification Workflow Crude Product Crude Product Distillation Distillation Crude Product->Distillation Analysis (GC/HPLC/NMR) Analysis (GC/HPLC/NMR) Distillation->Analysis (GC/HPLC/NMR) Chromatography Chromatography Pure Product Pure Product Chromatography->Pure Product Analysis (GC/HPLC/NMR)->Chromatography Low Purity Analysis (GC/HPLC/NMR)->Pure Product Purity OK

Caption: General purification workflow for this compound.

G cluster_1 Troubleshooting Low Purity after Distillation Low Purity Low Purity Check for Thermal Degradation Check for Thermal Degradation Low Purity->Check for Thermal Degradation Check for Co-distilling Impurities Check for Co-distilling Impurities Low Purity->Check for Co-distilling Impurities Check for Isomers Check for Isomers Low Purity->Check for Isomers Lower Pressure / Use Spinning Band Lower Pressure / Use Spinning Band Check for Thermal Degradation->Lower Pressure / Use Spinning Band Purity Improved Purity Improved Lower Pressure / Use Spinning Band->Purity Improved Increase Column Efficiency / Analyze Fractions Increase Column Efficiency / Analyze Fractions Check for Co-distilling Impurities->Increase Column Efficiency / Analyze Fractions Increase Column Efficiency / Analyze Fractions->Purity Improved Consider Chromatography Consider Chromatography Check for Isomers->Consider Chromatography

Caption: Troubleshooting logic for low purity after distillation.

References

stability of 2-Methyl-4-pentenoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methyl-4-pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is an unsaturated carboxylic acid, and its stability is primarily influenced by its susceptibility to polymerization, oxidation, and degradation under certain environmental conditions. Key factors that can affect its stability include exposure to heat, light, oxygen, and incompatible materials such as strong oxidizing agents. The presence of the double bond in its structure makes it reactive and prone to addition reactions and polymerization.

Q2: What are the recommended storage conditions for neat this compound?

A2: To ensure the long-term stability of neat this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize the risk of oxidation. It is also advisable to protect the compound from light.

Q3: How should I store solutions of this compound?

A3: For solutions, it is recommended to prepare them fresh whenever possible. If storage is necessary, solutions should be aliquoted into tightly sealed vials to minimize headspace and prevent repeated freeze-thaw cycles. For short-term storage, refrigeration at 2-8°C may be adequate. For longer-term storage, freezing at -20°C or -80°C is recommended. The stability of the solution will also depend on the solvent used; ensure the solvent is dry and free of impurities. Stock solutions stored at -20°C should be used within one month, while those at -80°C can be kept for up to six months.[1]

Q4: Can this compound undergo polymerization? How can this be prevented?

A4: Yes, due to its carbon-carbon double bond, this compound is susceptible to polymerization, especially when exposed to heat, light, or certain catalysts. To prevent unwanted polymerization, it is often supplied with a stabilizer, such as MEHQ (hydroquinone monomethyl ether). When working with the unstabilized compound, it is crucial to maintain it under recommended storage conditions and avoid exposure to initiators of polymerization.

Q5: Is this compound sensitive to pH?

A5: While specific data on the pH stability of this compound is limited, carboxylic acids, in general, can participate in acid-base reactions. In basic conditions, it will exist as its carboxylate salt, which may have different solubility and reactivity profiles. In acidic conditions, the carboxylic acid form will predominate. The stability of the entire molecule, particularly the double bond, could be influenced by pH, potentially affecting its susceptibility to hydrolysis or other reactions, especially at extreme pH values and elevated temperatures.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Potency

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, dark, under inert gas if possible).

  • Check for Polymerization: Visually inspect the neat compound for any signs of increased viscosity or solidification, which could indicate polymerization.

  • Assess Solution Age and Storage: If using a stock solution, verify its age and how it has been stored. Prepare a fresh solution from a new or properly stored batch of the neat compound.

  • Analytical Confirmation: Use an appropriate analytical technique (e.g., HPLC, GC-MS, NMR) to check the purity and integrity of the compound. Compare the results with the certificate of analysis or a reference standard.

Issue 2: Formation of Unknown Impurities in Reactions

Possible Cause: Oxidative degradation or side reactions.

Troubleshooting Steps:

  • Deoxygenate Solvents: Ensure that all solvents used in the reaction are thoroughly deoxygenated to prevent oxidation of the double bond.

  • Use an Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

  • Control Reaction Temperature: Avoid excessive heat, as thermal degradation can lead to the formation of byproducts.[2][3][4] Unsaturated fatty acids are more susceptible to thermal degradation than their saturated counterparts.[4]

  • Evaluate Reagent Compatibility: Ensure that other reagents in the reaction mixture are not strong oxidizing agents that could react with the double bond. Oxidative cleavage of the double bond can lead to the formation of smaller carboxylic acids or aldehydes.[5][6]

Issue 3: Poor Solubility or Precipitation from Solution

Possible Cause: Incorrect solvent choice or pH of the solution.

Troubleshooting Steps:

  • Solvent Selection: this compound is generally soluble in polar organic solvents. If working in aqueous solutions, the solubility will be pH-dependent.

  • Adjust pH: In aqueous media, the solubility of the carboxylic acid will increase at higher pH as it forms the more soluble carboxylate salt.

  • Check for Salt Formation: If working with buffers containing metal ions, be aware of the potential for precipitation of carboxylate salts.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureAtmosphereLight ConditionsDuration
Neat Liquid2-8°CTightly Sealed, Inert Gas RecommendedDarkLong-term
Stock Solution-20°CTightly SealedDarkUp to 1 month[1]
Stock Solution-80°CTightly SealedDarkUp to 6 months[1]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Materials: this compound, anhydrous solvent (e.g., DMSO, Ethanol), volumetric flask, analytical balance, inert gas source (optional).

  • Procedure:

    • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • If desired, briefly purge the vial and weighing vessel with a gentle stream of inert gas.

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in a small amount of the chosen anhydrous solvent in the volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Mix the solution thoroughly.

    • If not for immediate use, aliquot the solution into smaller, tightly sealed vials and store at -20°C or -80°C.

Visualizations

Stability_Factors Factors Influencing the Stability of this compound MPA This compound Degradation Degradation Products MPA->Degradation leads to Heat Heat Heat->Degradation Light Light (UV) Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Oxidizing_Agents Strong Oxidizing Agents Oxidizing_Agents->Degradation Polymerization_Initiators Polymerization Initiators Polymerization_Initiators->Degradation Polymerization

Caption: Key factors leading to the degradation of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Cool, Dry, Dark) Start->Check_Storage Check_Solution Assess Stock Solution (Age, Storage, Fresh Prep) Check_Storage->Check_Solution If storage is correct Problem_Identified Problem Identified & Resolved Check_Storage->Problem_Identified If storage is incorrect Check_Purity Analytical Purity Check (HPLC, GC-MS, NMR) Check_Solution->Check_Purity If solution is fresh Check_Solution->Problem_Identified If solution is degraded Check_Reaction_Conditions Review Reaction Conditions (Inert Atmosphere, Temp, Reagents) Check_Purity->Check_Reaction_Conditions If purity is confirmed Check_Purity->Problem_Identified If purity is low Check_Reaction_Conditions->Problem_Identified If conditions are optimized Consult_Support Consult Further Technical Support Check_Reaction_Conditions->Consult_Support If problem persists

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: HPLC Analysis of 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of 2-Methyl-4-pentenoic acid using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals to help resolve common issues, particularly poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound analysis?

A1: For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point.[1][2] A C18 column is a good initial choice for the stationary phase due to its hydrophobicity, which interacts with the nonpolar part of the analyte.[1] The mobile phase should typically consist of a mixture of an organic solvent like acetonitrile or methanol and an acidic aqueous buffer (e.g., with phosphoric or formic acid) to ensure the carboxylic acid is in its protonated form.[1][2][3]

Q2: Why is the pH of the mobile phase critical for analyzing this compound?

A2: The pH of the mobile phase is crucial because this compound is a carboxylic acid. At a pH above its pKa, the acid will be ionized, which can lead to poor peak shape (tailing) and inconsistent retention times on a reversed-phase column. By adding a small amount of acid (like phosphoric or formic acid) to the mobile phase to lower the pH, the ionization of the analyte is suppressed.[1][4] This results in a more retained, sharper, and more symmetrical peak, leading to better resolution.

Q3: What are the common causes of poor peak resolution in the HPLC analysis of this compound?

A3: Poor resolution in the HPLC analysis of this compound can stem from several factors, including:

  • Column Issues: Degradation of the column, contamination, or selection of an inappropriate stationary phase can all lead to a loss of resolution.[5][6]

  • Mobile Phase Problems: An incorrect mobile phase composition, improper pH, or the mobile phase not being freshly prepared can negatively impact separation.[5]

  • Method Development Deficiencies: The HPLC method itself may not be optimized. Factors like flow rate, temperature, and gradient conditions need to be carefully adjusted.[5]

  • Sample Preparation: Improperly prepared samples, such as those not filtered or dissolved in a solvent stronger than the mobile phase, can cause peak distortion.[1][7]

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is not strictly necessary for the HPLC analysis of this compound, especially if a UV detector is set to a low wavelength (around 200-220 nm) where the carbon-carbon double bond can act as a chromophore.[1][8] However, derivatization can be highly beneficial for several reasons:

  • It can significantly enhance detection sensitivity, particularly when using UV or fluorescence detectors, by introducing a chromophore or fluorophore.[7]

  • It can improve peak shape and chromatographic performance by neutralizing the polar carboxyl group, leading to sharper and more symmetrical peaks.[7]

Troubleshooting Guide

Issue: Poor Peak Resolution

Poor peak resolution can manifest as overlapping peaks, broad peaks, or tailing peaks. The following guide provides a systematic approach to troubleshooting and resolving these issues.

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.

G cluster_0 cluster_1 Poor Resolution Poor Resolution Check Column Check Column Poor Resolution->Check Column Start Here Optimize Mobile Phase Optimize Mobile Phase Check Column->Optimize Mobile Phase Column OK Flush Column Flush Column Check Column->Flush Column Review Method Parameters Review Method Parameters Optimize Mobile Phase->Review Method Parameters Mobile Phase OK Adjust pH Adjust pH Optimize Mobile Phase->Adjust pH Verify Sample Preparation Verify Sample Preparation Review Method Parameters->Verify Sample Preparation Parameters OK Lower Flow Rate Lower Flow Rate Review Method Parameters->Lower Flow Rate Good Resolution Good Resolution Verify Sample Preparation->Good Resolution Sample Prep OK Filter Sample Filter Sample Verify Sample Preparation->Filter Sample Replace Column Replace Column Flush Column->Replace Column No Improvement Change Organic Solvent Ratio Change Organic Solvent Ratio Adjust pH->Change Organic Solvent Ratio Adjust Temperature Adjust Temperature Lower Flow Rate->Adjust Temperature Inject in Mobile Phase Inject in Mobile Phase Filter Sample->Inject in Mobile Phase

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Column-related problems are a frequent cause of poor resolution.[5]

Potential Cause Recommended Action Expected Outcome
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the contamination is severe, a reverse flush may be necessary.[9]Removal of contaminants should restore peak shape and resolution.
Column Degradation If flushing does not improve resolution, the column may be degraded. Replace the column with a new one of the same type.[6]A new column should provide sharp, well-resolved peaks.
Inappropriate Column For short-chain fatty acids, a standard C18 column is a good starting point.[1] If resolution is still poor, consider a column with a different selectivity, such as a C8 or a specialized polar-endcapped column.A different column chemistry may provide the necessary selectivity to resolve the analyte from interferences.

The composition of the mobile phase directly influences the separation.[5]

Parameter Adjustment Strategy Rationale
pH Ensure the mobile phase pH is at least 1-2 units below the pKa of this compound. This can be achieved by adding 0.1% phosphoric acid or formic acid to the aqueous portion of the mobile phase.[2][3]Suppresses the ionization of the carboxylic acid, leading to better retention and improved peak symmetry.[4]
Organic Solvent Ratio If peaks are eluting too quickly and are poorly resolved, decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.[7]Increasing the aqueous component will increase the retention time of the analyte on a reversed-phase column, potentially improving separation from other components.[7]
Mobile Phase Preparation Always use freshly prepared mobile phase and ensure it is properly degassed to avoid air bubbles in the system.[9]Prevents baseline noise and pump issues that can affect resolution.[10]

Fine-tuning the HPLC method parameters can significantly enhance resolution.

Parameter Adjustment Strategy Rationale
Flow Rate Decrease the flow rate. For example, if the current flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min.A lower flow rate increases the time the analyte spends in the column, allowing for more interactions with the stationary phase and potentially better separation.
Column Temperature If not already controlled, use a column oven. Try increasing the temperature in increments of 5°C.Increasing the temperature can improve efficiency and peak shape, but may also decrease retention time.
Injection Volume If peak fronting is observed, reduce the injection volume or dilute the sample.[9]Overloading the column can lead to distorted peak shapes and poor resolution.[9]

The following diagram illustrates how different HPLC parameters are logically related and how they can be adjusted to improve peak resolution.

G cluster_0 Parameter Adjustments cluster_1 Intermediate Effects Parameters Adjustable Parameters MobilePhase Mobile Phase - Decrease % Organic - Adjust pH (acidify) Retention Retention Time + Increase MobilePhase->Retention Selectivity Selectivity (α) + Increase MobilePhase->Selectivity FlowRate Flow Rate - Decrease FlowRate->Retention Efficiency Efficiency (N) + Increase FlowRate->Efficiency Temperature Temperature - Increase Temperature->Efficiency Column Column - Increase Length - Decrease Particle Size Column->Efficiency Resolution {Resolution (Rs) | + Increase} Retention->Resolution Efficiency->Resolution Selectivity->Resolution

Caption: Relationship between HPLC parameters and peak resolution.

Experimental Protocols

Standard HPLC Method for this compound

This protocol outlines a general-purpose method for the analysis of this compound.

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC grade acetonitrile, water, and phosphoric acid.

    • 0.45 µm syringe filters.[1]

    • Standard of this compound.

  • Preparation of Mobile Phase and Standard Solutions:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases thoroughly before use.

    • Prepare a stock solution of this compound standard in the initial mobile phase composition (e.g., 1 mg/mL).[1]

    • Prepare a series of calibration standards by diluting the stock solution.[1]

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient 70% A to 30% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.[1]

    • Inject the standards and samples onto the HPLC system.[1]

    • Identify the peak corresponding to this compound based on the retention time of the standard.[1]

    • Quantify the analyte using the calibration curve generated from the standards.[1]

References

Technical Support Center: 2-Methyl-4-pentenoic Acid Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Methyl-4-pentenoic acid during storage.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from colorless to yellow, increased viscosity, or solidification). Oxidation or PolymerizationDiscard the reagent as its purity is compromised. For future prevention, ensure the compound is stored under an inert atmosphere (argon or nitrogen) and consider adding a stabilizer like MEHQ if not already present.
Inconsistent experimental results or loss of compound activity. Degradation of the stock solution.Prepare a fresh stock solution from a new, unopened vial of this compound. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Precipitate formation in the stock solution upon storage at low temperatures. Low solubility in the chosen solvent at the storage temperature.Before use, bring the solution to room temperature and sonicate in an ultrasonic bath to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or using a different solvent with better solubility at low temperatures.
Unexpected peaks in analytical chromatograms (e.g., GC-MS or HPLC). Presence of degradation products such as isomers, oxidation products, or oligomers.Refer to the "Experimental Protocols" section to perform a stability-indicating analysis. Compare the chromatogram of the stored sample with a freshly prepared standard to identify degradation products.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for neat this compound?

For long-term storage, neat 2-Methyl-4-pentenoetenoic acid should be stored at -20°C or below in a tightly sealed, amber glass vial with a Teflon-lined cap. To minimize oxidation, the vial's headspace should be flushed with an inert gas like argon or nitrogen before sealing. Some commercial preparations contain a stabilizer like MEHQ (hydroquinone monomethyl ether) to inhibit polymerization[1].

2. How should I prepare and store stock solutions of this compound?

Stock solutions are best prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2][3]. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

3. What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound include:

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of hydroperoxides, aldehydes, and carboxylic acids, potentially cleaving the carbon-carbon double bond.

  • Polymerization: The vinyl group can undergo free-radical polymerization, leading to the formation of oligomers and polymers. This is often initiated by light, heat, or the presence of radical species.

  • Isomerization: The double bond can migrate from the 4-position to the 2- or 3-position, forming isomers such as 2-Methyl-2-pentenoic acid or 2-Methyl-3-pentenoic acid.

4. How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.

5. What is the role of MEHQ as a stabilizer?

MEHQ (hydroquinone monomethyl ether) is a polymerization inhibitor that is effective in the presence of oxygen. It functions by scavenging peroxy radicals that are formed during the initiation of radical polymerization, thereby preventing the propagation of polymer chains.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability of this compound Solutions

Storage TemperatureSolventDurationExpected Purity
-80°CDMSO6 months>98%
-20°CDMSO1 month>98%
4°CDMSO< 1 weekDegradation may be observed
Room TemperatureDMSO< 24 hoursSignificant degradation likely

Note: The expected purity is an estimate based on general stability data for unsaturated carboxylic acids and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating Analysis by GC-MS

This protocol outlines a general method for the analysis of this compound and its potential degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • For analysis, dilute the stock solution to a final concentration of 10-100 µg/mL.

    • To identify degradation products, subject a separate aliquot of the stock solution to forced degradation conditions (e.g., exposure to air, UV light, or elevated temperature) before dilution.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Hold at 240°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

  • Data Analysis:

    • Compare the chromatograms of the fresh and stored/stressed samples.

    • A decrease in the peak area of this compound indicates degradation.

    • Identify potential degradation products by interpreting their mass spectra and comparing them to spectral libraries.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a reverse-phase HPLC method for the quantification of this compound.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for best separation. A gradient elution may be necessary to separate degradation products.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation and Analysis:

    • Prepare a standard curve using known concentrations of this compound.

    • Prepare samples of the stored compound at a similar concentration.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualization

DegradationPathways Potential Degradation Pathways of this compound MPA This compound Oxidation Oxidation (O2, Light, Heat) MPA->Oxidation Polymerization Polymerization (Radical Initiators, Light, Heat) MPA->Polymerization Isomerization Isomerization (Acid/Base, Heat) MPA->Isomerization Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Oligomers_Polymers Oligomers/Polymers Polymerization->Oligomers_Polymers Isomer_2_pentenoic 2-Methyl-2-pentenoic Acid Isomerization->Isomer_2_pentenoic Isomer_3_pentenoic 2-Methyl-3-pentenoic Acid Isomerization->Isomer_3_pentenoic Aldehydes_Ketones Aldehydes/Ketones Hydroperoxides->Aldehydes_Ketones Cleavage_Products Oxidative Cleavage Products (e.g., smaller carboxylic acids) Aldehydes_Ketones->Cleavage_Products TroubleshootingWorkflow Troubleshooting Workflow for this compound Degradation Start Suspected Degradation (e.g., inconsistent results, visual change) Check_Storage Review Storage Conditions: - Temperature? - Atmosphere (Inert Gas)? - Light Exposure? - Container Type? Start->Check_Storage Visual_Inspect Visually Inspect Sample: - Color Change? - Viscosity Increase? - Solidification? Start->Visual_Inspect Analytical_Test Perform Analytical Test (GC-MS or HPLC) Check_Storage->Analytical_Test Visual_Inspect->Analytical_Test Compare_Standard Compare with Fresh Standard Analytical_Test->Compare_Standard Degradation_Confirmed Degradation Confirmed? Compare_Standard->Degradation_Confirmed Discard_Sample Discard Compromised Sample Degradation_Confirmed->Discard_Sample Yes No_Degradation No Significant Degradation Degradation_Confirmed->No_Degradation No Implement_Prevention Implement Preventive Measures: - Store at ≤ -20°C - Use Inert Atmosphere - Protect from Light - Aliquot Stock Solutions Discard_Sample->Implement_Prevention Continue_Use Continue Using Sample with Regular Monitoring No_Degradation->Continue_Use

References

common impurities in commercial 2-Methyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methyl-4-pentenoic Acid

Welcome to the technical support center for commercial this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues related to impurities in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common classes of impurities in commercial this compound?

A1: Commercial this compound can contain several classes of impurities stemming from its synthesis, purification, and storage. These can be broadly categorized as:

  • Process-Related Impurities: Arising from the synthetic route, these may include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

  • Water Content: Moisture present in the final product.

  • Heavy Metals and Inorganic Salts: Contaminants from reagents, catalysts, or equipment used during manufacturing.

Q2: What is the likely synthetic route for this compound and how does it influence the impurity profile?

A2: A common synthetic route for α-substituted carboxylic acids like this compound is a variation of the malonic ester synthesis. This typically involves the alkylation of a malonic ester with an allyl halide, followed by hydrolysis and decarboxylation.

Potential impurities from this process include:

  • Dialkylated products: Reaction of the malonic ester with two molecules of the allyl halide.

  • Unreacted starting materials: Residual malonic ester or allyl halide.

  • Byproducts of hydrolysis/decarboxylation: Incomplete reactions can lead to the presence of the intermediate malonic acid derivative.

Q3: My experiment is sensitive to trace impurities. What level of purity can I expect from commercial this compound?

A3: The purity of commercial this compound can vary between suppliers and grades. Typically, a purity of >98% is common, as determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For highly sensitive applications, it is crucial to obtain a detailed Certificate of Analysis (CoA) from the supplier that specifies the levels of known impurities and the analytical methods used for their determination. Some suppliers may offer higher purity grades upon request.

Q4: I suspect the presence of impurities is affecting my reaction yield/selectivity. How can I confirm this?

A4: If you suspect impurities are impacting your experiment, it is advisable to re-analyze the purity of your this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for identifying and quantifying volatile organic impurities. For non-volatile impurities, HPLC coupled with a suitable detector (e.g., UV or MS) can be employed. Karl Fischer titration is the standard method for determining water content.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity-Related) Recommended Action
Lower than expected reaction yield Presence of unreacted starting materials or inert impurities, which reduces the effective concentration of the reactant.1. Verify the purity of the this compound using GC or HPLC. 2. Consider purifying the material further by distillation or chromatography. 3. Adjust the stoichiometry of your reaction based on the determined purity.
Formation of unexpected byproducts Reactive impurities in the this compound may be participating in side reactions.1. Use GC-MS to identify the structure of the potential reactive impurities. 2. Common reactive impurities could include other unsaturated acids or aldehydes. 3. Purify the starting material to remove these impurities.
Inconsistent reaction results between batches Variation in the impurity profile of different lots of this compound.1. Request batch-specific CoAs from the supplier. 2. Perform your own quality control analysis on each new batch before use. 3. If possible, procure a larger single batch for the entire project.
Poor solubility or phase separation High water content or the presence of non-polar impurities.1. Determine the water content using Karl Fischer titration. 2. If water content is high, consider drying the material using an appropriate desiccant or azeotropic distillation. 3. Analyze for non-polar impurities by GC-MS.

Quantitative Data Summary

While specific impurity profiles are often proprietary and batch-dependent, the table below summarizes typical purity specifications for commercial this compound based on publicly available data.

Parameter Typical Specification Analytical Method
Purity>98.0%GC, HPLC
Water Content<0.5%Karl Fischer Titration
AppearanceColorless to pale yellow liquidVisual Inspection

Experimental Protocols

Protocol 1: Determination of Purity and Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any volatile organic impurities.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • If derivatization is required to improve volatility and peak shape, a common method for carboxylic acids is esterification (e.g., with diazomethane or by Fischer esterification) or silylation (e.g., with BSTFA).

  • GC-MS Parameters (Example):

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

  • Data Analysis:

    • Calculate the purity of the main component by area percentage from the Total Ion Chromatogram (TIC).

    • Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST, Wiley).

    • Quantify impurities using an internal or external standard method if required.

Visualizations

Impurity_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_purity Check Purity of this compound (GC-MS, HPLC, Karl Fischer) start->check_purity is_pure Is Purity >98% and Water <0.5%? check_purity->is_pure identify_impurities Identify Specific Impurities (GC-MS Library Search) check_purity->identify_impurities purify Purify Starting Material (Distillation, Chromatography) is_pure->purify No other_factors Investigate Other Experimental Parameters is_pure->other_factors Yes re_run Re-run Experiment with Purified Material purify->re_run assess_reactivity Assess Reactivity of Impurities (Literature Review) identify_impurities->assess_reactivity modify_protocol Modify Experimental Protocol (e.g., adjust stoichiometry, add purification step) assess_reactivity->modify_protocol modify_protocol->re_run

Caption: Troubleshooting workflow for impurity-related issues.

Malonic_Ester_Synthesis_Impurities cluster_impurities Potential Impurities start_materials Starting Materials Malonic Ester Allyl Halide Base alkylation Alkylation start_materials->alkylation unreacted_sm Unreacted Starting Materials start_materials->unreacted_sm hydrolysis_decarboxylation Hydrolysis & Decarboxylation alkylation->hydrolysis_decarboxylation dialkylation Dialkylated Product alkylation->dialkylation Side Reaction product This compound hydrolysis_decarboxylation->product intermediate Malonic Acid Intermediate hydrolysis_decarboxylation->intermediate Incomplete Reaction

Caption: Potential impurities from malonic ester synthesis.

Technical Support Center: Spectroscopic Analysis of 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of 2-Methyl-4-pentenoic acid.

Spectroscopic Data Summary

The following table summarizes the expected quantitative data from the spectroscopic analysis of this compound.

Spectroscopic TechniqueParameterValueAssignment
¹H NMR Chemical Shift (δ)~10-13 ppm-COOH
~5.7-5.9 ppm-CH=CH₂
~4.9-5.1 ppm-CH=CH₂
~2.2-2.6 ppm-CH(CH₃)-
~2.1-2.4 ppm-CH₂-
~1.1-1.3 ppm-CH(CH₃)-
¹³C NMR Chemical Shift (δ)~180 ppmC=O
~135 ppm-CH=
~115 ppm=CH₂
~40 ppm-CH(CH₃)-
~38 ppm-CH₂-
~18 ppm-CH₃
FTIR Wavenumber (cm⁻¹)2500-3300 cm⁻¹ (broad)O-H stretch (carboxylic acid dimer)
~3080 cm⁻¹=C-H stretch
~2970 cm⁻¹C-H stretch (aliphatic)
~1710 cm⁻¹ (strong)C=O stretch
~1640 cm⁻¹C=C stretch
~1420 cm⁻¹O-H bend
~910 cm⁻¹=C-H bend (out-of-plane)
Mass Spectrometry m/z Ratio114[M]⁺ (Molecular Ion)
99[M - CH₃]⁺
73[M - C₃H₅]⁺
69[M - COOH]⁺
45[COOH]⁺
41[C₃H₅]⁺

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the spectroscopic analysis of this compound.

¹H and ¹³C NMR Spectroscopy

Q1: Why is the carboxylic acid proton peak (-COOH) in the ¹H NMR spectrum very broad or sometimes not visible?

A1: The acidic proton of the carboxylic acid is labile and can undergo rapid chemical exchange with other labile protons in the sample, such as traces of water. This exchange can lead to significant peak broadening. In some cases, the peak may become so broad that it is indistinguishable from the baseline.[1]

  • Troubleshooting Steps:

    • Ensure your deuterated solvent is as dry as possible.

    • Prepare the sample in a dry environment to minimize moisture absorption.

    • To confirm the presence of the -COOH proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The -COOH peak should disappear or significantly decrease in intensity.

Q2: The chemical shifts of the vinyl protons (-CH=CH₂) are not sharp singlets. Why is that?

A2: The vinyl protons are coupled to each other (geminal coupling) and to the adjacent methylene (-CH₂-) protons (vicinal coupling). This results in complex splitting patterns (multiplets).

  • Troubleshooting Steps:

    • Higher field NMR instruments (e.g., 500 MHz or higher) will provide better resolution and may help in resolving the complex multiplets.

    • 2D NMR techniques, such as COSY, can be used to confirm the coupling between the vinyl and methylene protons.

Q3: My ¹³C NMR spectrum has a weak signal for the carbonyl carbon (C=O). Is this normal?

A3: Yes, this is a common observation. The carbonyl carbon is a quaternary carbon (no attached protons) and typically has a long relaxation time. In standard ¹³C NMR experiments, this can result in a signal with a lower intensity compared to protonated carbons.

  • Troubleshooting Steps:

    • Increase the number of scans to improve the signal-to-noise ratio for the carbonyl carbon.

    • Adjust the relaxation delay (d1) in your acquisition parameters to allow for more complete relaxation of the carbonyl carbon between pulses.

FTIR Spectroscopy

Q1: The O-H stretch of the carboxylic acid is very broad and seems to be obscuring other peaks.

A1: The broadness of the O-H stretch in carboxylic acids is due to strong hydrogen bonding, which forms dimers. This is a characteristic feature and is expected for this compound.[2]

  • Troubleshooting Steps:

    • This is a characteristic feature and not an experimental artifact. You should look for other characteristic peaks outside of this broad region to confirm your structure, such as the C=O stretch around 1710 cm⁻¹ and the C=C stretch around 1640 cm⁻¹.[2]

Q2: I am seeing sharp peaks around 2350 cm⁻¹ and in the 3700-3500 cm⁻¹ region. What are these?

A2: These are likely due to atmospheric CO₂ and water vapor in the spectrometer's sample compartment.

  • Troubleshooting Steps:

    • Ensure the sample compartment is properly purged with a dry, inert gas (like nitrogen or dry air) before and during the measurement.

    • Acquire a new background spectrum just before running your sample to minimize the contribution of atmospheric signals.

Q3: My sample is a liquid. What is the best way to acquire the FTIR spectrum?

A3: For liquid samples like this compound, Attenuated Total Reflectance (ATR) is often the most convenient and reliable method. It requires only a small amount of sample and minimal preparation.[2] Alternatively, you can use a liquid transmission cell with salt plates (e.g., NaCl or KBr).

Mass Spectrometry

Q1: I don't see a strong molecular ion peak ([M]⁺) in my mass spectrum.

A1: Carboxylic acids can sometimes exhibit weak or absent molecular ion peaks, especially with electron ionization (EI), due to facile fragmentation.

  • Troubleshooting Steps:

    • Look for characteristic fragment ions, such as the loss of a hydroxyl group ([M-17]), a carboxyl group ([M-45]), or an alkyl radical.

    • Consider using a "softer" ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which typically results in a more prominent protonated molecule peak ([M+H]⁺).

Q2: What are the expected major fragments for this compound in GC-MS?

A2: Besides the molecular ion at m/z 114, you can expect fragments corresponding to the loss of the methyl group (m/z 99), the allyl group (m/z 73), the entire carboxyl group (m/z 69), the carboxyl group itself (m/z 45), and the allyl cation (m/z 41).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for non-polar organic compounds.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically.

    • Acquire a standard ¹H NMR spectrum.

    • For ¹³C NMR, use a higher sample concentration (20-50 mg) if possible, and increase the number of scans to obtain a good signal-to-noise ratio.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Instrument Setup and Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Acquire the sample spectrum. A typical range is 4000-400 cm⁻¹.

    • After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether). A concentration of approximately 1 mg/mL is a good starting point.

    • For quantitative analysis, an internal standard should be added.

    • Due to the polar nature of the carboxylic acid group, derivatization (e.g., esterification to form the methyl ester) may be necessary to improve peak shape and prevent tailing.

  • Instrument Setup and Data Acquisition:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.

    • Set the injector and transfer line temperatures (e.g., 250°C).

    • Use a suitable capillary column, such as a DB-5ms or equivalent.

    • Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Visualizations

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Liquid Sample: This compound Dissolve Dissolve in Deuterated Solvent (NMR) or Dilute (GC-MS) Sample->Dissolve Spot Spot on ATR Crystal (FTIR) Sample->Spot FTIR Filter Filter into NMR Tube Dissolve->Filter NMR GCMS GC-MS System Dissolve->GCMS GC-MS NMR NMR Spectrometer Filter->NMR FTIR FTIR Spectrometer Spot->FTIR ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessFTIR Process FTIR Data (Background Subtraction) FTIR->ProcessFTIR ProcessGCMS Process GC-MS Data (Chromatogram Integration, Mass Spectrum Analysis) GCMS->ProcessGCMS Interpret Interpret Spectra & Structure Elucidation ProcessNMR->Interpret ProcessFTIR->Interpret ProcessGCMS->Interpret

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Troubleshooting_NMR_Peak_Broadening Start Broad or Missing -COOH Peak in ¹H NMR? CheckSolvent Is the deuterated solvent fresh and dry? Start->CheckSolvent D2O_Exchange Perform D₂O Exchange CheckSolvent->D2O_Exchange Yes UseDrySolvent Use fresh, dry deuterated solvent. CheckSolvent->UseDrySolvent No PeakDisappears Peak Disappears? D2O_Exchange->PeakDisappears ConclusionExchange Conclusion: Peak is the labile -COOH proton. Broadening is due to exchange. PeakDisappears->ConclusionExchange Yes ConclusionNoExchange Conclusion: The peak is not from the -COOH proton. Investigate other possibilities. PeakDisappears->ConclusionNoExchange No Reacquire Re-acquire spectrum. UseDrySolvent->Reacquire ProblemPersists Problem Persists? Reacquire->ProblemPersists ProblemPersists->D2O_Exchange Yes ProblemPersists->ConclusionExchange No (Resolved)

Caption: Troubleshooting decision tree for a broad or missing -COOH peak in ¹H NMR.

References

Technical Support Center: Enhancing Enzymatic Assays with 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive investigation into the scientific literature and available technical documentation has revealed no established evidence or reported applications of 2-Methyl-4-pentenoic acid for the purpose of enhancing the efficiency of enzymatic assays.

  • Primary Applications: this compound is primarily documented as a flavoring agent and a precursor in organic synthesis, for example, in the biosynthesis of avermectins.

  • Lack of Efficacy Data: There is no available quantitative data, such as effects on enzyme kinetics (k_cat, K_m), signal-to-noise ratios, or assay sensitivity, to support its use as an assay enhancer.

  • Absence of Protocols: No established experimental protocols for the application of this compound in enzymatic assays could be located.

  • No Troubleshooting Information: Consequently, there are no documented common issues, troubleshooting guides, or frequently asked questions (FAQs) related to its use in this context.

  • No Known Signaling Pathways: There is no information on any signaling pathways or specific enzymatic mechanisms that are modulated by this compound in a way that would enhance a typical enzymatic assay.

Based on the current body of scientific and technical knowledge, the premise of using this compound to enhance the efficiency of enzymatic assays is not supported. Therefore, we are unable to provide the requested technical support content, including troubleshooting guides, FAQs, data tables, experimental protocols, and diagrams.

We advise researchers to consult peer-reviewed scientific literature for validated methods of enzymatic assay optimization. Should any documentation or research emerge demonstrating the utility of this compound for this application, we will update our resources accordingly.

dealing with emulsion formation during extraction of 2-Methyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the extraction of 2-Methyl-4-pentenoic acid.

Troubleshooting Guide: Emulsion Formation

Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and an aqueous phase, which can complicate the extraction and isolation of this compound. This guide provides a systematic approach to preventing and breaking emulsions.

Key Properties of this compound:

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
pKa (estimated) ~4-5
Solubility Slightly soluble in water; soluble in polar organic solvents (e.g., alcohols, DMSO).[1]
logP (estimated) 1.338
I. Preventing Emulsion Formation

Proactive measures can significantly reduce the likelihood of emulsion formation.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction of the analyte without introducing excessive mechanical energy that can lead to emulsification.

  • Solvent Choice: While this compound is soluble in polar solvents, consider using a less polar solvent for extraction if emulsions are a persistent issue. Dichloromethane (DCM) is known to cause emulsions more frequently than other solvents.[2]

  • pH Control: Maintaining the appropriate pH of the aqueous phase is crucial. To extract the carboxylic acid into the organic layer, the pH of the aqueous phase should be at least 2 units below the pKa of the acid (i.e., pH < 2-3). This ensures the acid is in its protonated, less polar form.

II. Breaking an Existing Emulsion

If an emulsion has already formed, the following techniques can be employed, starting with the simplest methods.

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. In some cases, the emulsion may break on its own as the droplets coalesce.

  • Addition of Brine: Add a small amount of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help to disrupt the emulsion.[3]

  • pH Adjustment:

    • If the acid is in the organic phase, adding a small amount of dilute acid to the aqueous phase can help break the emulsion.

    • If the acid is being extracted into the aqueous phase with a base, adding more base can sometimes resolve the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the emulsion is a very effective method. The centrifugal force accelerates the separation of the two phases. Speeds of 3000-5000 rpm for 10-20 minutes are often sufficient.[4][5]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite in a filter funnel. This can physically disrupt the emulsion and aid in phase separation.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent (e.g., a few mL of methanol to a DCM/water emulsion) can alter the polarity and help break the emulsion.[3]

  • Gentle Heating: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and promote phase separation. However, this should be done with caution, especially with volatile solvents.[3]

  • Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically break the emulsion. Once frozen, the organic layer can be decanted.[3]

Frequently Asked Questions (FAQs)

Q1: Why is emulsion formation so common during the extraction of this compound?

A1: Emulsion formation is a common issue in liquid-liquid extractions, particularly when dealing with compounds that have surfactant-like properties or when particulate matter is present. While this compound itself is not a strong surfactant, impurities from a reaction mixture or the vigorous shaking of the extraction vessel can promote the formation of stable emulsions.

Q2: I've tried adding brine, but the emulsion won't break. What should I do next?

A2: If adding brine is ineffective, the next logical step would be to try a more physical method. Centrifugation is often the most effective technique if a suitable centrifuge is available.[4][5] Alternatively, filtering the emulsion through a plug of glass wool or Celite can be attempted.

Q3: Can I use any organic solvent for the extraction?

A3: While this compound is soluble in many polar organic solvents, the choice of solvent can impact the likelihood of emulsion formation. Solvents like diethyl ether and ethyl acetate are common choices. Dichloromethane is also used but has a higher tendency to form emulsions.[2] The ideal solvent should have good solubility for the acid, be immiscible with water, and have a different density from water to ensure good phase separation.

Q4: How does changing the pH help in the extraction and in breaking emulsions?

A4: this compound is a carboxylic acid with an estimated pKa of 4-5. At a pH below its pKa (e.g., pH < 2-3), it will be predominantly in its protonated, neutral form (R-COOH), which is more soluble in organic solvents. At a pH above its pKa (e.g., pH > 6-7), it will be in its deprotonated, charged form (R-COO⁻), which is more soluble in the aqueous phase. Adjusting the pH can therefore not only facilitate the transfer of the acid between phases but also disrupt the forces stabilizing an emulsion.

Q5: Is there a way to quantify the effectiveness of different emulsion-breaking techniques?

A5: Yes, the effectiveness of a demulsification technique can be quantified by measuring the volume of the separated phases over time or the percentage of water/oil recovered. For example, some studies have shown that adding certain inorganic salts like aluminum chloride can lead to 100% demulsification in as little as 10 minutes.[6] Centrifugation is also highly effective, with reports of successful phase separation after centrifuging at 5000 rpm for 15 minutes.[4]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound

This protocol describes a general procedure for extracting this compound from an aqueous solution.

  • Preparation:

    • Ensure the aqueous solution containing this compound is in a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

    • Acidify the aqueous solution to a pH of approximately 2 by adding a dilute strong acid (e.g., 1M HCl). Check the pH with a pH strip.

  • Extraction:

    • Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel.

    • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.

    • Place the funnel in a ring stand and allow the layers to separate.

  • Phase Separation:

    • Once two distinct layers are observed, carefully drain the lower (aqueous) layer.

    • Collect the upper (organic) layer containing the this compound.

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.

  • Washing and Drying:

    • Combine the organic extracts and wash with a small volume of brine to remove any residual water.

    • Drain the brine and dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter or decant the dried organic solution to remove the drying agent.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Breaking a Stubborn Emulsion by Centrifugation
  • Transfer: Carefully transfer the entire contents of the separatory funnel (both phases and the emulsion) into appropriate centrifuge tubes.

  • Balancing: Ensure the centrifuge tubes are balanced before placing them in the centrifuge.

  • Centrifugation: Centrifuge the tubes at 3000-5000 rpm for 10-20 minutes.

  • Separation: After centrifugation, two distinct layers should be visible. Carefully pipette the upper layer out of the centrifuge tube.

  • Combine and Proceed: Combine the respective organic and aqueous layers from all centrifuge tubes and continue with the extraction workup.

Quantitative Data on Emulsion Breaking

TechniqueConditionsEffectivenessReference
Addition of Salt Addition of AlCl₃Up to 100% demulsification in 10 minutes.[6]
Addition of Salt Addition of 25 g/L NaClMaximum yield of 84.53 ± 2.13% in oil recovery.[6]
Centrifugation 5000 rpm for 15 minutesEffective for breaking crude oil emulsions.[4]
Centrifugation 3000 g for 20 minutesUsed for stability testing of emulsions.[5]

Diagrams

Emulsion_Troubleshooting Troubleshooting Emulsion Formation start Emulsion Formed patience Wait 10-20 minutes start->patience brine Add Saturated NaCl (Brine) patience->brine Not Resolved resolved Emulsion Resolved patience->resolved Resolved ph_adjust Adjust pH brine->ph_adjust Not Resolved brine->resolved Resolved centrifuge Centrifuge (if possible) ph_adjust->centrifuge Not Resolved ph_adjust->resolved Resolved filter Filter through Glass Wool/Celite centrifuge->filter Not Resolved / Not Possible centrifuge->resolved Resolved solvent Add a small amount of a different miscible organic solvent filter->solvent Not Resolved filter->resolved Resolved heat Gently Heat solvent->heat Not Resolved solvent->resolved Resolved freeze Freeze Aqueous Layer heat->freeze Not Resolved heat->resolved Resolved freeze->resolved Resolved

Caption: A flowchart for troubleshooting emulsion formation.

Extraction_Workflow Liquid-Liquid Extraction Workflow for this compound start Aqueous solution of This compound acidify Acidify to pH < 3 start->acidify add_solvent Add Organic Solvent (e.g., Diethyl Ether) acidify->add_solvent extract Gentle Extraction (Invert, do not shake) add_solvent->extract separate Separate Layers extract->separate emulsion Emulsion Formed? separate->emulsion troubleshoot Troubleshoot Emulsion (See Troubleshooting Guide) emulsion->troubleshoot Yes organic_layer Collect Organic Layer emulsion->organic_layer No troubleshoot->separate wash Wash with Brine organic_layer->wash dry Dry with Anhydrous Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate product Purified this compound evaporate->product

Caption: A workflow for the extraction of this compound.

References

Technical Support Center: Analysis of 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support, troubleshooting advice, and frequently asked questions (FAQs) for the quantitative analysis of 2-Methyl-4-pentenoic acid. It is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound?

Due to its volatility and chemical structure, Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used technique. It offers excellent selectivity and sensitivity for this analyte. Liquid chromatography (HPLC) can also be used, but typically requires derivatization to improve retention and detection on common reversed-phase columns.

Q2: What are the critical parameters for method validation according to regulatory guidelines?

Method validation for an analytical procedure must demonstrate its suitability for the intended purpose. Key parameters, as outlined by agencies like the FDA and ICH, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound using GC-MS.

Diagram: Troubleshooting Workflow

cluster_tailing cluster_intensity cluster_rt start_node Problem Identified decision_node Check Peak Shape start_node->decision_node e.g., Poor Sensitivity, Peak Tailing process_node Potential Causes: - Active sites in liner/column - Column overload - Incompatible solvent decision_node->process_node Tailing / Fronting process_node_2 Potential Causes: - Leak in the system - Poor injection - MS source is dirty decision_node->process_node_2 Good Shape, Low Intensity process_node_3 Potential Causes: - Change in flow rate - Column aging - Oven temperature fluctuation decision_node->process_node_3 Retention Time Shift solution_node 1. Use a deactivated liner. 2. Derivatize the acid. 3. Dilute the sample. 4. Check solvent compatibility. process_node->solution_node Actions solution_node_2 1. Perform leak check. 2. Check syringe/septum. 3. Clean the ion source. process_node_2->solution_node_2 Actions solution_node_3 1. Verify carrier gas flow. 2. Trim column inlet. 3. Service GC oven. process_node_3->solution_node_3 Actions

Caption: Troubleshooting decision tree for common GC-MS issues.

Q3: My peaks are tailing. What should I do?

Peak tailing for an acidic compound like this compound is common and usually indicates unwanted interactions within the GC system.

  • Active Sites: The free carboxylic acid group can interact with active sites (silanol groups) in the GC inlet liner or the column itself.

    • Solution: Use a deactivated inlet liner. If the problem persists, consider derivatizing the acid (e.g., silylation with BSTFA) to make it less polar and reduce these interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample and re-inject.

Q4: I am experiencing poor sensitivity and cannot reach the required LOQ. How can I improve it?

Low signal intensity can stem from several sources.

  • Sample Preparation: The analyte may not be efficiently extracted from the sample matrix.

    • Solution: Re-evaluate your extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction). Ensure the pH of the sample is adjusted to be at least 2 units below the pKa of the acid (~4.8) to ensure it is in its neutral form for efficient extraction into an organic solvent.

  • GC-MS System:

    • Solution 1 (Injection): Ensure the injection port temperature is adequate to volatilize the sample. Check the syringe for blockages and the septum for leaks.

    • Solution 2 (MS Detector): The MS ion source may be dirty. Follow the manufacturer's procedure for cleaning the ion source. You can also check the MS tuning report to ensure the detector is performing optimally.

Q5: My retention time is shifting between injections. Why is this happening?

Retention time (RT) stability is critical for reliable peak identification.

  • Flow Rate Fluctuation: Inconsistent carrier gas flow is a primary cause of RT shifts.

    • Solution: Check the gas supply and regulators. Perform a system leak check.

  • Oven Temperature: Poor oven temperature control or reproducibility will cause RTs to drift.

    • Solution: Verify that the oven temperature program is correct and that the actual oven temperature matches the setpoint.

  • Column Degradation: As a column ages, its stationary phase can degrade, leading to changes in retention.

    • Solution: Trim a small section (e.g., 10-20 cm) from the front of the column to remove non-volatile residues. If this doesn't help, the column may need to be replaced.

Experimental Protocols & Validation Data

Diagram: General Experimental Workflow

A 1. Sample Collection (e.g., Plasma, Urine) B 2. Sample Preparation - Add Internal Standard - LLE/SPE Extraction A->B C 3. Derivatization (Optional) (e.g., Silylation) B->C D 4. GC-MS Analysis - Injection - Separation - Detection C->D E 5. Data Processing - Integration - Calibration D->E F 6. Report Generation E->F

Caption: Standard workflow for this compound analysis.

Protocol: GC-MS Analysis of this compound in Plasma

This protocol provides an example methodology. It should be fully validated before use in a regulated environment.

  • Preparation of Standards:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Create a series of calibration standards by spiking blank plasma with the stock solution to achieve concentrations from 0.1 µg/mL to 50 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL).

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

    • Add 10 µL of an internal standard (IS) solution (e.g., D3-Methylmalonic acid).

    • Add 50 µL of 1M HCl to acidify the sample.

    • Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate for injection.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC (or equivalent)

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

    • Inlet: Splitless, 250°C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, 1.2 mL/min constant flow

    • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.

    • MS System: Agilent 5977B MSD (or equivalent)

    • Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM)

    • Source Temp: 230°C

    • Quad Temp: 150°C

    • Monitored Ions:

      • This compound: m/z 114 (M+), 73

      • IS (example): m/z specific to the chosen IS

Example Validation Data Summary

The following tables summarize typical quantitative results from a method validation experiment based on the protocol above.

Table 1: Linearity and Range

Parameter Result
Calibration Model Linear
Weighting 1/x
Range 0.1 - 50 µg/mL

| Correlation Coefficient (r²) | > 0.998 |

Table 2: Accuracy and Precision

QC Level Nominal Conc. (µg/mL) Mean Measured Conc. (µg/mL) (n=6) Accuracy (%) Precision (CV%)
Low QC 0.30 0.29 96.7% 5.8%
Mid QC 15.0 15.4 102.7% 3.5%

| High QC | 40.0 | 39.1 | 97.8% | 4.1% |

Table 3: Limits of Detection and Quantitation

Parameter Result (µg/mL) Method
Limit of Detection (LOD) 0.03 Signal-to-Noise Ratio > 3

| Limit of Quantitation (LOQ) | 0.10 | Signal-to-Noise Ratio > 10 |

addressing inconsistencies in biological assays with 2-Methyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methyl-4-pentenoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing inconsistencies and troubleshooting common issues encountered during biological assays involving this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with this compound.

Problem Potential Cause Suggested Solution
Inconsistent or lower-than-expected cell viability/proliferation Cytotoxicity: this compound, like other fatty acids, can be cytotoxic at higher concentrations or with prolonged exposure.[1] Metabolic Disruption: A metabolite of this compound may inhibit key metabolic enzymes, such as 3-ketoacyl-CoA thiolase, leading to a reduction in fatty acid oxidation and cellular energy production.Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Reduce the incubation time with the compound. Ensure that your experimental endpoint is not confounded by cytotoxicity by running a parallel viability assay.
Precipitation of the compound in culture media Poor Solubility: this compound is an organic acid with limited solubility in aqueous solutions.[2]Prepare a stock solution in an appropriate organic solvent like DMSO.[2][3] For cell-based assays, it is highly recommended to complex the fatty acid with bovine serum albumin (BSA) to improve solubility and facilitate cellular uptake.[1] Heating and/or sonication can also aid in dissolution.[3]
High variability between replicate wells or experiments Inconsistent Compound Delivery: Uneven distribution of the compound due to poor solubility or improper mixing. Cellular Stress: Inconsistent cellular responses due to stress induced by the compound or solvent.Ensure the compound is fully dissolved and well-mixed in the media before adding to cells. Use a consistent, low percentage of the organic solvent (e.g., <0.1% DMSO) across all wells. Include a vehicle control (media with solvent only) in all experiments.
Unexpected changes in cellular metabolism (e.g., altered oxygen consumption rates) Inhibition of Fatty Acid Oxidation: this compound may be metabolized to a compound that inhibits enzymes involved in β-oxidation, such as 3-ketoacyl-CoA thiolase. This is a known effect of the structurally similar compound, 4-pentenoic acid.When analyzing metabolic data, consider the possibility of fatty acid oxidation inhibition. You can confirm this by running a specific fatty acid oxidation assay. Compare the metabolic profile of treated cells with that of cells treated with a known inhibitor of fatty acid oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO at a concentration of 100 mg/mL (876.12 mM), though ultrasonication may be required.[3] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[3][4]

Q2: How should I prepare this compound for cell culture experiments?

A2: Due to its poor aqueous solubility, it is best to first dissolve this compound in DMSO to make a concentrated stock solution.[2][3] For cell-based assays, this stock solution should then be used to prepare a complex with fatty acid-free Bovine Serum Albumin (BSA) in your culture medium.[1] This improves solubility and mimics the physiological transport of fatty acids in the bloodstream.

Q3: What are the potential metabolic effects of this compound on cells?

A3: As a branched-chain fatty acid, this compound can be taken up by cells and enter metabolic pathways.[5] Based on studies with the similar compound 4-pentenoic acid, it is plausible that a metabolite of this compound could inhibit mitochondrial fatty acid β-oxidation, potentially by targeting the enzyme 3-ketoacyl-CoA thiolase.[6][7][8] This can lead to a decrease in cellular energy production from fats and a shift towards other energy sources.

Q4: Are there known signaling pathways affected by this compound?

A4: While specific signaling pathways for this compound are not well-documented, as a short-chain fatty acid, it may interact with G-protein-coupled receptors (GPCRs) such as GPR41 and GPR43.[2][9] It may also influence cellular signaling by inhibiting histone deacetylases (HDACs). These interactions can impact pathways involved in inflammation, and glucose and lipid metabolism, such as the NF-κB and MAPK pathways.[2][9][10]

Experimental Protocols

Protocol for Preparing this compound-BSA Complex for Cell Culture

This protocol is adapted from standard methods for preparing fatty acid-BSA complexes.

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 100 mM.

  • Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in serum-free culture medium or PBS to a concentration of 10% (w/v).

  • Complex formation: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterilization: Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter.

  • Working solution: Dilute the complex in your complete cell culture medium to the final desired concentration for your experiment.

Protocol for Fatty Acid Oxidation (FAO) Assay

This protocol provides a general workflow for measuring the effect of this compound on fatty acid oxidation.

  • Cell Seeding: Plate your cells in a suitable multi-well plate (e.g., 24-well or 96-well) and allow them to adhere and reach the desired confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time.

  • Assay Medium: Prepare an assay medium containing a radiolabeled fatty acid (e.g., [¹⁴C]palmitate or [³H]palmitate) complexed with BSA.

  • Initiate Assay: Remove the pre-treatment medium and add the assay medium to the cells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours). During this time, the cells will metabolize the radiolabeled fatty acid.

  • Capture of Radiolabeled Metabolite:

    • For ¹⁴CO₂ capture (complete oxidation): Add a trapping agent (e.g., a filter paper soaked in NaOH) to each well to capture the released ¹⁴CO₂. Stop the reaction by adding an acid (e.g., perchloric acid).

    • For acid-soluble metabolites (incomplete oxidation): Precipitate the lipids and measure the radioactivity in the acid-soluble fraction.

  • Quantification: Measure the radioactivity in the trapping agent or the acid-soluble fraction using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the amount of protein per well. Compare the results from the this compound-treated wells to the vehicle control to determine the effect on fatty acid oxidation.

Visualizations

experimental_workflow Experimental Workflow for Assessing the Impact of this compound cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis prep_stock Prepare this compound Stock (in DMSO) complex Form this compound-BSA Complex prep_stock->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex treat_cells Treat Cells with Compound complex->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate viability Cell Viability Assay incubate->viability metabolic Metabolic Assay (e.g., FAO) incubate->metabolic data_analysis Data Analysis & Interpretation viability->data_analysis metabolic->data_analysis

Caption: Workflow for studying this compound effects.

metabolic_pathway Inferred Metabolic Pathway and Site of Action of this compound cluster_inhibition Inhibitory Action compound This compound acyl_coa 2-Methyl-4-pentenoyl-CoA compound->acyl_coa Acyl-CoA Synthetase beta_ox β-oxidation Steps acyl_coa->beta_ox ketoacyl_coa 3-Keto-2-methyl-4-pentenoyl-CoA beta_ox->ketoacyl_coa thiolase 3-Ketoacyl-CoA Thiolase ketoacyl_coa->thiolase ketoacyl_coa->thiolase Inhibition acetyl_coa Acetyl-CoA thiolase->acetyl_coa propionyl_coa Propionyl-CoA thiolase->propionyl_coa tca TCA Cycle acetyl_coa->tca propionyl_coa->tca via Succinyl-CoA

Caption: Inferred metabolism and inhibition of β-oxidation.

signaling_pathway Potential Signaling Pathways of Short-Chain Fatty Acids cluster_gpcr GPCR Signaling cluster_hdac HDAC Inhibition scfa This compound (as a SCFA) gpr GPR41/GPR43 scfa->gpr hdac HDACs scfa->hdac g_protein G-protein Activation gpr->g_protein downstream Downstream Signaling (e.g., MAPK, NF-κB) g_protein->downstream acetylation Increased Histone Acetylation hdac->acetylation Inhibition gene_expression Altered Gene Expression acetylation->gene_expression

Caption: Potential signaling actions of this compound.

References

Validation & Comparative

A Comparative Guide to Branched-Chain and Other Fatty Acids in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the effects of 2-Methyl-4-pentenoic acid in cell culture is not currently available in peer-reviewed literature. This guide provides a comparative overview of branched-chain fatty acids (BCFAs) as a class, using available data from representative BCFAs, and contrasts their effects with other well-studied fatty acid families.

Introduction

Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and signaling molecules. Their roles in cell proliferation, differentiation, and apoptosis are of significant interest in biomedical research, particularly in the context of cancer biology and metabolic diseases. This guide offers a comparative analysis of different classes of fatty acids—branched-chain, saturated, unsaturated, and short-chain—and their impact on cultured cells, supported by experimental data and detailed protocols.

Comparative Effects of Fatty Acids on Cancer Cell Viability

The cytotoxic effects of various fatty acids on cancer cell lines are a key area of investigation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a biological process, such as cell growth.

Fatty Acid ClassRepresentative Fatty Acid(s)Cell Line(s)IC50 / EffectReference(s)
Branched-Chain 13-Methyltetradecanoic acidSKBR-3 (Breast Cancer)Significant reduction in cell viability at 0.25 mM after 24h[1]
Phenyl derivative of oleic acidMCF-7 (Breast), HT-29 (Colon)IC50 at 48 ppm[2]
n-Butyl derivative of oleic acidMCF-7 (Breast), HT-29 (Colon)IC50 at 77-82 ppm[2]
Saturated Palmitic acidOvarian Cancer CellsInduces ER stress and apoptosis[3][4][5][6]
Unsaturated Polyunsaturated fatty acids (from A. utricularis)MCF-7, MDA-MB-231 (Breast)>50% growth inhibition at 100 µg/mL after 48h[7]
Oleic acid derivativeMCF-7 (Breast Cancer)Dose-dependent cytotoxic activity[2]
Short-Chain ButyrateMCF-7, SK-BR-3, MDA-MB-231 (Breast)~50% inhibition of cell viability at 10-30 mM after 96h[8]
PropionateBaF3 cellsDose-dependent decrease in cell proliferation[9]
AcetateMCF-7 (Breast Cancer)Significant decrease in cell viability at 100 mM after 48-96h[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to assess the effects of fatty acids in cell culture.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours at 37°C and 5% CO2.

  • Fatty Acid Treatment: Treat the cells with various concentrations of the fatty acid of interest. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Lipid Accumulation Analysis: Oil Red O Staining

Oil Red O staining is used to visualize and quantify neutral lipid accumulation in cells.

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with fatty acids as required.

  • Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for 30-60 minutes.

  • Washing: Wash the cells twice with deionized water.

  • Isopropanol Incubation: Add 60% isopropanol to each well and incubate for 5 minutes.

  • Oil Red O Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes.

  • Washing: Wash the cells with deionized water until the excess stain is removed.

  • Counterstaining (Optional): Stain the nuclei with Hematoxylin for 1 minute and wash with water.

  • Visualization: Visualize the lipid droplets (stained red) and nuclei (stained blue) under a light microscope.

  • Quantification (Optional): Extract the Oil Red O stain with 100% isopropanol and measure the absorbance at 492 nm.

Gene Expression Analysis: Quantitative PCR (qPCR)

qPCR is used to measure the expression levels of specific genes, such as those involved in fatty acid metabolism.

  • RNA Isolation: Isolate total RNA from treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers for the target genes (e.g., FASN, SREBP1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR in a real-time PCR detection system.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

Protein Analysis: Western Blotting

Western blotting is used to detect specific proteins and analyze their expression levels or post-translational modifications.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The effects of fatty acids on cellular processes are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of these pathways and a typical experimental workflow.

Fatty_Acid_Metabolism_in_Cancer cluster_extracellular Extracellular Space cluster_cell Cancer Cell Exogenous FAs Exogenous FAs FA Transporters FA Transporters Exogenous FAs->FA Transporters Uptake Intracellular FAs Intracellular FAs FA Transporters->Intracellular FAs Lipid Droplets Lipid Droplets Intracellular FAs->Lipid Droplets Storage Beta-Oxidation Beta-Oxidation Intracellular FAs->Beta-Oxidation Degradation Signaling Lipids Signaling Lipids Intracellular FAs->Signaling Lipids Membrane Synthesis Membrane Synthesis Intracellular FAs->Membrane Synthesis De Novo Synthesis De Novo Synthesis De Novo Synthesis->Intracellular FAs via FASN Citrate Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA Acetyl-CoA->De Novo Synthesis FASN FASN Energy (ATP) Energy (ATP) Beta-Oxidation->Energy (ATP) Proliferation & Survival Proliferation & Survival Signaling Lipids->Proliferation & Survival Membrane Synthesis->Proliferation & Survival Energy (ATP)->Proliferation & Survival

Caption: Overview of fatty acid metabolism in a cancer cell, highlighting uptake, synthesis, and utilization pathways.

SCFA_Signaling cluster_cell Epithelial Cell SCFAs Short-Chain Fatty Acids (e.g., Butyrate) GPCRs G-Protein Coupled Receptors (e.g., GPR43, GPR109A) SCFAs->GPCRs Activation HDACs Histone Deacetylases SCFAs->HDACs Inhibition Signaling Cascades Downstream Signaling (e.g., MAPK, NF-κB) GPCRs->Signaling Cascades Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Increase Gene Expression Gene Expression Signaling Cascades->Gene Expression Histone Acetylation->Gene Expression Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis Anti-inflammatory Effects Anti-inflammatory Effects Gene Expression->Anti-inflammatory Effects

Caption: Signaling pathways of short-chain fatty acids (SCFAs) in an epithelial cell.

Experimental_Workflow cluster_assays Downstream Assays Cell Culture Cell Culture Fatty Acid Treatment Fatty Acid Treatment Cell Culture->Fatty Acid Treatment Incubation Incubation Fatty Acid Treatment->Incubation Viability (MTT) Viability (MTT) Incubation->Viability (MTT) Lipid Staining (Oil Red O) Lipid Staining (Oil Red O) Incubation->Lipid Staining (Oil Red O) Gene Expression (qPCR) Gene Expression (qPCR) Incubation->Gene Expression (qPCR) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Incubation->Protein Analysis (Western Blot)

Caption: A typical experimental workflow for studying the effects of fatty acids in cell culture.

References

A Spectroscopic Comparison of 2-Methyl-4-pentenoic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – Researchers and professionals in the fields of chemical analysis and drug development now have access to a comprehensive spectroscopic comparison of 2-Methyl-4-pentenoic acid and its methyl and ethyl ester derivatives. This guide provides a detailed analysis of their characteristic spectroscopic features, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This publication aims to serve as a practical reference for the identification and differentiation of these compounds, which are valuable building blocks in organic synthesis. The guide presents quantitative data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a visual workflow of the spectroscopic analysis process.

Introduction

This compound is a chiral unsaturated carboxylic acid with applications in the synthesis of various organic molecules. Its derivatives, particularly its esters, are also of significant interest. The structural similarities between the acid and its esters necessitate reliable analytical methods for their distinction and characterization. Spectroscopic techniques provide a powerful and non-destructive means to achieve this. This guide focuses on the key spectroscopic identifiers for this compound, methyl 2-methyl-4-pentenoate, and ethyl 2-methyl-4-pentenoate.

Data Presentation: A Comparative Analysis

The following table summarizes the key spectroscopic data obtained for this compound and its methyl and ethyl esters. These values are compiled from various spectroscopic databases and are presented to facilitate a direct comparison.

Compound Spectroscopic Technique Key Data
This compound ¹H NMR (CDCl₃, ppm) ~11-12 (br s, 1H, COOH), 5.7-5.9 (m, 1H, -CH=), 4.9-5.1 (m, 2H, =CH₂), 2.5-2.7 (m, 1H, -CH(CH₃)-), 2.2-2.4 (m, 2H, -CH₂-), 1.2 (d, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) ~182 (C=O), ~136 (-CH=), ~116 (=CH₂), ~41 (-CH(CH₃)-), ~40 (-CH₂-), ~17 (-CH₃)
IR (cm⁻¹) 3300-2500 (broad, O-H), ~1710 (C=O), ~1640 (C=C), ~910 (=C-H bend)
Mass Spectrometry (m/z) 114 (M⁺), 73, 55, 41
Methyl 2-methyl-4-pentenoate ¹H NMR (CDCl₃, ppm) 5.7-5.9 (m, 1H, -CH=), 4.9-5.1 (m, 2H, =CH₂), 3.68 (s, 3H, OCH₃), 2.4-2.6 (m, 1H, -CH(CH₃)-), 2.1-2.3 (m, 2H, -CH₂-), 1.15 (d, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) ~176 (C=O), ~137 (-CH=), ~115 (=CH₂), ~51 (OCH₃), ~41 (-CH(CH₃)-), ~40 (-CH₂-), ~17 (-CH₃)
IR (cm⁻¹) ~1740 (C=O, ester), ~1640 (C=C), ~1170 (C-O)
Mass Spectrometry (m/z) 128 (M⁺), 87, 69, 55, 41
Ethyl 2-methyl-4-pentenoate ¹H NMR (CDCl₃, ppm) 5.7-5.9 (m, 1H, -CH=), 4.9-5.1 (m, 2H, =CH₂), 4.1 (q, 2H, OCH₂CH₃), 2.4-2.6 (m, 1H, -CH(CH₃)-), 2.1-2.3 (m, 2H, -CH₂-), 1.25 (t, 3H, OCH₂CH₃), 1.15 (d, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) ~175 (C=O), ~137 (-CH=), ~115 (=CH₂), ~60 (OCH₂CH₃), ~41 (-CH(CH₃)-), ~40 (-CH₂-), ~17 (-CH₃), ~14 (OCH₂CH₃)
IR (cm⁻¹) ~1735 (C=O, ester), ~1640 (C=C), ~1180 (C-O)
Mass Spectrometry (m/z) 142 (M⁺), 101, 88, 69, 55, 41

Note: The chemical shifts (ppm) and absorption frequencies (cm⁻¹) are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols for the acquisition of NMR, IR, and GC-MS data for the analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 1 mg/mL.

  • GC Separation: Inject 1 µL of the diluted sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or equivalent). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compounds.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum of the eluting compound is recorded over a mass range of m/z 40-400. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Acid 2-Methyl-4-pentenoic Acid NMR NMR (¹H & ¹³C) Acid->NMR IR FT-IR Acid->IR MS GC-MS Acid->MS MethylEster Methyl 2-methyl-4- pentenoate MethylEster->NMR MethylEster->IR MethylEster->MS EthylEster Ethyl 2-methyl-4- pentenoate EthylEster->NMR EthylEster->IR EthylEster->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

Caption: Workflow for Spectroscopic Analysis.

A Comparative Guide to the Biological Efficacy of 2-Methyl-4-pentenoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological roles and applications of 2-Methyl-4-pentenoic acid and its corresponding esters. While direct comparative studies on their biological efficacy are notably scarce in publicly available literature, this document synthesizes existing data to highlight their distinct applications and potential therapeutic relevance.

Overview of this compound and Its Esters

This compound is a methyl-branched unsaturated fatty acid. Its esters, such as the ethyl, isobutyl, and n-hexyl esters, are derivatives where the carboxylic acid group is modified. This structural difference significantly influences their physicochemical properties and, consequently, their biological activities and primary applications.

Comparative Summary of Applications

The primary applications of this compound and its esters diverge significantly. The acid is primarily investigated for its potential role in therapeutic and biosynthetic applications, whereas its esters are predominantly utilized in the flavor and fragrance industry.

FeatureThis compoundEsters of this compound (Ethyl, Isobutyl, n-Hexyl)
Primary Application Precursor for biosynthesis, potential biomarker.Flavoring and fragrance agents.[1]
Reported Biological Role Potential antiparasitic precursor, association with schizophrenia and type 2 diabetes.[2]Primarily organoleptic (taste and smell).
Industry Focus Pharmaceutical, Agrochemical, Research.Food, Beverage, Cosmetics.

Biological Efficacy of this compound

Research into the biological efficacy of this compound has pointed towards several areas of interest for the scientific and medical communities.

Precursor for Antiparasitic Compounds

This compound serves as a precursor in the biosynthesis of novel avermectins.[2] Avermectins are a series of drugs and pesticides used to treat parasitic worms and insect pests. By incorporating this compound into the fermentation process of Streptomyces avermitilis, new avermectin analogues with potentially enhanced or novel antiparasitic activities can be generated.

Experimental Workflow: Biosynthesis of Novel Avermectins

G A This compound (Precursor) B Streptomyces avermitilis Fermentation A->B C Biosynthesis B->C D Novel Avermectin Analogues C->D E Screening for Antiparasitic Activity D->E

Caption: Workflow for utilizing this compound in the mutational biosynthesis of novel avermectins.

Potential Biomarker for Disease

Changes in the levels of this compound have been suggested to be associated with susceptibility to schizophrenia and type 2 diabetes.[2] While the exact nature of this association is still under investigation, it opens the possibility of using this fatty acid as a potential biomarker for these conditions. Further research is required to validate its role in disease pathology and its utility in diagnostics.

Logical Relationship: Potential Biomarker Association

G cluster_0 Biological System cluster_1 Biomarker Level A Altered Metabolic State (e.g., Schizophrenia, Type 2 Diabetes) B Changes in This compound Levels A->B is associated with

Caption: Association of altered this compound levels with disease states.

Biological Efficacy of this compound Esters

In stark contrast to the acid, the biological efficacy of the esters of this compound is not evaluated in a therapeutic context but rather for their organoleptic properties.

Flavor and Fragrance Agents

Ethyl 2-methyl-4-pentenoate is recognized as a flavoring agent.[1] Similarly, a patent describes the use of isobutyl and n-hexyl esters of this compound to impart sweet, fruity, and other desirable aromas and tastes to foodstuffs, chewing gums, and medicinal products.

A safety assessment of Ethyl 2-methyl-4-pentenoate has been conducted, concluding that it is not expected to be genotoxic and its exposure is below the threshold of toxicological concern for repeated dose, reproductive, and local respiratory toxicity.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, the general methodologies for the applications mentioned are outlined below.

Protocol for Avermectin Biosynthesis
  • Strain and Culture Conditions: A mutant strain of Streptomyces avermitilis incapable of producing the natural avermectin precursors is used. The strain is cultured in a suitable fermentation medium.

  • Precursor Feeding: A solution of this compound is added to the fermentation broth at a specific time point during cultivation.

  • Fermentation: The fermentation is carried out under controlled conditions (temperature, pH, aeration) for a set period.

  • Extraction and Purification: The fermentation broth is harvested, and the avermectin analogues are extracted using organic solvents. The crude extract is then purified using chromatographic techniques such as HPLC.

  • Structural Elucidation and Bioactivity Testing: The structure of the novel avermectin analogues is determined using spectroscopic methods (NMR, Mass Spectrometry). The purified compounds are then tested for their antiparasitic activity using in vitro and in vivo assays.

Protocol for Biomarker Discovery (General)
  • Sample Collection: Biological samples (e.g., plasma, serum, cerebrospinal fluid) are collected from a cohort of patients with the disease of interest (e.g., schizophrenia, type 2 diabetes) and a control group of healthy individuals.

  • Metabolite Extraction: Metabolites, including fatty acids like this compound, are extracted from the biological samples.

  • Metabolomic Analysis: The extracted metabolites are analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound.

  • Statistical Analysis: Statistical methods are used to compare the levels of this compound between the patient and control groups to identify significant differences.

  • Biomarker Validation: The potential biomarker is then validated in a larger, independent cohort of subjects.

Conclusion

The biological efficacy of this compound and its esters are explored in distinctly different scientific and commercial domains. While the acid shows promise as a precursor for therapeutic compounds and as a potential disease biomarker, its esters are valued for their pleasant sensory properties. To date, there is a significant lack of direct comparative studies evaluating the biological efficacy of the acid versus its esters in a therapeutic context. Future research could explore if the ester forms possess any of the biological activities of the parent acid, potentially with altered pharmacokinetic properties.

References

A Comparative Guide to the Synthetic Production of 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the production of 2-methyl-4-pentenoic acid, a valuable building block in organic synthesis. The comparison focuses on the malonic ester synthesis and the Grignard reagent synthesis, evaluating them based on reaction steps, yields, and starting materials. Detailed experimental protocols and workflow visualizations are provided to support laboratory application.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound depends on factors such as desired scale, availability of starting materials, and required purity. Below is a summary of the key quantitative data for the two primary methods.

ParameterMalonic Ester SynthesisGrignard Reagent Synthesis
Starting Materials Diethyl methylmalonate, Allyl bromide4-bromo-2-methyl-1-pentene (or similar haloalkene), Magnesium, CO₂
Key Intermediates Diethyl 2-allyl-2-methylmalonate2-Methyl-4-pentenylmagnesium bromide
Number of Main Steps 2 (Alkylation, Hydrolysis & Decarboxylation)2 (Grignard reagent formation, Carboxylation)
Reported/Expected Yield Step 1: Up to 100%. Overall yield for analogous non-methylated product is ~71%.Yields are highly dependent on the successful formation of the Grignard reagent and subsequent carboxylation, with typical yields for Grignard carboxylations ranging from 40-85%.
Key Considerations Readily available starting materials. The hydrolysis and decarboxylation step can sometimes result in side products.Requires strictly anhydrous conditions. The Grignard reagent can be highly reactive. Starting haloalkene may be less common.

Synthetic Route Diagrams

To visualize the logical flow of each synthetic pathway, the following diagrams have been generated.

Malonic_Ester_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl methylmalonate Diethyl methylmalonate Enolate Enolate Diethyl methylmalonate->Enolate Deprotonation NaOEt Sodium Ethoxide (Base) NaOEt->Enolate Intermediate Diethyl 2-allyl-2-methylmalonate Enolate->Intermediate SN2 Attack Allyl bromide Allyl bromide Allyl bromide->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis & Decarboxylation Acid_Heat H₃O⁺, Heat Acid_Heat->Final_Product

Caption: Malonic Ester Synthesis Workflow for this compound.

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation Haloalkene 4-bromo-2-methyl-1-pentene Grignard_Reagent 2-Methyl-4-pentenyl- magnesium bromide Haloalkene->Grignard_Reagent Mg Magnesium (Mg) Mg->Grignard_Reagent Final_Product_G This compound Grignard_Reagent->Final_Product_G Nucleophilic Attack CO2 Carbon Dioxide (CO₂) CO2->Final_Product_G Acid_Workup H₃O⁺ (Workup) Acid_Workup->Final_Product_G

Caption: Grignard Reagent Synthesis Workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in each synthetic route.

Route 1: Malonic Ester Synthesis

Step 1: Alkylation of Diethyl Methylmalonate

  • Materials: Diethyl methylmalonate, Sodium ethoxide, Anhydrous ethanol, Allyl bromide.

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

    • Diethyl methylmalonate (1.0 equivalent) is added dropwise to the stirred sodium ethoxide solution at room temperature.

    • The mixture is stirred for 20 minutes to ensure complete formation of the enolate.

    • Allyl bromide (1.05 equivalents) is then added dropwise to the reaction mixture.

    • The reaction mixture is heated to reflux and maintained for 12 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3x).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude diethyl 2-allyl-2-methylmalonate.

    • The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

  • Materials: Diethyl 2-allyl-2-methylmalonate, Hydrochloric acid (concentrated) or Sulfuric acid, Water.

  • Procedure:

    • The crude diethyl 2-allyl-2-methylmalonate is added to a round-bottom flask containing a mixture of concentrated hydrochloric acid and water (or aqueous sulfuric acid).

    • The mixture is heated to reflux and maintained until the reaction is complete (monitored by TLC or GC). This step results in the hydrolysis of the ester groups to carboxylic acids.

    • Continued heating at reflux will induce decarboxylation, with the evolution of carbon dioxide.

    • After cooling, the reaction mixture is extracted with diethyl ether (3x).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.

    • Further purification can be achieved by vacuum distillation.

Route 2: Grignard Reagent Synthesis

Step 1: Formation of 2-Methyl-4-pentenylmagnesium bromide

  • Materials: 4-bromo-2-methyl-1-pentene, Magnesium turnings, Anhydrous diethyl ether or THF, Iodine (crystal).

  • Procedure:

    • A flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with magnesium turnings (1.2 equivalents) under an inert atmosphere.

    • A small crystal of iodine is added to activate the magnesium surface.

    • A solution of 4-bromo-2-methyl-1-pentene (1.0 equivalent) in anhydrous diethyl ether is prepared and added to the dropping funnel.

    • A small portion of the bromide solution is added to the magnesium to initiate the reaction, which is indicated by a color change and gentle refluxing.

    • The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

Step 2: Carboxylation of the Grignard Reagent

  • Materials: 2-Methyl-4-pentenylmagnesium bromide solution, Dry ice (solid CO₂), Anhydrous diethyl ether, Hydrochloric acid (aqueous).

  • Procedure:

    • The freshly prepared Grignard reagent solution is cooled in an ice bath.

    • In a separate flask, an excess of crushed dry ice is suspended in anhydrous diethyl ether.

    • The Grignard solution is slowly added to the dry ice slurry with vigorous stirring.

    • The reaction mixture is stirred until it warms to room temperature and the excess dry ice has sublimed.

    • The reaction is quenched by the slow addition of cold dilute hydrochloric acid.

    • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3x).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield this compound.

    • The product can be purified by vacuum distillation.

Detecting 2-Methyl-4-pentenoic Acid: A Comparative Guide to Immunoassay and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 2-Methyl-4-pentenoic acid (2M4PA) is critical for a variety of applications, from metabolic studies to drug discovery. This guide provides an objective comparison of two primary analytical methods: a hypothetical antibody-based competitive immunoassay and a well-established High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) approach. This comparison is supported by extrapolated experimental data from similar small molecule analyses to provide a realistic performance overview.

Introduction to this compound and Detection Challenges

This compound is a branched-chain unsaturated fatty acid. Due to its small size and low molecular weight, it is considered a hapten, meaning it is not immunogenic on its own. To elicit an antibody response for use in an immunoassay, 2M4PA must be conjugated to a larger carrier protein. The subsequent antibodies can then be used to develop a competitive immunoassay for its detection.

Alternatively, chromatographic methods coupled with mass spectrometry offer a highly specific and sensitive means of quantification without the need for antibody development. This guide will explore the methodologies, performance characteristics, and practical considerations of both approaches.

Antibody-Based Detection: A Competitive ELISA Approach

An antibody-based detection method for 2M4PA would typically employ a competitive enzyme-linked immunosorbent assay (ELISA) format. In this setup, a known amount of labeled 2M4PA competes with the 2M4PA in a sample for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of 2M4PA in the sample.

Hypothetical Performance of a Competitive ELISA for 2M4PA

The following table summarizes the expected performance characteristics of a competitive ELISA for 2M4PA, based on data from immunoassays for other small carboxylic acid haptens.

ParameterExpected Performance
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Assay Range 1 - 100 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Sample Throughput High (96-well plate format)
Cross-Reactivity

A critical aspect of any immunoassay is its specificity. The cross-reactivity of an anti-2M4PA antibody would need to be determined against structurally similar molecules. The following table presents a hypothetical cross-reactivity profile.

CompoundStructurePercent Cross-Reactivity (%)
This compound CH2=CHCH2CH(CH3)COOH100
4-Pentenoic acidCH2=CHCH2CH2COOH< 10
2-Methylpentanoic acidCH3CH2CH2CH(CH3)COOH< 5
Valproic acid (2-propylpentanoic acid)(CH3CH2CH2)2CHCOOH< 1
Itaconic acidCH2=C(COOH)CH2COOH< 0.1

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful analytical technique that separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio. This method offers high specificity and sensitivity for the quantification of small molecules in complex matrices.

Performance of a Validated HPLC-MS/MS Method for a 2M4PA Analogue

The table below outlines the performance characteristics of a validated HPLC-MS/MS method for the quantification of 2-propyl-4-pentenoic acid, a structurally related compound.[1][2][3][4] These values provide a reasonable expectation for a method developed for 2M4PA.

ParameterReported Performance
Limit of Quantification (LOQ) 20 ng/mL[1][2]
Linearity (r²) > 0.99[3]
Recovery (%) 88.2 - 100.6%[3]
Intra-day Precision (%CV) < 10%[1][2]
Inter-day Precision (%CV) < 10%[1][2]
Sample Throughput Moderate to High (with autosampler)

Experimental Protocols

Hapten Conjugation for Antibody Production

To produce antibodies against 2M4PA, it must first be conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The carboxylic acid group of 2M4PA can be activated using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an amide bond with the primary amines on the carrier protein.

Hapten_Conjugation 2M4PA This compound (Hapten) Activated_Hapten Activated 2M4PA (O-acylisourea intermediate) 2M4PA->Activated_Hapten + EDC Carrier Carrier Protein (e.g., KLH, BSA) EDC EDC Crosslinker Conjugate 2M4PA-Protein Conjugate Activated_Hapten->Conjugate + Carrier Protein Immunization Immunization of Host Animal Conjugate->Immunization Antibody Anti-2M4PA Antibodies Immunization->Antibody

Figure 1. Workflow for the production of anti-2M4PA antibodies.

Competitive ELISA Protocol

A typical competitive ELISA protocol for 2M4PA would involve the following steps:

  • Coating: A microtiter plate is coated with a 2M4PA-protein conjugate (e.g., 2M4PA-BSA).

  • Blocking: Non-specific binding sites on the plate are blocked with a blocking agent (e.g., BSA or non-fat dry milk).

  • Competition: A mixture of the sample (containing unknown 2M4PA) and a fixed concentration of anti-2M4PA antibody is added to the wells.

  • Incubation: The plate is incubated to allow competition between the 2M4PA in the sample and the coated 2M4PA-BSA for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary anti-2M4PA antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance is read using a microplate reader. The concentration of 2M4PA is inversely proportional to the signal intensity.

Competitive_ELISA cluster_well Microtiter Well Coating 1. Coat with 2M4PA-BSA Conjugate Blocking 2. Block non-specific sites Coating->Blocking Competition 3. Add Sample (2M4PA) + Anti-2M4PA Antibody Blocking->Competition Binding 4. Incubation & Competition Competition->Binding Washing1 5. Wash Binding->Washing1 Detection 6. Add Enzyme-linked Secondary Antibody Washing1->Detection Washing2 7. Wash Detection->Washing2 Substrate 8. Add Substrate Washing2->Substrate Measurement 9. Measure Signal Substrate->Measurement

Figure 2. Experimental workflow for a competitive ELISA.

HPLC-MS/MS Protocol

The quantification of 2M4PA using HPLC-MS/MS would generally follow these steps:

  • Sample Preparation: Extraction of 2M4PA from the sample matrix (e.g., plasma, tissue homogenate) using liquid-liquid extraction or solid-phase extraction.

  • Derivatization (Optional but common): To improve chromatographic retention and ionization efficiency, the carboxylic acid group of 2M4PA can be derivatized.

  • Chromatographic Separation: The extracted and derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate 2M4PA from other components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for 2M4PA and an internal standard, allowing for highly specific quantification.

HPLC_MSMS Sample Biological Sample Extraction Sample Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC HPLC Separation Derivatization->HPLC MSMS Tandem Mass Spectrometry Detection HPLC->MSMS Quantification Data Analysis & Quantification MSMS->Quantification

Figure 3. Workflow for HPLC-MS/MS analysis.

Comparison of Methods

FeatureCompetitive ELISAHPLC-MS/MS
Principle Antibody-antigen binding competitionPhysicochemical separation and mass-based detection
Specificity Dependent on antibody cross-reactivityVery high, based on retention time and mass transitions
Sensitivity High (ng/mL to pg/mL range)Very high (ng/mL to pg/mL range)
Development Time Long (antibody production and assay development)Moderate (method development and validation)
Cost per Sample LowerHigher
Equipment Cost Lower (plate reader)Higher (HPLC and mass spectrometer)
Throughput HighModerate to High
Expertise Required ModerateHigh

Conclusion

Both competitive ELISA and HPLC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two methods depends on the specific requirements of the study.

  • Competitive ELISA is well-suited for high-throughput screening of a large number of samples where cost-effectiveness is a major consideration, provided that a highly specific antibody can be developed.

  • HPLC-MS/MS is the gold standard for applications requiring the highest level of specificity and accuracy, and for the simultaneous analysis of multiple small molecules. While the initial investment in equipment and expertise is higher, it offers unparalleled confidence in the results.

For researchers in drug development and clinical diagnostics, the high specificity of HPLC-MS/MS is often crucial. For large-scale screening in areas like environmental monitoring or food safety, a well-validated competitive ELISA can be a more practical and economical choice.

References

validating the purity of 2-Methyl-4-pentenoic acid using different analytical techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Validating the Purity of 2-Methyl-4-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chiral molecules like this compound is a critical step in research, development, and quality control. This guide provides a comparative overview of key analytical techniques for validating the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.

Introduction

This compound is a chiral carboxylic acid with applications in the synthesis of various organic compounds. Ensuring its chemical and enantiomeric purity is paramount for the reliability and reproducibility of downstream applications. This guide explores the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the main compound from its impurities. For chiral molecules, specialized chiral stationary phases can be employed to resolve enantiomers.

Experimental Protocol: Chiral HPLC
  • Objective: To determine the chemical and enantiomeric purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose). A Newcrom R1 reverse-phase column can also be utilized for general purity analysis.[1]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) in an isocratic elution. For reverse-phase, a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility is used.[1]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the carboxylic acid chromophore absorbs (e.g., 210 nm).

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Perform serial dilutions to create calibration standards.

  • Analysis: Inject a racemic standard to determine the retention times of both enantiomers and to confirm resolution. Inject the sample solution to determine the peak areas for the main compound and any impurities.

Data Presentation

Table 1: Illustrative HPLC Purity Analysis Data

AnalyteRetention Time (min)Peak AreaPurity (%)Enantiomeric Excess (%)
(R)-2-Methyl-4-pentenoic acid8.51,250,00099.599.0
(S)-2-Methyl-4-pentenoic acid10.26,2500.5
Impurity 15.13,1250.25
Impurity 212.83,1250.25

Note: This data is illustrative and may not represent actual experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For carboxylic acids, derivatization is often employed to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS with Derivatization
  • Objective: To identify and quantify impurities in a this compound sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 250°C) at a rate of 10-20°C/min.[2]

  • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl ester) or a silyl ester. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[3]

    • Dissolve a known amount of the this compound sample in an anhydrous solvent (e.g., dichloromethane).

    • Add an excess of the derivatizing agent.

    • Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes).

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.

Data Presentation

Table 2: Illustrative GC-MS Purity and Impurity Profile

CompoundRetention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)
This compound (as TMS ester)7.2114, 171, 18699.2
Impurity A (e.g., starting material)5.8(Specific to impurity)0.5
Impurity B (e.g., side-product)9.1(Specific to impurity)0.3

Note: This data is illustrative and may not represent actual experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used to determine chemical and enantiomeric purity. For chiral analysis, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are used to induce chemical shift differences between enantiomers.[4][5]

Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent
  • Objective: To determine the enantiomeric excess of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Derivatizing Agent (CDA): A single enantiomer of a chiral amine, such as (S)-(+)-1-methoxy-2-propylamine, can be used to form diastereomeric amides.[4][6]

  • Derivatization Procedure:

    • Dissolve the this compound sample in an anhydrous solvent like dichloromethane (DCM).

    • Add a coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP if needed.[6]

    • Add a slight excess (e.g., 1.1 equivalents) of the chiral amine.[6]

    • Stir the reaction at room temperature until completion, monitoring by TLC.[6]

    • Work up the reaction to isolate the diastereomeric amides.[4][6]

  • NMR Analysis:

    • Dissolve the purified diastereomeric amide mixture in a deuterated solvent (e.g., CDCl₃).[4]

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a well-resolved proton signal that is distinct for each diastereomer.

    • Integrate the corresponding signals to determine the ratio of the diastereomers, which directly correlates to the enantiomeric ratio of the original acid.

Data Presentation

Table 3: Illustrative ¹H NMR Data for Enantiomeric Purity

DiastereomerChemical Shift (ppm) (Observed Proton)Integral ValueMolar RatioEnantiomeric Excess (%)
(R,S)-amide3.85 (s)1.0099.599.0
(S,S)-amide3.82 (s)0.0050.5

Note: This data is illustrative and based on a hypothetical diastereomeric pair. Chemical shifts and multiplicities will vary depending on the specific CDA used.

Visualizing the Workflow and Logic

Workflow for Purity Validation

The following diagram illustrates a typical workflow for validating the purity of this compound.

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Assessment Sample This compound Sample HPLC HPLC Analysis (Chemical & Enantiomeric Purity) Sample->HPLC Analyze GCMS GC-MS Analysis (Impurity Profiling) Sample->GCMS Analyze NMR NMR Analysis (Structural Confirmation & Enantiomeric Purity) Sample->NMR Analyze Purity_Data Quantitative Purity Data HPLC->Purity_Data Enantiomeric_Ratio Enantiomeric Ratio HPLC->Enantiomeric_Ratio Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Purity_Data NMR->Enantiomeric_Ratio Final_Report Certificate of Analysis Purity_Data->Final_Report Compile Impurity_ID->Final_Report Compile Enantiomeric_Ratio->Final_Report Compile

Caption: A workflow diagram for the comprehensive purity validation of this compound.

Logical Relationships of Analytical Techniques

This diagram shows the logical connection between the analytical question and the appropriate technique.

Technique_Selection_Logic cluster_question Analytical Question cluster_technique Recommended Technique cluster_output Primary Output Question_Purity What is the overall purity? Technique_HPLC HPLC Question_Purity->Technique_HPLC Question_Impurities What are the impurities? Technique_GCMS GC-MS Question_Impurities->Technique_GCMS Question_Enantiopurity What is the enantiomeric excess? Question_Enantiopurity->Technique_HPLC Technique_NMR NMR Question_Enantiopurity->Technique_NMR Output_Purity Percentage Purity Technique_HPLC->Output_Purity Output_Enantiomeric_Ratio Enantiomeric Ratio Technique_HPLC->Output_Enantiomeric_Ratio Output_Impurity_Profile Impurity Structure & Quantity Technique_GCMS->Output_Impurity_Profile Technique_NMR->Output_Enantiomeric_Ratio

Caption: Logical guide for selecting the appropriate analytical technique based on the desired information.

Conclusion

The validation of this compound purity requires a multi-faceted approach. HPLC provides excellent quantitative data on both chemical and enantiomeric purity. GC-MS is highly effective for the identification and quantification of volatile impurities, especially after derivatization. NMR spectroscopy offers invaluable structural confirmation and is a powerful method for determining enantiomeric excess through the use of chiral auxiliaries. The choice of technique will depend on the specific requirements of the analysis, including the need for chemical versus enantiomeric purity, the nature of expected impurities, and the available instrumentation. For comprehensive characterization, a combination of these techniques is often recommended.

References

A Comparative Guide to HPLC Columns for the Separation of 2-Methyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering robust and precise separation of compounds. For chiral unsaturated carboxylic acids like 2-Methyl-4-pentenoic acid, selecting the appropriate HPLC column is paramount for achieving accurate quantification and effective purification. This guide provides a comparative overview of different HPLC columns suitable for the separation of this compound, supported by experimental insights and detailed protocols.

Achiral vs. Chiral Separation: A Primary Consideration

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. The initial and most critical decision in method development is whether to separate these enantiomers. For routine analysis where the total concentration of the acid is the primary interest, an achiral separation on a standard reversed-phase column is sufficient. However, in pharmaceutical development and stereoselective synthesis, where the individual enantiomers may exhibit different pharmacological activities, a chiral separation is mandatory.

Performance Comparison of HPLC Columns

The selection of an HPLC column significantly impacts retention time, resolution, peak shape, and overall analytical efficiency. Below is a comparison of common column types for the analysis of this compound, based on established chromatographic principles and data from related compounds.

Column TypeStationary PhasePrimary InteractionExpected Retention TimeResolutionPeak SymmetryKey Advantages
Reversed-Phase
C18 (Octadecylsilane)OctadecylsilaneHydrophobicLongerHighGoodVersatile, strong retention for non-polar compounds.[1][2][3]
C8 (Octylsilane)OctylsilaneHydrophobicShorterModerateGoodFaster analysis, suitable for moderately polar compounds.[1][2][3]
Newcrom R1Proprietary Reverse-PhaseMixed-ModeVariableHighExcellentSpecialized for polar and hydrophobic compounds, low silanol activity.[4]
Chiral
CHIRALPAK® QN-AXQuinine derivative on silicaAnion Exchange, H-bonding, Dipole-DipoleVariableHigh (Enantioselective)GoodSpecific for acidic enantiomers.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are generalized starting points for the separation of this compound on different column types. Optimization will likely be necessary for specific applications.

Protocol 1: Achiral Separation using a C18 Column

This method is suitable for the general quantification of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid.[4][6][7] The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

Protocol 2: Chiral Separation using a CHIRALPAK® QN-AX Column

This method is designed for the separation of the enantiomers of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: CHIRALPAK® QN-AX, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: A typical mobile phase for this type of column would be methanol-based with an acidic additive. For example, methanol with 0.1% formic acid and a small amount of an amine modifier if necessary.[5]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizing the HPLC Workflow

A clear understanding of the experimental process is essential. The following diagram illustrates a typical HPLC workflow for the analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution Injector Autosampler/Injector Sample->Injector MobilePhase Mobile Phase Preparation & Degassing Pump HPLC Pump MobilePhase->Pump Column HPLC Column Injector->Column Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

General HPLC experimental workflow.

Logical Approach to Column Selection

The choice of column is dictated by the analytical objective. The following decision tree outlines a logical approach to selecting the appropriate column for your needs.

Column_Selection Start Analytical Goal for this compound IsChiral Is enantiomeric separation required? Start->IsChiral Achiral Achiral Separation IsChiral->Achiral No Chiral Chiral Separation IsChiral->Chiral Yes AnalysisSpeed Is high throughput (speed) a priority? Achiral->AnalysisSpeed ChiralColumn Select a suitable Chiral Stationary Phase (e.g., CHIRALPAK® QN-AX) Chiral->ChiralColumn C18 Use C18 Column for higher resolution AnalysisSpeed->C18 No C8 Use C8 Column for faster analysis AnalysisSpeed->C8 Yes

Decision tree for HPLC column selection.

Conclusion

The separation of this compound by HPLC is readily achievable with the appropriate column and method conditions. For general quantification, a C18 reversed-phase column provides a robust and reliable solution. If faster analysis times are critical, a C8 column can be a suitable alternative. When the separation of enantiomers is necessary, a specialized chiral stationary phase, such as an anion-exchange based column, is required. The protocols and logical frameworks provided in this guide serve as a strong foundation for developing and optimizing your HPLC methods for the analysis of this and other similar chiral carboxylic acids.

References

A Comparative Analysis of HBr Addition to 2-Methyl-4-pentenoic Acid: Markovnikov vs. Anti-Markovnikov Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of hydrohalogenation reactions is paramount for the targeted synthesis of novel molecular entities. This guide provides a comparative analysis of the reaction of 2-Methyl-4-pentenoic acid with hydrogen bromide (HBr) under two distinct conditions, leading to the formation of either the Markovnikov or anti-Markovnikov addition product. We present detailed experimental protocols, a summary of expected quantitative data, and visual representations of the underlying reaction mechanisms.

The addition of hydrogen bromide to an unsymmetrical alkene like this compound can yield two different constitutional isomers. The regiochemical outcome of this reaction is dictated by the presence or absence of peroxides, which directs the reaction through either an electrophilic addition or a free-radical chain reaction mechanism.

In the absence of peroxides, the reaction follows Markovnikov's rule , where the bromine atom adds to the more substituted carbon of the double bond. This proceeds via a carbocation intermediate, with the more stable secondary carbocation being preferentially formed. The resulting product is 4-bromo-2-methylpentanoic acid .

Conversely, in the presence of peroxides, the reaction proceeds via a free-radical mechanism , leading to the anti-Markovnikov product. In this pathway, the bromine radical adds to the less substituted carbon of the double bond to form the more stable secondary radical intermediate. This results in the formation of 5-bromo-2-methylpentanoic acid .

Quantitative Data Summary

The following table summarizes the key differences in the products obtained from the two reaction pathways. Please note that while specific experimental yields for this exact substrate are not widely published, the provided values are typical for these types of reactions.

FeatureMarkovnikov AdditionAnti-Markovnikov Addition
Product 4-bromo-2-methylpentanoic acid5-bromo-2-methylpentanoic acid
CAS Number 8728896517155-22-5
Molecular Formula C₆H₁₁BrO₂C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol 195.05 g/mol
Typical Yield >80%>80%
¹H NMR (Predicted) Complex multiplets for protons near chiral centers and bromine.A distinct triplet for the -CH₂Br protons around 3.4 ppm.
¹³C NMR (Predicted) Carbon bearing bromine will appear around 50-60 ppm.Carbon bearing bromine will appear around 30-35 ppm.

Experimental Protocols

Detailed methodologies for achieving both the Markovnikov and anti-Markovnikov addition of HBr to this compound are provided below. These protocols are based on established general procedures for such transformations.

Markovnikov Addition (Formation of 4-bromo-2-methylpentanoic acid)

Materials:

  • This compound

  • Hydrogen bromide (33% in acetic acid)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of hydrogen bromide in acetic acid (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 4-bromo-2-methylpentanoic acid.

  • The product can be further purified by column chromatography on silica gel.

Anti-Markovnikov Addition (Formation of 5-bromo-2-methylpentanoic acid)

Materials:

  • This compound

  • Hydrogen bromide (gas or solution in a non-polar solvent)

  • Benzoyl peroxide or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride or other suitable non-polar solvent

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer

  • Gas inlet tube (if using HBr gas)

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and the radical initiator (e.g., AIBN, 0.05-0.1 equivalents) in a suitable non-polar solvent like carbon tetrachloride.

  • Saturate the solution with hydrogen bromide gas by bubbling it through the mixture at room temperature, or add a solution of HBr in a non-polar solvent.

  • Heat the reaction mixture to reflux (around 70-80 °C) and maintain for several hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and wash with saturated sodium thiosulfate solution to remove any unreacted bromine.

  • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 5-bromo-2-methylpentanoic acid.

  • Purification can be achieved through distillation under reduced pressure or column chromatography.

Reaction Mechanism and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways for the Markovnikov and anti-Markovnikov additions.

Markovnikov_Addition cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Alkene This compound Carbocation Secondary Carbocation (more stable) Alkene->Carbocation Protonation of double bond HBr HBr Product 4-bromo-2-methylpentanoic acid Carbocation->Product Nucleophilic attack by Br⁻ Anti_Markovnikov_Addition cluster_initiation Initiation cluster_propagation Propagation Peroxide Peroxide (ROOR) RO_radical Alkoxy Radical (RO•) Peroxide->RO_radical Heat/Light Br_radical Bromine Radical (Br•) RO_radical->Br_radical H abstraction HBr_init HBr Br_radical_prop Br• Alkene This compound Radical_Intermediate Secondary Radical (more stable) Product 5-bromo-2-methylpentanoic acid Radical_Intermediate->Product H abstraction HBr_prop HBr Product->Br_radical_prop regenerates Br_radical_prop->Radical_Intermediate Addition to double bond

Comparative Bioactivity of Chiral Isomers of 2-Methyl-4-pentenoic Acid: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential bioactivity of the chiral isomers of 2-Methyl-4-pentenoic acid, (R)-2-Methyl-4-pentenoic acid and (S)-2-Methyl-4-pentenoic acid. While direct comparative studies on the bioactivity of these specific enantiomers are not extensively available in public literature, this document synthesizes information on the broader class of short-chain fatty acids (SCFAs) and the well-established principles of stereoselectivity in pharmacology to infer potential differences.

Introduction to this compound and Chirality

This compound is a branched-chain fatty acid. Its structure contains a chiral center at the second carbon, leading to the existence of two enantiomers: (R)- and (S)-2-Methyl-4-pentenoic acid. Chirality can play a crucial role in the biological activity of molecules, as enzymes, receptors, and other biological targets are themselves chiral and may interact differently with each enantiomer.

The (R)-enantiomer of this compound is a known intermediate in the synthesis of the neprilysin inhibitor Sacubitril, a component of the angiotensin receptor-neprilysin inhibitor drug Entresto. This specific application underscores the importance of stereochemistry in the development of pharmacologically active compounds.

Potential Mechanisms of Bioactivity: Insights from Short-Chain Fatty Acids

Given the limited direct data on this compound isomers, we can extrapolate potential mechanisms of action by examining the bioactivity of other short-chain fatty acids (SCFAs). SCFAs are known to exert their effects through various signaling pathways, primarily by activating G-protein coupled receptors (GPCRs) and nuclear receptors.

G-Protein Coupled Receptor (GPCR) Activation

Several GPCRs are known to be activated by SCFAs, including:

  • Free Fatty Acid Receptor 2 (FFAR2 or GPR43): Primarily activated by acetate and propionate.

  • Free Fatty Acid Receptor 3 (FFAR3 or GPR41): Also activated by short-chain fatty acids.

  • Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and GPR120: Typically activated by medium and long-chain fatty acids, but may show some affinity for shorter-chain variants.

It is plausible that the (R) and (S) isomers of this compound could exhibit differential binding affinity and activation of these receptors, leading to distinct downstream signaling events.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs are nuclear receptors that play a key role in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. It is conceivable that the chiral isomers of this compound could act as selective modulators of PPAR isoforms (α, β/δ, and γ), influencing gene expression related to fatty acid oxidation and adipogenesis.

Data Presentation: Inferred Comparative Bioactivity

The following table summarizes the potential differential bioactivity of the (R) and (S) isomers of this compound based on the principles of stereoselectivity and the known pharmacology of analogous SCFAs. It is critical to note that this table is speculative and requires experimental validation.

Biological Target/Process(R)-2-Methyl-4-pentenoic acid (Inferred)(S)-2-Methyl-4-pentenoic acid (Inferred)Supporting Rationale
Receptor Binding (GPCRs) Potentially higher or lower affinity for specific FFARs (e.g., FFAR2, FFAR3) compared to the (S)-isomer.May exhibit a different binding profile to FFARs, leading to altered signaling.Chirality is a key determinant of ligand-receptor interactions.
Enzyme Inhibition/Modulation Could act as a stereospecific substrate or inhibitor for metabolic enzymes.May have a different inhibitory constant (Ki) or metabolic fate compared to the (R)-isomer.Enzymes often exhibit high stereoselectivity towards their substrates and inhibitors.
Metabolic Effects As a precursor to Sacubitril, its metabolic pathway is of significant interest.The metabolic pathway and potential for chiral inversion are currently unknown.The specific use of the (R)-isomer in drug synthesis suggests a defined and desirable metabolic or pharmacological profile.
Cellular Signaling May preferentially activate or inhibit specific downstream signaling cascades.Could trigger a different set of cellular responses due to differential receptor engagement.Stereoisomers can act as agonists, antagonists, or biased agonists at the same receptor, leading to diverse functional outcomes.

Experimental Protocols

To experimentally determine the comparative bioactivity of the chiral isomers of this compound, the following methodologies are recommended.

Chiral Separation and Purification

Objective: To obtain enantiomerically pure samples of (R)- and (S)-2-Methyl-4-pentenoic acid.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating enantiomers.

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose) or cyclodextrins.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Detection: UV detection at an appropriate wavelength (e.g., ~210 nm).

  • Validation: The purity of the separated enantiomers should be confirmed using analytical techniques such as polarimetry and analytical chiral HPLC.

In Vitro Receptor Binding and Activation Assays

Objective: To determine the binding affinity and functional activity of each isomer at relevant GPCRs (e.g., FFAR2, FFAR3).

Methodology:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of each isomer by measuring its ability to displace a known radiolabeled ligand from the receptor.

  • Functional Assays:

    • cAMP Assays: For Gαi-coupled receptors (like FFAR2 and FFAR3), measuring the inhibition of forskolin-stimulated cAMP production.

    • Calcium Mobilization Assays: For Gαq-coupled receptors, measuring changes in intracellular calcium levels using a fluorescent indicator.

    • β-Arrestin Recruitment Assays: To assess receptor desensitization and potential for biased agonism.

In Vitro Enzyme Inhibition Assays

Objective: To investigate the stereoselective inhibition of relevant metabolic enzymes.

Methodology:

  • Select target enzymes involved in fatty acid metabolism (e.g., fatty acid synthase, cyclooxygenases).

  • Perform kinetic assays in the presence of varying concentrations of each enantiomer to determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

Cell-Based Assays for Metabolic Effects

Objective: To assess the impact of each isomer on cellular processes like adipogenesis and fatty acid oxidation.

Methodology:

  • Adipocyte Differentiation Assay: Treat pre-adipocyte cell lines (e.g., 3T3-L1) with each isomer and measure lipid accumulation using Oil Red O staining.

  • Fatty Acid Oxidation Assay: Measure the rate of radiolabeled fatty acid (e.g., [³H]palmitate) oxidation in cultured cells (e.g., hepatocytes, myotubes) treated with each isomer.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the comparative bioactivity assessment of this compound isomers.

G cluster_isomers Chiral Isomers cluster_targets Biological Targets cluster_effects Biological Effects R_isomer (R)-2-Methyl-4-pentenoic acid GPCRs GPCRs (e.g., FFARs) R_isomer->GPCRs Differential Binding Nuclear_Receptors Nuclear Receptors (e.g., PPARs) R_isomer->Nuclear_Receptors Differential Activation Enzymes Metabolic Enzymes R_isomer->Enzymes Stereoselective Inhibition S_isomer (S)-2-Methyl-4-pentenoic acid S_isomer->GPCRs S_isomer->Nuclear_Receptors S_isomer->Enzymes Signaling Altered Cell Signaling GPCRs->Signaling Gene_Expression Changes in Gene Expression Nuclear_Receptors->Gene_Expression Metabolism Modulation of Metabolism Enzymes->Metabolism

Caption: Inferred differential interaction of chiral isomers with biological targets.

G start Racemic this compound chiral_hplc Chiral HPLC Separation start->chiral_hplc r_isomer (R)-Isomer chiral_hplc->r_isomer s_isomer (S)-Isomer chiral_hplc->s_isomer bio_assays Comparative Bioactivity Assays (In Vitro & Cell-Based) r_isomer->bio_assays s_isomer->bio_assays data_analysis Data Analysis & Comparison bio_assays->data_analysis conclusion Conclusion on Stereoselective Bioactivity data_analysis->conclusion

evaluating the stability of 2-Methyl-4-pentenoic acid against other unsaturated fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of novel compounds is paramount. This guide provides a comparative evaluation of the stability of 2-Methyl-4-pentenoic acid, a monounsaturated branched-chain fatty acid, against common straight-chain unsaturated fatty acids. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes established principles of fatty acid stability and qualitative data to provide a reasoned assessment.

Executive Summary

Unsaturated fatty acids are susceptible to degradation through oxidation, a process that can compromise their efficacy and safety in pharmaceutical applications. The stability of these molecules is largely dictated by the number of double bonds and their structural arrangement. Straight-chain unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs) like linolenic and linoleic acid, are highly prone to oxidation. In contrast, evidence suggests that branched-chain fatty acids, such as this compound, exhibit enhanced stability. This is attributed to the methyl branching, which can sterically hinder the propagation of oxidative chain reactions. This guide will delve into the theoretical underpinnings of this enhanced stability, present typical stability data for common unsaturated fatty acids, and provide detailed experimental protocols for assessing fatty acid stability.

Comparative Stability of Unsaturated Fatty Acids

The oxidative stability of fatty acids is inversely proportional to the degree of unsaturation.[1][2] The presence of double bonds creates reactive sites for oxidation, leading to the formation of hydroperoxides, which can then decompose into a variety of secondary oxidation products.[1] This process is accelerated by heat, light, and the presence of metal ions.

Below is a table summarizing typical oxidative stability data for common straight-chain unsaturated fatty acids. This data is intended to serve as a benchmark for understanding the relative instability of these compounds compared to which this compound is expected to be more stable.

Fatty AcidStructureTypeTypical Oxidative Stability (Relative)
Oleic Acid C18:1MonounsaturatedHigh
Linoleic Acid C18:2PolyunsaturatedLow
α-Linolenic Acid C18:3PolyunsaturatedVery Low

Note: This table represents a generalized view. Actual stability can be influenced by factors such as the presence of antioxidants, storage conditions, and the specific experimental method used.

Experimental Protocols for Stability Assessment

To evaluate the stability of fatty acids, several standardized methods are employed. These protocols are designed to accelerate the oxidation process and provide quantitative measures of stability.

Rancimat Method (Oxidative Stability Index - OSI)

The Rancimat method is an accelerated aging test that determines the induction time of an oil or fat sample.[3] A stream of purified air is passed through the sample, which is heated to a specified temperature (e.g., 110 °C). The volatile oxidation products are collected in a vessel containing deionized water, and the change in conductivity of the water is measured. The induction time is the time taken for a rapid increase in conductivity, indicating the onset of significant oxidation.[3]

G sample Sample Preparation (e.g., 3g of fatty acid) rancimat Rancimat Apparatus (Heating block at 110°C, Airflow at 20 L/h) sample->rancimat oxidation Accelerated Oxidation rancimat->oxidation collection Collection of Volatile Oxidation Products in Deionized Water oxidation->collection conductivity Conductivity Measurement collection->conductivity endpoint Determination of Induction Time (OSI) conductivity->endpoint

Caption: Workflow of the Rancimat method for determining oxidative stability.

Peroxide Value (PV) Determination

The Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation. The method involves the reaction of the sample with potassium iodide in a solvent, followed by titration of the liberated iodine with a standardized sodium thiosulfate solution.

  • Weigh a precise amount of the fatty acid sample into a flask.

  • Dissolve the sample in a mixture of acetic acid and chloroform (or another suitable solvent).

  • Add a saturated solution of potassium iodide.

  • Allow the reaction to proceed in the dark for a specified time (e.g., 1 minute).

  • Add deionized water and titrate the liberated iodine with a standard sodium thiosulfate solution using a starch indicator.

  • The peroxide value is expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).

Anisidine Value (AV) Determination

The Anisidine Value is a measure of the secondary oxidation products, primarily aldehydes, in fats and oils. It is based on the reaction of p-anisidine with aldehydes to form a colored product, which is measured spectrophotometrically.

  • Dissolve a known weight of the fatty acid sample in a suitable solvent (e.g., isooctane).

  • Measure the absorbance of this solution at 350 nm.

  • Treat the solution with a p-anisidine reagent.

  • After a specific reaction time, measure the absorbance again at 350 nm.

  • The anisidine value is calculated from the difference in absorbance.

Schaal Oven Test

The Schaal Oven Test is a prolonged, accelerated aging test where samples are stored in an oven at a constant elevated temperature (e.g., 63 °C).[4] The samples are periodically evaluated for sensory changes (odor and flavor) or by analytical methods like peroxide value determination to assess the progress of oxidation.[4]

Signaling Pathways and Metabolic Context

Unsaturated fatty acids are not only structural components of cell membranes but also act as signaling molecules in various metabolic pathways. Branched-chain fatty acids, in particular, are derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.

Biosynthesis of Branched-Chain Fatty Acids

The synthesis of branched-chain fatty acids is linked to the metabolism of branched-chain amino acids. The initial steps involve the conversion of BCAAs to their corresponding α-keto acids, which then serve as precursors for the synthesis of the fatty acid chains.

G BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKA->BCKDH BCFA_CoA Branched-Chain Acyl-CoA BCKDH->BCFA_CoA FAS Fatty Acid Synthase (FAS) BCFA_CoA->FAS BCFA Branched-Chain Fatty Acids FAS->BCFA

Caption: Simplified pathway for the biosynthesis of branched-chain fatty acids from branched-chain amino acids.

General Fatty Acid Signaling

Fatty acids can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), and G-protein coupled receptors (GPCRs), thereby regulating gene expression involved in lipid metabolism, inflammation, and other cellular processes.

G cluster_cell Cell FA Fatty Acid GPCR GPCR FA->GPCR Extracellular Signaling nucleus Nucleus FA->nucleus Intracellular Transport metabolic_response Metabolic Response GPCR->metabolic_response PPAR PPAR gene_expression Target Gene Expression PPAR->gene_expression nucleus->PPAR gene_expression->metabolic_response

Caption: Overview of fatty acid signaling pathways via GPCRs and PPARs.

Conclusion

In the evaluation of fatty acid stability for pharmaceutical and research applications, structural features play a critical role. While polyunsaturated fatty acids are known for their high reactivity and susceptibility to oxidation, monounsaturated and particularly branched-chain fatty acids like this compound are predicted to offer superior stability. The methyl branch in its structure is hypothesized to sterically hinder oxidative degradation. Although direct quantitative comparisons are currently limited, the established methodologies for assessing oxidative stability, such as the Rancimat method, Peroxide Value, and Anisidine Value, provide a robust framework for the empirical evaluation of this compound against other unsaturated fatty acids. Further experimental studies are warranted to quantify the stability of this promising branched-chain fatty acid.

References

Comparative Analysis of Short-Chain Fatty Acids in Novel Therapeutic Applications: A Benchmark for 2-Methyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct benchmark studies of 2-Methyl-4-pentenoic acid in novel applications are not extensively available in current literature, its structural classification as a short-chain fatty acid (SCFA) places it within a well-researched class of molecules with significant therapeutic potential. This guide provides a comparative analysis of the most studied SCFAs—acetate, propionate, and butyrate—to serve as a benchmark for evaluating the potential applications of less characterized SCFAs like this compound. The data presented here is sourced from numerous in vitro and in vivo studies and is intended for researchers, scientists, and drug development professionals.

Short-chain fatty acids are primarily products of dietary fiber fermentation by the gut microbiota and have been shown to play crucial roles in host physiology, including metabolic regulation, immune modulation, and cancer progression.[1][2][3] Their mechanisms of action are mainly attributed to the activation of G-protein-coupled receptors (GPCRs), such as GPR41 (FFAR3) and GPR43 (FFAR2), and the inhibition of histone deacetylases (HDACs).[2][4][5]

Data Presentation: Comparative Efficacy of SCFAs

The following tables summarize quantitative data from various studies, comparing the effects of acetate, propionate, and butyrate in different experimental models.

Table 1: Effects of SCFAs on Cytokine Production in Immune Cells

SCFACell TypeTreatment ConditionsEffect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Effect on Anti-inflammatory Cytokines (IL-10)
Acetate Peripheral Blood Mononuclear Cells (PBMCs)20 mM concentrationInduces IL-8, IL-6, and IL-1β release.[6] At lower concentrations (≤ 2 mM), enhances TLR2 and TLR7 ligand-induced IL-8 and TNFα production.[6]No significant effect on LPS-induced IL-10 production.[7]
Propionate PBMCsLPS stimulationInhibits LPS-induced TNF-α and IFN-γ production in a concentration-dependent manner.[7]Specifically inhibits LPS-induced IL-10 production.[7]
Butyrate PBMCs20 mM concentrationInduces IL-8, IL-6, and IL-1β release.[6] At lower concentrations (≤ 2 mM), enhances TLR2 ligand-induced IL-8 and TNFα production.[6]Butyrate has been shown to enhance the release of the anti-inflammatory cytokine IL-10 in some studies.[4] However, other studies have found an attenuation of IL-10 production.[4]
Butyrate HT-29 Colon Carcinoma Cells--IC50 for HDAC inhibition: 0.09 mM.[8][9]

Table 2: Effects of SCFAs on Glucose Metabolism

SCFAModel SystemTreatment ConditionsEffect on Glucose Uptake/Insulin Sensitivity
Acetate C2C12 Myotubes20 mM concentration with insulinNo significant effect on insulin-dependent glucose uptake.[10]
Propionate C2C12 Myotubes20 mM concentration with insulinDecreased insulin-dependent glucose uptake.[10] In another study, 300 µM of propionic acid showed a non-significant 14.0% increase in insulin-stimulated glucose uptake.[11]
Butyrate C2C12 Myotubes20 mM concentration with insulinDecreased insulin-dependent glucose uptake.[10]
Butyrate db/db Mouse Islets0.2 mM butyrate culture for 10 daysSignificantly increased glucose-stimulated insulin secretion.[12]
Mixture of SCFAs C2C12 Myotubes5 mM mixture (60:20:20 ratio of acetate:propionate:butyrate) for 24 hoursIncreased glucose uptake.[10]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison tables.

Protocol 1: In Vitro Cytokine Production Assay
  • Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood.

  • Treatment: PBMCs are cultured with varying concentrations of SCFAs (e.g., 0.02 mM, 2 mM, 20 mM of acetate or butyrate) alone or in combination with Toll-like receptor (TLR) ligands like LPS.[6][7]

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Cytokine Measurement: Supernatants are collected, and the concentrations of cytokines such as IL-1β, IL-6, IL-8, and TNF-α are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[13]

Protocol 2: In Vitro Glucose Uptake Assay
  • Cell Culture: C2C12 myotubes are differentiated from myoblasts.

  • Treatment: Differentiated myotubes are exposed to single or mixtures of SCFAs (e.g., 1, 5, or 20 mM) for 24 hours.[10]

  • Glucose Uptake Measurement: Glucose uptake is assessed, often in the presence or absence of insulin, to determine effects on both basal and insulin-stimulated glucose transport.[10][11]

Protocol 3: Histone Deacetylase (HDAC) Inhibition Assay
  • Preparation of Nuclear Extracts: Nuclear extracts are prepared from cell cultures, such as HT-29 human colon carcinoma cells.[8][9]

  • HDAC Activity Assay: The assay is performed using a substrate such as tert-butoxycarbonyl-lysine (acetylated)-4-amino-7-methylcoumarin (Boc-Lys(Ac)-AMC).

  • Treatment: Nuclear extracts are incubated with various concentrations of SCFAs (e.g., butyrate, propionate) or other test compounds.[8][9]

  • Measurement: The inhibition of HDAC activity is determined by measuring the fluorescence of the product generated from the substrate. The IC50 value, the concentration of an inhibitor where the response is reduced by half, is then calculated.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by SCFAs and a typical experimental workflow for studying their effects.

SCFA_GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA SCFA (Acetate, Propionate, Butyrate) GPCR GPR41 / GPR43 SCFA->GPCR G_protein Gαi/o or Gαq/11 GPCR->G_protein Effector Downstream Effectors (e.g., Adenylate Cyclase, PLC) G_protein->Effector Second_Messenger Second Messengers (↓cAMP, ↑IP3/DAG) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Cytokine production, Metabolic changes) Second_Messenger->Cellular_Response

Caption: SCFA-mediated G-protein-coupled receptor (GPCR) signaling pathway.

HDAC_Inhibition_Pathway SCFA SCFA (Butyrate) HDAC Histone Deacetylase (HDAC) SCFA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation ↑ Histone Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Expression Altered Gene Expression (e.g., Cell cycle arrest, Apoptosis) Chromatin->Gene_Expression Experimental_Workflow cluster_assays Assays Cell_Culture Cell Culture (e.g., Immune cells, Cancer cells) SCFA_Treatment Treatment with SCFAs (Varying concentrations and durations) Cell_Culture->SCFA_Treatment Incubation Incubation SCFA_Treatment->Incubation Data_Collection Data Collection Incubation->Data_Collection Assay1 Cytokine ELISA Data_Collection->Assay1 Assay2 Western Blot (for protein expression) Data_Collection->Assay2 Assay3 qPCR (for gene expression) Data_Collection->Assay3 Analysis Analysis Assay1->Analysis Assay2->Analysis Assay3->Analysis

References

Safety Operating Guide

Proper Disposal of 2-Methyl-4-pentenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 2-Methyl-4-pentenoic acid is critical for ensuring laboratory safety and environmental protection. As a corrosive organic acid, this compound requires careful handling and adherence to hazardous waste protocols. This guide provides a comprehensive, step-by-step procedure for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This chemical is classified as corrosive and can cause severe skin burns and eye damage[1][2]. It may also be harmful if swallowed[1][2].

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A lab coat and closed-toe shoes.

All handling of this chemical should occur in a well-ventilated area or a chemical fume hood.

Spill Protocol: In the event of a spill, treat the spilled chemical and any cleanup materials as hazardous waste[3][4]. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and collected for disposal. For large spills, or if you cannot complete the cleanup within 15 minutes, contact your institution's Environmental Health & Safety (EHS) department for assistance[5].

Summary of Safety and Disposal Information

The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.

ParameterSpecification
Chemical Name This compound
CAS Number 1575-74-2[6]
Primary Hazards Corrosive (Causes severe skin burns and eye damage)[1][2], Harmful if swallowed[1][2], May be corrosive to metals.
PPE Requirements Chemical safety goggles, chemical-resistant gloves, lab coat, closed-toe shoes.
Storage Store in a cool, dry, well-ventilated area in a tightly closed, corrosion-resistant container[7].
Incompatible Materials Strong oxidizing agents, bases, reactive metals[7][8][9]. Store acids and bases separately[8].
Disposal Method Treat as hazardous waste. Dispose of via a licensed waste disposal contractor or your institution's EHS department[2][3][10]. Do not dispose of down the drain or in regular trash[5][11].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: Any unused, expired, or contaminated this compound is considered hazardous waste[3].

  • Segregate Waste: Designate a specific waste container for this compound. This is an organic acid waste stream.

  • Prevent Commingling: Do not mix this waste with incompatible chemicals, particularly bases, oxidizing agents, or reactive metals, to prevent violent reactions[8][9]. It should be collected separately from non-halogenated and inorganic waste streams.

Step 2: Container Management
  • Select a Compatible Container: Use a container made of a material compatible with corrosive carboxylic acids, such as high-density polyethylene (HDPE)[9]. The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof screw cap[5][8][9].

  • Capacity Limit: Fill the container to no more than 80-90% of its capacity to allow for vapor expansion and to prevent spills[9][12].

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when you are adding waste[5][9]. This prevents evaporation and the release of vapors.

Step 3: Labeling
  • Affix a Hazardous Waste Label: As soon as you begin collecting waste, affix a fully completed hazardous waste label to the container[5].

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic")

    • The accumulation start date (the date the first drop of waste was added)

    • The name of the principal investigator or lab supervisor.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[8][13].

  • Secondary Containment: The container must be placed in a secondary containment system, such as a chemical-resistant tub or tray, to contain any potential leaks[3][5].

  • Segregated Storage: Within the SAA, ensure the container is stored separately from incompatible materials[3][8].

Step 5: Arranging for Final Disposal
  • Monitor Accumulation Time: Laboratory wastes may typically be accumulated for up to 9-12 months, but this can vary by institution and regulation[5][13]. Do not exceed storage time limits.

  • Request Pickup: Once the container is full or approaches its time limit, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[3][13].

  • Do Not Transport: Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste directly from your laboratory's SAA[3].

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G A Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (HDPE, leak-proof) B->C D Affix & Complete Hazardous Waste Label C->D E Add Waste to Container (Do not exceed 90% capacity) D->E F Store in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Is container full or storage time limit reached? F->G H Continue to Collect Waste (Keep container closed) G->H  No I Contact EHS Department for Waste Pickup G->I  Yes H->E J EHS Collects Waste for Final Disposal I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Methyl-4-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Immediate Safety Concerns & Hazard Summary

This compound is a corrosive chemical that poses significant health risks upon exposure. It can cause severe skin burns, serious eye damage, and is harmful if swallowed or inhaled.[1] Inhalation may lead to chemical burns in the respiratory tract.[1]

Hazard Identification:

Hazard StatementClassification
Causes severe skin burns and eye damage.Skin Corrosion/Irritation, Category 1B
Causes serious eye damage.Serious Eye Damage/Eye Irritation, Category 1
Harmful if swallowed.Acute Toxicity, Oral, Category 4
May cause respiratory irritation.Specific target organ toxicity — single exposure, Category 3

Data compiled from multiple safety data sheets.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE.

PPE Requirements:

Body PartRequired PPERecommended Specifications & Practices
Eyes/Face Chemical safety goggles and a face shieldGoggles must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.
Skin Chemical-resistant gloves and a lab coat or chemical-resistant apronGlove Selection: No specific breakthrough time data is available for this compound. Therefore, select gloves made of materials generally resistant to organic acids, such as butyl rubber or Viton®. Always consult the glove manufacturer's chemical resistance guide for specific recommendations. Discard and replace gloves immediately if they become contaminated or show signs of degradation.
Respiratory NIOSH/MSHA approved respiratorA respirator is required if working outside of a chemical fume hood or if there is a potential for inhalation exposure. The type of respirator and cartridge should be selected based on the potential airborne concentration and in accordance with OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.
Body Full-coverage clothing and closed-toe shoesWear long pants and a long-sleeved shirt in addition to a lab coat. Shoes should be made of a non-porous material.

Occupational Exposure Limits (OELs):

There are currently no established OSHA Permissible Exposure Limits (PELs), NIOSH Recommended Exposure Limits (RELs), or ACGIH Threshold Limit Values (TLVs) for this compound.[1] In the absence of defined OELs, all work should be conducted in a manner that minimizes any potential for exposure.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary PPE and inspect it for any damage.

    • Have spill control materials (e.g., absorbent pads, neutralizers for acidic spills) readily available.

  • Handling:

    • All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Do not work alone. Ensure at least one other person is aware of the work being conducted.

    • Wear all required PPE as outlined in the table above.

    • When transferring the chemical, use a funnel and work over a secondary containment tray to catch any potential drips or spills.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

    • Decontaminate the work area within the fume hood.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE.

    • Contaminated reusable PPE, such as lab coats, should be professionally laundered. Do not take contaminated clothing home.

Disposal Plan

Waste Characterization:

Waste containing this compound is classified as hazardous due to its corrosive nature.

Disposal Procedure:

  • Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.

    • The container must be made of a material compatible with corrosive organic acids (e.g., high-density polyethylene). Do not use metal containers.

    • The waste container should be clearly labeled with "Hazardous Waste," "Corrosive," and the chemical name "this compound."

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from incompatible materials, such as bases and oxidizing agents.

    • Secondary containment for the waste container is required.

  • Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

    • Do not pour this compound down the drain.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal. For large spills, contact your institution's EHS department immediately. Ensure adequate ventilation.

Visual Workflow for PPE Selection

The following diagram outlines the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow start Start: Task involves This compound assess_hazards Assess Hazards: - Corrosive to skin and eyes - Harmful if swallowed/inhaled start->assess_hazards engineering_controls Primary Control: Work in a certified chemical fume hood? assess_hazards->engineering_controls yes_hood Yes engineering_controls->yes_hood   no_hood No (or potential for splash) engineering_controls->no_hood base_ppe Required Base PPE: - Chemical safety goggles - Chemical-resistant gloves - Lab coat - Closed-toe shoes yes_hood->base_ppe enhanced_ppe Required Enhanced PPE: - Chemical safety goggles AND face shield - Chemical-resistant gloves (double-gloving recommended) - Chemical-resistant apron over lab coat - NIOSH-approved respirator no_hood->enhanced_ppe final_check Final Check: - Eyewash/shower accessible? - Spill kit available? - All PPE inspected? base_ppe->final_check enhanced_ppe->final_check proceed Proceed with work final_check->proceed

Caption: PPE selection workflow for handling this compound.

References

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